Ethyl 2-acetyl-5-methylhexanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetyl-5-methylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-5-14-11(13)10(9(4)12)7-6-8(2)3/h8,10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISGMHLBJJGKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306105 | |
| Record name | ethyl 2-acetyl-5-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522-30-1 | |
| Record name | 1522-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-acetyl-5-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-acetyl-5-methylhexanoate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-acetyl-5-methylhexanoate, a valuable β-keto ester intermediate in organic synthesis. The document delves into the core chemical principles, offering a detailed, step-by-step protocol for its preparation via the acetoacetic ester synthesis. Causality behind experimental choices, safety considerations, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Significance of β-Keto Esters
β-keto esters, such as this compound, are a pivotal class of organic compounds. Their synthetic utility stems from the presence of a highly acidic α-hydrogen located between two carbonyl groups, making them readily convertible into stabilized enolates.[1] This structural feature allows for a wide range of carbon-carbon bond-forming reactions, rendering them indispensable building blocks in the synthesis of more complex molecules, including ketones, carboxylic acids, and various heterocyclic compounds.[2][3] The acetoacetic ester synthesis, a cornerstone of organic chemistry, leverages the reactivity of these compounds to construct substituted ketones.[4][5] This guide will focus on a specific application of this synthesis: the preparation of this compound.
Strategic Approach: The Acetoacetic Ester Synthesis
The most direct and widely employed method for synthesizing α-substituted β-keto esters like this compound is the acetoacetic ester synthesis.[4] This powerful technique involves the alkylation of an enolate derived from a β-keto ester, in this case, ethyl acetoacetate.[6][7]
The overall transformation can be dissected into two primary stages:
-
Enolate Formation and Alkylation: A strong base is used to deprotonate the acidic α-carbon of ethyl acetoacetate, generating a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide.[7]
-
Work-up and Purification: Following the alkylation, a careful work-up procedure is necessary to isolate and purify the desired product.
For the synthesis of this compound, the required alkyl halide is 1-bromo-3-methylbutane (isobutyl bromide).
Mechanistic Rationale
The success of the acetoacetic ester synthesis hinges on the heightened acidity of the α-protons of ethyl acetoacetate (pKa ≈ 11), which are flanked by two electron-withdrawing carbonyl groups. This acidity allows for the use of a moderately strong base, such as sodium ethoxide, to generate the enolate in a significant concentration.[1] The resulting enolate is resonance-stabilized, which tempers its reactivity while still allowing it to be a potent nucleophile.[8]
The choice of base is critical. Sodium ethoxide is ideal when using ethyl acetoacetate as the starting material because any transesterification side reactions will regenerate the starting ester, thus not introducing impurities.[1][9] The subsequent SN2 reaction with a primary alkyl halide like 1-bromo-3-methylbutane proceeds efficiently with minimal competing elimination reactions.[7]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Sodium Metal | 22.99 | 2.3 g | 0.1 | 99.9% |
| Absolute Ethanol | 46.07 | 50 mL | - | ≥99.5% |
| Ethyl Acetoacetate | 130.14 | 13.0 g (12.7 mL) | 0.1 | ≥99% |
| 1-Bromo-3-methylbutane | 151.04 | 15.1 g (12.1 mL) | 0.1 | ≥98% |
| Diethyl Ether | 74.12 | As needed | - | Anhydrous |
| Saturated Sodium Chloride Solution | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Step-by-Step Methodology
Step 1: Preparation of Sodium Ethoxide Solution
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add 2.3 g of sodium metal, cut into small pieces, to 50 mL of absolute ethanol in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The reaction is exothermic; control the rate of addition to maintain a gentle reflux.
-
Once all the sodium has reacted, a clear solution of sodium ethoxide in ethanol will be formed. Allow the solution to cool to room temperature.
Step 2: Enolate Formation and Alkylation
-
To the freshly prepared sodium ethoxide solution, add 13.0 g of ethyl acetoacetate dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, add 15.1 g of 1-bromo-3-methylbutane dropwise over 30 minutes.
-
Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add 50 mL of deionized water to quench the reaction and dissolve the sodium bromide salt formed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Safety Precautions
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere or in a dry solvent.[7]
-
Sodium Ethoxide: Corrosive and moisture-sensitive.[7]
-
1-Bromo-3-methylbutane: Lachrymator and skin irritant. Handle in a well-ventilated fume hood.
-
Diethyl Ether: Highly flammable. Use in a well-ventilated area away from ignition sources.
Visualization of the Synthesis
Reaction Mechanism
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Mechanism of Acetoacetic Ester Synthesis.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental procedure.
Caption: Experimental Workflow for Synthesis.
Characterization and Data
The structure and purity of the synthesized this compound should be confirmed using modern analytical techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Characteristic peaks for the ethyl ester group (triplet and quartet), acetyl group (singlet), and the isobutyl group (doublet, multiplet, and doublet of doublets). |
| ¹³C NMR | Resonances for the two carbonyl carbons (ester and ketone), as well as the carbons of the ethyl and isobutyl groups. |
| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functionalities (typically around 1715-1750 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₁₁H₂₀O₃ = 200.28 g/mol ). |
Note: Specific chemical shifts and fragmentation patterns should be compared with reference spectra for definitive identification.
Conclusion
The acetoacetic ester synthesis provides a reliable and efficient route for the preparation of this compound. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol, researchers can successfully synthesize this valuable intermediate for further applications in organic synthesis. The principles and techniques outlined in this guide are broadly applicable to the synthesis of a wide array of α-substituted β-keto esters, highlighting the enduring importance of this classic named reaction in modern chemistry.
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Physical and chemical properties of Ethyl 2-acetyl-5-methylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-acetyl-5-methylhexanoate, a beta-keto ester with potential applications in organic synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate its use in a laboratory setting.
Introduction and Molecular Identity
This compound is a dicarbonyl compound belonging to the class of beta-keto esters. Its structure, characterized by a ketone and an ester functional group separated by a single carbon, imparts a unique reactivity profile that makes it a valuable synthetic intermediate. The presence of an isobutyl group at the 5-position provides specific steric and electronic properties that can be exploited in targeted molecular design.
This molecule is identified by the following key identifiers:
-
Systematic Name: this compound
-
Common Synonyms: 2-Acetyl-5-methylhexanoic acid ethyl ester
-
CAS Numbers: 1522-30-1, 84389-67-3
-
Molecular Formula: C₁₁H₂₀O₃
Physicochemical Properties
The physical properties of this compound are crucial for its handling, purification, and use in reactions. The following table summarizes the available data.
| Property | Value | Source |
| Boiling Point | 235.1 °C at 760 mmHg | [3] |
| Flash Point | 92.5 °C | [3] |
| Density | 0.947 g/cm³ (Predicted) | [4] |
| Molecular Weight | 200.275 g/mol | [1] |
| LogP | 2.335 | [1] |
Synthesis and Spectroscopic Characterization
Synthetic Approach
A potential synthetic pathway is outlined below:
Caption: Proposed Claisen condensation route for the synthesis of this compound.
Experimental Protocol (Proposed):
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a solution of sodium ethoxide in absolute ethanol.
-
Addition of Reactants: A mixture of ethyl 5-methylhexanoate and ethyl acetate is added dropwise to the flask with stirring.
-
Reaction: The reaction mixture is heated to reflux for several hours to drive the condensation.
-
Work-up: After cooling, the mixture is acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to neutralize the base and protonate the resulting enolate.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and purified by fractional distillation under reduced pressure.
Spectroscopic Data (Predicted and Analog-Based)
While specific spectra for this compound are not widely published, its spectral characteristics can be predicted based on its structure and by comparison with the closely related compound, Ethyl 2-acetylhexanoate.[5][6][7]
¹H NMR (Predicted):
-
~0.9 ppm (d, 6H): Two methyl groups of the isobutyl moiety.
-
~1.2-1.4 ppm (m, 3H): Methylene and methine protons of the isobutyl group.
-
~1.3 ppm (t, 3H): Methyl protons of the ethyl ester.
-
~2.2 ppm (s, 3H): Methyl protons of the acetyl group.
-
~2.5 ppm (t, 2H): Methylene protons adjacent to the carbonyl group.
-
~3.5 ppm (t, 1H): Methine proton at the alpha-carbon.
-
~4.2 ppm (q, 2H): Methylene protons of the ethyl ester.
¹³C NMR (Predicted):
-
~14.0 ppm: Methyl carbon of the ethyl ester.
-
~22.5 ppm: Methyl carbons of the isobutyl group.
-
~28.0 ppm: Methine carbon of the isobutyl group.
-
~30.0 ppm: Methyl carbon of the acetyl group.
-
~38.0 ppm: Methylene carbon of the isobutyl group.
-
~45.0 ppm: Methylene carbon adjacent to the carbonyl group.
-
~58.0 ppm: Methine carbon at the alpha-position.
-
~61.0 ppm: Methylene carbon of the ethyl ester.
-
~169.0 ppm: Carbonyl carbon of the ester.
-
~203.0 ppm: Carbonyl carbon of the ketone.
Infrared (IR) Spectroscopy (Predicted):
-
~1745 cm⁻¹: C=O stretch of the ester.
-
~1720 cm⁻¹: C=O stretch of the ketone.
-
~2870-2960 cm⁻¹: C-H stretching of the alkyl groups.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): m/z = 200.
-
Key Fragmentation Peaks: Loss of the ethoxy group (-OC₂H₅, m/z = 155), loss of the acetyl group (-COCH₃, m/z = 157), and cleavage of the alkyl chain.
Chemical Reactivity and Stability
The reactivity of this compound is primarily governed by the beta-keto ester functionality.
Keto-Enol Tautomerism
Beta-keto esters exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding.
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Tautomeric Equilibrium in Ethyl 2-acetyl-5-methylhexanoate: A Spectroscopic and Mechanistic Investigation
An In-depth Technical Guide for Researchers in Synthetic Chemistry and Drug Development
Abstract
Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, bioavailability, and metabolic pathways of numerous organic molecules.[1][2] For β-dicarbonyl compounds, such as ethyl 2-acetyl-5-methylhexanoate, the keto-enol tautomerism is a predominant feature that significantly influences their physicochemical properties. This technical guide provides a comprehensive exploration of the tautomeric landscape of this compound, detailing the structural characteristics of its keto and enol forms. We delve into the underlying principles governing the tautomeric equilibrium, including the stabilizing effects of intramolecular hydrogen bonding and conjugation. Furthermore, this guide presents detailed, field-proven spectroscopic protocols for the qualitative and quantitative analysis of these tautomers, empowering researchers to meticulously characterize this and similar molecular systems.
Introduction: The Significance of Tautomerism in Drug Discovery
The phenomenon of keto-enol tautomerism involves the migration of a proton and the concurrent shift of a double bond, leading to an equilibrium between a keto form (containing a carbonyl group) and an enol form (possessing a hydroxyl group adjacent to a carbon-carbon double bond).[3][4] While the keto form is generally more stable for simple aldehydes and ketones, the presence of a second carbonyl group in a β-position, as seen in this compound, can significantly shift the equilibrium towards the enol form.[5] This shift is primarily driven by the formation of a stable, six-membered ring through intramolecular hydrogen bonding and the creation of a conjugated π-system, which delocalizes electron density.[6][7]
Understanding and controlling tautomeric equilibria are critical in drug development. The specific tautomeric form of a drug molecule can profoundly impact its:
-
Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding capabilities, leading to varied affinities for biological targets.
-
Solubility and Permeability: The polarity and hydrogen bonding capacity of each tautomer influence its solubility in physiological fluids and its ability to cross cell membranes.
-
Metabolic Stability: Tautomerization can expose or mask sites for metabolic enzymes, thereby altering the drug's half-life.
This guide uses this compound as a model system to illustrate the principles and techniques for studying tautomerism in β-ketoesters, a common structural motif in pharmaceuticals.
The Tautomeric Landscape of this compound
This compound exists as an equilibrium between its keto form and two possible enol forms, although one enol form is significantly more stable.
The Keto Tautomer
The keto form of this compound features two distinct carbonyl groups: a ketone and an ester. The α-carbon, situated between these two carbonyls, bears an acidic proton.
The Enol Tautomers
Deprotonation of the α-carbon and subsequent protonation on one of the carbonyl oxygens can lead to the formation of an enol. The enol form is stabilized by the formation of a conjugated system and, more importantly, a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring.[6][7] This chelated enol form is generally the most stable tautomer in non-polar solvents.
Below is a diagram illustrating the tautomeric equilibrium:
Caption: Keto-enol equilibrium of this compound.
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is not static and can be influenced by several factors:
-
Solvent Polarity: Polar, protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds with the carbonyl groups, thus disrupting the intramolecular hydrogen bond of the enol form.[2][8] In contrast, non-polar solvents favor the chelated enol tautomer.[7]
-
Temperature: Changes in temperature can shift the equilibrium. Often, higher temperatures may favor the less stable tautomer due to entropic effects.[3][9]
-
Concentration: In some cases, the tautomeric equilibrium can be concentration-dependent.[9]
-
pH: The equilibrium can be catalyzed by both acids and bases.[2][9]
Spectroscopic Characterization of Tautomers
The distinct structural features of the keto and enol tautomers give rise to unique spectroscopic signatures, allowing for their identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is the most powerful technique for determining the tautomeric ratio.[10][11] The slow rate of interconversion on the NMR timescale allows for the observation of separate signals for each tautomer.[10]
Expected ¹H NMR Signals:
| Tautomer | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Keto | α-CH | ~3.5 | Triplet |
| -COCH₃ | ~2.2 | Singlet | |
| -OCH₂CH₃ | ~4.2 | Quartet | |
| -OCH₂CH₃ | ~1.3 | Triplet | |
| Enol | Enolic OH | ~12-13 | Singlet (broad) |
| Vinylic CH | ~5.0 | Singlet | |
| =C-CH₃ | ~2.0 | Singlet | |
| -OCH₂CH₃ | ~4.2 | Quartet | |
| -OCH₂CH₃ | ~1.3 | Triplet |
Note: The chemical shifts of the isobutyl group protons are not included for simplicity but would be observable in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer. The key diagnostic region is the carbonyl stretching frequency.[12][13]
Expected IR Absorption Frequencies:
| Tautomer | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Keto | C=O (ketone) stretch | ~1725 | Strong |
| C=O (ester) stretch | ~1745 | Strong | |
| Enol | C=O (ester, conjugated) | ~1650 | Strong |
| C=C stretch | ~1600 | Medium | |
| O-H stretch (intramolecular H-bond) | ~2700-3200 | Broad, Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated π-system of the enol tautomer results in a characteristic UV absorption at a longer wavelength (π → π* transition) compared to the n → π* transitions of the non-conjugated keto form.[14][15]
Expected UV-Vis Absorption:
| Tautomer | Transition | Expected λmax (nm) |
| Keto | n → π | ~275 |
| Enol | π → π | ~245 (in non-polar solvents) |
Experimental Protocols
Protocol for ¹H NMR Analysis of Tautomeric Ratio
Objective: To determine the equilibrium constant (KT) for the keto-enol tautomerism of this compound in different solvents.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound (e.g., 0.1 M) in various deuterated solvents of differing polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆).
-
Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for at least 24 hours.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Integrate the area of a well-resolved signal unique to the keto form (e.g., the α-CH proton) and a signal unique to the enol form (e.g., the vinylic CH proton).
-
Calculate the mole fraction of each tautomer.
-
Determine the tautomeric equilibrium constant (KT = [enol]/[keto]).
-
Caption: Workflow for NMR-based determination of tautomeric ratio.
Conclusion
The tautomeric equilibrium of this compound is a finely balanced interplay of structural and environmental factors. A thorough understanding and characterization of this equilibrium are paramount for predicting and controlling the compound's behavior in various applications, particularly in the realm of drug discovery and development. The spectroscopic methodologies detailed in this guide provide a robust framework for researchers to elucidate the tautomeric landscape of β-dicarbonyl compounds, thereby enabling more informed decisions in molecular design and synthesis.
References
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Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
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askIITians. (2014, November 16). Explain in detail about the factors affecting keto enol tautomerism. Retrieved from [Link]
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Vedantu. The ketoenol tautomerism of dicarbonyl compounds. Retrieved from [Link]
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Fiveable. Keto–Enol Tautomerism | Organic Chemistry Class Notes. Retrieved from [Link]
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Proprep. How do keto-enol tautomerism reactions occur, and what factors influence the equilibrium between the.... Retrieved from [Link]
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Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism?. Retrieved from [Link]
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Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]
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ResearchGate. UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... Retrieved from [Link]
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ChemSynthesis. ethyl (2E)-2-acetyl-5-methyl-2-hexenoate. Retrieved from [Link]
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YouTube. (2021, March 16). IR Spectroscopy of Carbonyl Compounds and factors affecting. Retrieved from [Link]
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ResearchGate. Ultrafast vibrational and structural dynamics of dimeric cyclopentadienyliron dicarbonyl examined by infrared spectroscopy. Retrieved from [Link]
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Stability and storage conditions for Ethyl 2-acetyl-5-methylhexanoate
An In-depth Technical Guide to the Stability and Storage of Ethyl 2-acetyl-5-methylhexanoate
Abstract
This compound is a β-keto ester of significant interest in chemical synthesis due to its versatile reactive sites. However, the inherent chemical functionalities that make it valuable also render it susceptible to specific degradation pathways. This guide provides a comprehensive analysis of the stability challenges associated with this molecule, including hydrolysis, thermal decomposition, and photodegradation. We elucidate the primary degradation mechanisms, offer detailed protocols for conducting forced degradation studies, and propose a stability-indicating analytical method. Furthermore, this document outlines field-proven best practices for the storage and handling of this compound to ensure its integrity for research and development applications.
Introduction
β-Keto esters are a cornerstone of modern organic synthesis, prized for the reactivity of the active methylene group nestled between two carbonyl functionalities.[1] this compound (CAS No. 1522-30-1) is a representative of this class, offering a platform for diverse chemical transformations.[2][3] However, professionals in drug development and chemical research must recognize that the utility of this compound is intrinsically linked to its stability. The dual-functionality (ketone and ester) presents unique challenges for storage and handling, as the molecule is prone to degradation under various environmental conditions.[4] Understanding these liabilities is critical for ensuring experimental reproducibility, process scalability, and the overall quality of synthesized materials. This guide serves as a technical resource for scientists, providing both the theoretical underpinnings of degradation and practical, actionable protocols for stability assessment and preservation.
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical properties is essential before delving into its stability profile.
| Property | Value | Source |
| CAS Number | 1522-30-1 | [2] |
| Molecular Formula | C₁₁H₂₀O₃ | [2] |
| Molecular Weight | 200.27 g/mol | [2] |
| Appearance | Typically a liquid (based on analogs) | [1] |
| Synonyms | Ethyl 2-isobutylacetoacetate | N/A |
Core Stability Challenges & Degradation Pathways
The stability of this compound is primarily dictated by the β-keto ester moiety. Several degradation pathways must be considered.
Keto-Enol Tautomerism
Like most β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol forms.[5] This tautomerism is a fundamental property that influences the molecule's reactivity and potential interactions. While not a degradation pathway itself, the presence of the enol form can affect reaction kinetics and susceptibility to certain degradation mechanisms.[6]
Caption: Keto-Enol tautomerism equilibrium in β-keto esters.
Hydrolytic Instability
Hydrolysis is the most significant degradation pathway for β-keto esters. The reaction can be catalyzed by both acids and bases and typically proceeds in two stages: ester cleavage followed by decarboxylation.
-
Ester Hydrolysis: The ethyl ester group is susceptible to cleavage, particularly in the presence of water and acid or base, yielding the corresponding β-keto acid (2-acetyl-5-methylhexanoic acid).
-
Decarboxylation: β-keto acids are notoriously unstable and readily lose carbon dioxide upon gentle heating, a process known as decarboxylation, to yield a ketone (5-methyl-2-hexanone).[7][8][9]
This two-step process represents the primary route of degradation in non-anhydrous conditions.
Caption: Primary degradation via hydrolysis and decarboxylation.
Thermal & Photochemical Decomposition
-
Thermal Stress: Elevated temperatures can accelerate the rate of hydrolysis and directly promote the decarboxylation of the β-keto acid intermediate.[10] In strictly anhydrous conditions, β-keto esters are more thermally robust, but the presence of trace acidic or basic impurities can catalyze decomposition.
-
Photodegradation: β-Dicarbonyl compounds can be sensitive to ultraviolet (UV) light. Exposure to light may promote the interconversion of keto and enol forms or potentially lead to more complex photochemical reactions and degradation.[11][12] Therefore, protection from light is a critical consideration for long-term storage.
Recommended Storage and Handling Protocols
To mitigate the degradation risks, a multi-faceted approach to storage and handling is required. The primary objective is to control the key environmental factors: temperature, moisture, atmosphere, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all chemical degradation pathways, particularly hydrolysis and decarboxylation.[13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture to prevent hydrolysis and oxygen to prevent potential oxidative degradation. |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects the compound from UV light, preventing photodegradation.[13] Glass is inert, and a PTFE liner provides a superior seal against moisture ingress compared to other materials. |
| Handling | Work in a glove box or under a stream of inert gas. | Minimizes exposure to atmospheric moisture and oxygen during aliquoting and use. Use only dry solvents and reagents. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and develop a validated analytical method, a forced degradation study is essential. This process involves subjecting the compound to harsh conditions to intentionally generate degradation products.[14][15]
Caption: Experimental workflow for a forced degradation study.
Protocol 4.1: Forced Degradation Study
Objective: To generate potential degradation products and assess the stability profile of this compound.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
Methodology:
-
Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis. Rationale: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis, hence the milder conditions.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of a 50:50 acetonitrile:water mixture. Incubate at 60°C for 72 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in 50:50 acetonitrile:water) to a calibrated light source (ICH Q1B conditions) for a specified duration. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described below.
Protocol 4.2: Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from its process impurities and degradation products.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/Vis or Diode Array Detector (DAD) | Standard equipment for purity analysis. DAD allows for peak purity assessment. |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | C18 is a versatile stationary phase suitable for moderately polar organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase improves peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good resolution. |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-20 min: 40% B | A gradient is necessary to elute the non-polar parent compound and separate it from more polar degradants (e.g., the hydrolyzed acid). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 245 nm | Wavelength selected based on the UV absorbance maximum of the β-dicarbonyl chromophore. |
| Injection Vol. | 10 µL | Standard injection volume. |
Conclusion
This compound is a chemically sensitive molecule whose integrity is paramount for its successful application in research and development. The primary stability concerns are hydrolysis leading to decarboxylation, accelerated by heat and the presence of acidic or basic contaminants. Photolytic degradation is also a significant risk. Adherence to strict storage and handling protocols—specifically, refrigeration under an inert atmosphere and protection from light—is essential for preserving the compound's purity. The implementation of forced degradation studies coupled with a robust, stability-indicating HPLC method provides the necessary framework for monitoring stability and ensuring the quality and reliability of this important synthetic building block.
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Shivaji College. Active Methylene Compounds. Available from: [Link]
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Klan, P. et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Available from: [Link]
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Veierov, D. et al. (1973). Photoisomerization of .beta.-diketones and .beta.-keto esters. Journal of the American Chemical Society. Available from: [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
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Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
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Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry. Available from: [Link]
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Crimmins, M. T. & Reinhold, T. L. (1996). Use of Cyclic β-Keto Ester Derivatives in Photoadditions. Synthesis of (±)-Norasteriscanolide. The Journal of Organic Chemistry. Available from: [Link]
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Hennessy, M. C. & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available from: [Link]
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A Technical Guide to Ethyl 2-acetyl-5-methylhexanoate: Properties, Synthesis, and Applications as a Versatile Synthetic Intermediate
Abstract
Ethyl 2-acetyl-5-methylhexanoate is a β-keto ester that serves as a highly functionalized and versatile building block in modern organic synthesis. Its characteristic 1,3-dicarbonyl moiety provides multiple reactive sites, enabling a wide array of chemical transformations. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, and principal synthetic routes. Furthermore, it explores its core reactivity, including α-carbon functionalization, ketonic and acidic hydrolysis, and its potential application as a precursor in the synthesis of complex molecular targets, particularly within the pharmaceutical industry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable intermediate.
Compound Identification and Physicochemical Profile
Unambiguous Identification
This compound is a C11 organic compound featuring an ethyl ester and an acetyl group attached to the same carbon, with a branched isohexyl chain. It is crucial to distinguish it from the structurally similar but non-identical compound, Ethyl 2-acetylhexanoate (CAS 1540-29-0), which possesses a linear n-butyl group instead of an isobutyl group.[1][2] The presence of the methyl branch at the 5-position significantly influences its steric profile and can affect reaction kinetics and product selectivity.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 1522-30-1 | [3][4] |
| Molecular Formula | C₁₁H₂₀O₃ | [3][4] |
| Molecular Weight | 200.27 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC(C)CCC(C(C)=O)C(=O)OCC | [3] |
| InChI Key | PISGMHLBJJGKRM-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physicochemical properties of β-keto esters are dictated by the interplay between the ester and ketone functionalities. These compounds exhibit keto-enol tautomerism, which governs their reactivity. The following table summarizes key properties, drawing comparisons to the well-characterized analog, ethyl 2-acetylhexanoate, where specific data for the title compound is limited.
Table 2: Physicochemical Data
| Property | Value (this compound) | Comparative Value (Ethyl 2-acetylhexanoate) | Source |
| Appearance | Colorless to pale yellow liquid (Expected) | Colorless clear liquid | [5] |
| Boiling Point | Not specified | 221.0 - 222.0 °C @ 760 mmHg | [5] |
| Density | Not specified | 0.949 - 0.959 g/cm³ @ 20 °C | [5] |
| Refractive Index | Not specified | 1.425 - 1.435 @ 20 °C | [5] |
| Flash Point | Not specified | 88.89 °C | [5] |
| Solubility | Soluble in common organic solvents | Soluble in alcohol; sparingly soluble in water | [5] |
Synthesis of this compound
The construction of the this compound scaffold is most effectively achieved via the acetoacetic ester synthesis, a cornerstone of carbon-carbon bond formation. This method leverages the nucleophilicity of the enolate of ethyl acetoacetate to introduce an alkyl group, in this case, a 3-methylbutyl (isoamyl) group.
Synthetic Pathway Overview
The synthesis is a two-step process initiated by the deprotonation of ethyl acetoacetate to form a soft, stabilized enolate. This nucleophile then undergoes an Sₙ2 reaction with an appropriate alkyl halide. The choice of base and solvent is critical to maximize yield and prevent side reactions like self-condensation or saponification. Sodium ethoxide in anhydrous ethanol is the standard, field-proven choice as it avoids transesterification.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis on a laboratory scale. It is designed as a self-validating system where reaction progress and product purity can be readily assessed.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
1-Bromo-3-methylbutane (Isoamyl bromide)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Causality: The exclusion of moisture is paramount. Sodium ethoxide is highly reactive with water, and the enolate intermediate can be quenched by protic sources, reducing yield.
-
-
Base and Substrate Addition: Anhydrous ethanol is added to the flask, followed by the portion-wise addition of sodium ethoxide. The mixture is stirred until the base is fully dissolved. Ethyl acetoacetate is then added dropwise via the dropping funnel.
-
Alkylation: 1-Bromo-3-methylbutane is added dropwise to the reaction mixture at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux for 2-4 hours.
-
Self-Validation: Reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the ethyl acetoacetate starting material.
-
-
Workup and Neutralization: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The acid wash removes any unreacted base. The bicarbonate wash neutralizes the acid. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.
-
Self-Validation: Product identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared against reference data.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its 1,3-dicarbonyl system. The α-proton is acidic (pKa ≈ 11 in DMSO), allowing for easy formation of a nucleophilic enolate, while the ester and ketone groups are susceptible to hydrolysis and other transformations.
Caption: Core reactivity pathways of this compound.
Ketonic Hydrolysis and Decarboxylation
This is one of the most powerful applications of acetoacetic ester derivatives. Saponification with aqueous base followed by acidification and gentle heating results in the decarboxylation of the intermediate β-keto acid. This sequence effectively transforms the building block into a ketone.
-
Mechanism: The ester is first hydrolyzed to a carboxylate. Acidification protonates this to form a β-keto acid, which is thermally unstable. It readily loses CO₂ through a cyclic six-membered transition state to yield an enol, which tautomerizes to the more stable ketone.[6]
-
Product: This pathway yields 7-methyl-2-octanone , a valuable fragrance and flavor component.
Acid Hydrolysis
In contrast to ketonic hydrolysis, treatment with a concentrated base followed by acidification can cleave the acetyl group.[6] This reaction is less common but provides a route to substituted carboxylic acids.
-
Mechanism: Strong base promotes a retro-Claisen condensation, cleaving the C-C bond between the carbonyls.
-
Product: This pathway yields 5-methylhexanoic acid .
Application in Pharmaceutical Intermediate Synthesis: A Case Study
The isohexyl moiety present in this compound makes it an attractive precursor for synthesizing analogs of pharmaceutically active compounds containing this structural feature. A prominent example is Pregabalin , an anticonvulsant and anxiolytic drug. While published syntheses of Pregabalin often start from different materials, the core (S)-3-cyano-5-methylhexanoic acid ethyl ester intermediate highlights the industrial relevance of the C6 branched chain.[7]
This compound can be envisioned as a starting point for a convergent synthesis of Pregabalin analogs or other complex targets requiring the introduction of the 5-methylhexanoyl skeleton.
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A Technical Guide to the Acidity of α-Hydrogens in β-Keto Esters: Principles and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The heightened acidity of α-hydrogens in β-keto esters is a cornerstone of modern synthetic organic chemistry, providing a versatile platform for carbon-carbon bond formation. This guide offers an in-depth exploration of the electronic principles governing this acidity, presents a practical framework for its quantitative determination, and highlights its strategic application in the synthesis of complex pharmaceutical agents. By elucidating the interplay of inductive and resonance effects, this document aims to equip researchers and drug development professionals with a robust understanding of how to harness the unique reactivity of β-keto esters for the efficient construction of molecular architectures.
Introduction: The Significance of α-Hydrogen Acidity
β-Keto esters are organic compounds characterized by a ketone functional group at the β-position relative to an ester group. The hydrogen atoms attached to the carbon situated between these two carbonyl groups, the α-carbon, exhibit significantly greater acidity than those in simple ketones or esters.[1][2] This enhanced acidity is not a mere chemical curiosity; it is the linchpin of their utility as key intermediates in the synthesis of a diverse array of complex molecules, including many pharmaceutical drugs.[3][4] The ability to easily deprotonate the α-carbon generates a stabilized carbanion, known as an enolate, which is a potent nucleophile. This reactivity is central to a class of reactions that enable the precise and controlled formation of new carbon-carbon bonds, a fundamental operation in the construction of drug candidates.[5]
Core Principles of α-Hydrogen Acidity
The acidity of a proton is inversely related to the stability of its corresponding conjugate base. The remarkable stability of the enolate formed upon deprotonation of a β-keto ester is the primary reason for the α-hydrogen's pronounced acidity. This stability arises from a synergistic combination of inductive and resonance effects.
Inductive and Resonance Effects
The two adjacent carbonyl groups exert strong electron-withdrawing inductive effects on the α-carbon, polarizing the C-H bonds and facilitating proton abstraction. However, the dominant factor is the resonance stabilization of the resulting enolate.[6] Upon removal of an α-hydrogen by a base, the negative charge on the α-carbon is delocalized across the α-carbon and both carbonyl oxygen atoms.[7][8] This distribution of the negative charge over multiple electronegative atoms significantly stabilizes the conjugate base, thereby increasing the acidity of the parent β-keto ester.[1]
The resonance stabilization can be depicted as follows:
Caption: Resonance stabilization of a β-keto ester enolate.
Quantitative Analysis: pKa Values
The acidity of these α-hydrogens is quantified by their pKa value, the negative logarithm of the acid dissociation constant. For comparison, the α-hydrogen of a typical ketone has a pKa of about 20, while that of an ester is around 25.[1][9] In contrast, β-keto esters have pKa values in the range of 11, making them significantly more acidic.[1][10][11] This lower pKa means that a much weaker base, such as an alkoxide, is sufficient to achieve substantial deprotonation, a significant advantage in synthetic planning.[12]
| Compound | Structure | Approximate pKa |
| Ethane | CH₃-CH₃ | ~50 |
| Acetone (a ketone) | CH₃-CO-CH₃ | ~20 |
| Ethyl Acetate (an ester) | CH₃-CO-O-CH₂CH₃ | ~25 |
| Ethyl Acetoacetate (a β-keto ester) | CH₃-CO-CH₂-CO-O-CH₂CH₃ | ~11 |
| Diethyl Malonate (a β-diester) | CH₃CH₂-O-CO-CH₂-CO-O-CH₂CH₃ | ~13 |
Data sourced from multiple chemistry resources.[1][9][10][11]
Experimental Determination of pKa: A Practical Guide
Accurate determination of pKa values is crucial for understanding and predicting the reactivity of β-keto esters. Spectrophotometric titration is a robust and widely used method for this purpose.[13][14]
Methodology: Spectrophotometric Titration
This technique relies on the principle that the protonated (keto) and deprotonated (enolate) forms of the β-keto ester have distinct ultraviolet-visible (UV-Vis) absorption spectra.[15] By measuring the absorbance of a solution at various pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated.[16]
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the β-keto ester in a suitable solvent (e.g., acetonitrile-water mixture to ensure solubility).[15]
-
Prepare a series of buffer solutions with known, precise pH values spanning the expected pKa of the β-keto ester (e.g., pH 9 to 13).
-
-
Sample Preparation:
-
For each buffer solution, prepare a sample by adding a small, constant volume of the β-keto ester stock solution to a larger, constant volume of the buffer. This ensures the total concentration of the β-keto ester is the same in all samples.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum for each prepared sample over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λ_max) for both the fully protonated and fully deprotonated forms.
-
-
Data Analysis:
-
Plot the absorbance at a chosen wavelength (typically the λ_max of one of the species) against the pH of the buffer solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the β-keto ester.[16]
-
Alternatively, the pKa can be calculated for each pH value using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated species, and A_min is the absorbance of the fully protonated species.
-
Caption: The acetoacetic ester synthesis pathway.
This synthetic strategy has been employed in the preparation of various pharmaceutical compounds. For instance, the pyrazolone ring system, a core structure in many analgesic, anti-inflammatory, and antipyretic drugs, is often synthesized from β-keto ester precursors. [17]
Conclusion
The acidity of the α-hydrogens in β-keto esters is a direct consequence of the powerful electron-withdrawing nature of the flanking carbonyl groups and, most importantly, the resonance stabilization of the resulting enolate. This fundamental principle has been exploited to develop robust synthetic methodologies, such as the acetoacetic ester synthesis, which are critical in the field of drug development. A thorough understanding of these concepts and the ability to quantitatively assess acidity through techniques like spectrophotometric titration are essential skills for scientists aiming to design and execute efficient synthetic routes to novel therapeutic agents.
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β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. [Link]
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Acetoacetic ester synthesis; Mechanism and Application. (2022). Chemistry Notes. [Link]
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The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]
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Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). Scirp.org. [Link]
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Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. ResearchGate. [Link]
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central. [Link]
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pKa chart. Massachusetts Institute of Technology. [Link]
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beta-ketoesters (pKa = 11) and beta-diesters (pKa = 13) also have lower pKa values compared to the simple ketones or esters due to the additional resonance stabilization by the alternate carbonyl group. PharmaXChange.info. [Link]
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Approximate pKa chart of the functional groups. University of California, Los Angeles. [Link]
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Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. (2021). ResearchGate. [Link]
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Beta Keto esters - Alkylating Ketones in NaOEt. (2015). YouTube. [Link]
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Inductive vs conjugation effects in ester hydrolysis. (2019). Chemistry Stack Exchange. [Link]
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Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-acetyl-5-methylhexanoate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Keto Esters and the Claisen Condensation
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of β-keto esters from two ester molecules.[1][2] These products are valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, natural products, and specialty polymers.[3] The reaction is typically catalyzed by a strong base, such as sodium ethoxide, and proceeds through the formation of an enolate ion.[4][5] This application note provides a detailed guide to the synthesis of a specific β-keto ester, Ethyl 2-acetyl-5-methylhexanoate, through a crossed Claisen condensation of ethyl isovalerate and ethyl acetate.
The resulting β-keto ester, this compound, serves as a versatile building block. Its structure contains multiple functional groups that can be further manipulated. For instance, the β-keto ester moiety can be readily alkylated at the α-carbon, and subsequent hydrolysis and decarboxylation can yield a variety of ketones.[6]
Reaction Mechanism and Rationale
The Claisen condensation mechanism is analogous to the aldol condensation, involving the nucleophilic addition of an ester enolate to the carbonyl group of a second ester molecule.[7][8] The key difference lies in the fate of the tetrahedral intermediate, which in the Claisen condensation, expels an alkoxide leaving group.[7][9]
The synthesis of this compound is a "crossed" Claisen condensation, as it involves two different esters.[10] To minimize the formation of a mixture of products from self-condensation, it is advantageous when one of the esters cannot form an enolate (lacks α-hydrogens) or when one ester is significantly more reactive as the electrophile. In this specific synthesis, while both ethyl acetate and ethyl isovalerate have α-hydrogens, the reaction conditions can be optimized to favor the desired product.
The mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base, sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate.[1]
-
Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl isovalerate.[11]
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.[8]
-
Elimination of Alkoxide: The intermediate collapses, eliminating an ethoxide ion and forming the β-keto ester.[11]
-
Deprotonation of the Product: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The ethoxide base, regenerated in the previous step, rapidly deprotonates the β-keto ester. This irreversible acid-base reaction is the driving force of the Claisen condensation, pushing the equilibrium towards the product.[4][12]
-
Protonation: A final acidic workup neutralizes the enolate to yield the final this compound product.[13]
Caption: Mechanism of the Claisen condensation for this compound synthesis.
Experimental Protocol
This protocol details the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Properties |
| Sodium Metal | Na | 22.99 | ~2.3 g (0.1 mol) | Highly reactive, corrosive |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 50 mL | Flammable, hygroscopic |
| Ethyl Isovalerate | C₇H₁₄O₂ | 130.18 | 13.0 g (0.1 mol) | Flammable liquid |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 26.4 g (0.3 mol) | Flammable, irritant |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extremely flammable |
| 10% Acetic Acid | CH₃COOH | 60.05 | As needed | Corrosive |
| Saturated NaCl solution | NaCl | 58.44 | As needed | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Desiccant |
Procedure
-
Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 50 mL of anhydrous ethanol. Carefully add 2.3 g of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.[14]
-
Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.
-
Addition of Esters: Prepare a mixture of 13.0 g of ethyl isovalerate and 26.4 g of ethyl acetate. Add this mixture dropwise to the stirred sodium ethoxide solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 100 g of crushed ice and 100 mL of 10% acetic acid with stirring. This will neutralize the excess base and protonate the product enolate.[15]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.[8]
-
Washing and Drying: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.[14][16]
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the ethyl ester group (triplet and quartet), acetyl group (singlet), and the isobutyl group. |
| ¹³C NMR | Peaks corresponding to the two carbonyl carbons (ester and ketone), as well as the various aliphatic carbons. |
| IR Spectroscopy | Strong absorption bands for the two carbonyl groups (ester and ketone) typically in the range of 1710-1750 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₈O₃, MW: 186.25 g/mol ).[17] |
Safety Precautions
-
Sodium Metal: Handle with extreme care in an inert atmosphere. It reacts violently with water.
-
Flammable Solvents: Ethanol, ethyl acetate, and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Corrosive Reagents: Acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure complete dissolution of sodium. Increase reflux time. |
| Wet reagents or glassware | Use anhydrous solvents and flame-dried glassware. | |
| Insufficient base | Use a full equivalent of sodium ethoxide.[14] | |
| Side Product Formation | Self-condensation of ethyl acetate | Use an excess of ethyl acetate to act as both reactant and solvent. |
| Hydrolysis of esters | Ensure anhydrous conditions throughout the reaction. |
Conclusion
The Claisen condensation provides an effective and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions and following the detailed protocol, researchers can obtain this valuable β-keto ester in good yield. The versatility of the product makes it a useful intermediate for further synthetic transformations in various fields, including drug discovery and materials science.
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Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
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OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition. [Link]
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-
ChemSynthesis. (2025, May 20). ethyl (2E)-2-acetyl-5-methyl-2-hexenoate. [Link]
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Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]
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ResearchGate. (2025, August 6). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. [Link]
-
The Claisen Condensation. (n.d.). [Link]
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-
WordPress.com. (2024, February 18). Claisen condensation. [Link]
-
YouTube. (2022, November 4). CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. [Link]
-
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-
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-
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-
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-
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Alkylation reactions of Ethyl 2-acetyl-5-methylhexanoate
An In-Depth Guide to the Alkylation of Ethyl 2-acetyl-5-methylhexanoate for Synthetic Chemistry
Introduction: The Strategic Importance of α-Alkylation
In the landscape of pharmaceutical and fine chemical synthesis, the construction of complex carbon skeletons with precise stereochemical control is paramount. This compound, a β-keto ester, serves as a valuable scaffold in this endeavor. Its structure features an "active methylene" group—a CH₂ group positioned between two electron-withdrawing carbonyl groups. This unique positioning renders the α-hydrogens significantly acidic (pKa ≈ 11 in DMSO), facilitating their removal by a moderately strong base to form a resonance-stabilized enolate.[1][2] This enolate is a potent carbon nucleophile, poised for reaction with various electrophiles, most notably alkyl halides, in a process known as α-alkylation.
This application note provides a comprehensive guide to the alkylation of this compound. We will delve into the core mechanistic principles, present detailed, field-tested protocols using different base systems, and offer insights into reaction optimization and troubleshooting. The ability to introduce alkyl groups at the α-position is a cornerstone of the acetoacetic ester synthesis, a powerful method for preparing substituted ketones and other valuable synthetic intermediates.[3][4][5]
Part 1: Mechanistic Principles and Strategic Considerations
The alkylation of a β-keto ester is a two-step process: enolate formation followed by nucleophilic substitution.[1][6] Understanding the nuances of each step is critical for achieving high yields and purity.
Step 1: Enolate Generation
The reaction is initiated by the deprotonation of the α-carbon. The choice of base is a critical parameter dictated by the desired reactivity and the scale of the reaction.
-
Sodium Ethoxide (NaOEt): A classic and cost-effective choice.[7][8] It is typically used in ethanol as the solvent. To prevent transesterification, the alkoxide base should match the ester group of the substrate.[8] Since our substrate is an ethyl ester, sodium ethoxide is the ideal choice to maintain structural integrity. The equilibrium favors the formation of the enolate because the pKa of the β-keto ester is lower than that of ethanol (pKa ≈ 16).[1]
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic, sterically hindered base.[9][10] LDA offers the advantage of rapid and essentially irreversible deprotonation, even at low temperatures (-78 °C).[10] This is particularly useful for preventing side reactions and when using more sensitive or precious substrates.
The resulting enolate is an ambident nucleophile, meaning it has two potential sites of attack: the α-carbon and the carbonyl oxygen.
Step 2: Nucleophilic Attack (C- vs. O-Alkylation)
The enolate can react with an alkyl halide to form a new carbon-carbon bond (C-alkylation) or a new carbon-oxygen bond (O-alkylation), yielding a vinyl ether.[11][12]
Caption: Resonance of the enolate ion and competing alkylation pathways.
For the synthesis of substituted ketones, C-alkylation is the desired pathway . Fortunately, under typical conditions for acetoacetic ester synthesis, C-alkylation is heavily favored.[13] The preference is governed by several factors:
-
Thermodynamic Control: The C-C bond formed is generally stronger and more thermodynamically stable than the C-O bond in the vinyl ether product. Reactions run at or above room temperature favor the thermodynamic product.
-
Counterion: The sodium or lithium counterion associates closely with the oxygen atom, which is the site of highest negative charge density. This coordination sterically hinders O-alkylation.[13]
-
Electrophile: Softer electrophiles, such as primary alkyl iodides and bromides, preferentially react at the softer carbon center of the enolate.[14]
The alkylation step proceeds via an S_N2 mechanism.[15] Consequently, the choice of alkylating agent is subject to the typical constraints of S_N2 reactions: Methyl > Primary > Secondary >> Tertiary . Tertiary halides are unsuitable as they will lead to elimination products.[1]
Part 2: Experimental Protocols
Protocol 1: Mono-alkylation using Sodium Ethoxide in Ethanol
This protocol is a robust and scalable method suitable for primary alkyl halides.
Materials and Reagents
| Reagent/Material | Purpose | Notes |
| This compound | Substrate | Ensure it is dry and pure. |
| Sodium Ethoxide (NaOEt) | Base | Can be purchased or prepared in situ from sodium metal and ethanol. |
| Absolute Ethanol (200 proof) | Solvent | Must be anhydrous to prevent quenching the enolate. |
| Alkyl Halide (e.g., 1-bromobutane) | Alkylating Agent | Use a primary or methyl halide for best results. |
| Diethyl Ether or Ethyl Acetate | Extraction Solvent | |
| Saturated aq. NH₄Cl Solution | Quenching Agent | |
| Brine (Saturated aq. NaCl) | Washing Agent | To remove water from the organic layer. |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | |
| TLC plates, Rotary Evaporator, Glassware | Standard Lab Equipment | All glassware must be flame- or oven-dried. |
Step-by-Step Methodology
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), and a rubber septum for additions. Maintain the system under an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Base and Substrate Addition: To the flask, add absolute ethanol (approx. 5 mL per 1 g of substrate). Add sodium ethoxide (1.05 equivalents) to the stirring solvent. Once the base has dissolved, add this compound (1.0 equivalent) dropwise via syringe.
-
Enolate Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium enolate.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the solution. The addition may be slightly exothermic. After the addition is complete, heat the reaction mixture to a gentle reflux.
-
Causality Note: Refluxing provides the necessary activation energy for the S_N2 reaction and ensures the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Completion: Continue refluxing for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.[1][16] A neutral pH to moist litmus paper can also indicate the end of the reaction as the basic ethoxide is consumed.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.[1]
-
To the resulting residue, add diethyl ether and a small amount of water or saturated aq. NH₄Cl to dissolve the sodium bromide salt formed.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and then brine (1x).
-
-
Purification:
-
Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure α-alkylated product.
-
Protocol 2: Mono-alkylation using Lithium Diisopropylamide (LDA)
This protocol is preferred for more sensitive substrates or when a second, different alkyl group is to be added subsequently, as it ensures complete initial enolate formation.
Materials and Reagents
| Reagent/Material | Purpose | Notes |
| This compound | Substrate | |
| Diisopropylamine | LDA Precursor | Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | LDA Precursor | Titrate solution before use to determine exact molarity. |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Must be freshly distilled from sodium/benzophenone. |
| Alkyl Halide | Alkylating Agent | |
| Saturated aq. NH₄Cl Solution | Quenching Agent | |
| Diethyl Ether or Ethyl Acetate | Extraction Solvent | |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | |
| Dry Ice / Acetone Bath | Cooling | To maintain -78 °C. |
Step-by-Step Methodology
-
LDA Preparation (in situ): In a flame-dried, inert-atmosphere flask, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Then, add n-BuLi (1.05 equivalents) dropwise. Stir the resulting pale yellow solution at -78 °C for 30 minutes.[10]
-
Expertise Note: Preparing LDA in situ ensures it is fresh and highly reactive. The order of addition is crucial to prevent the n-BuLi from reacting with other species.
-
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly transfer the prepared LDA solution into this flask via cannula while maintaining the -78 °C temperature. Stir for 1 hour to ensure complete enolate formation.[10]
-
Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight.[10]
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.[10] After filtration and concentration, purify the crude product by column chromatography on silica gel.
Part 3: Workflow Visualization and Data
Caption: A generalized workflow for the alkylation of β-keto esters.
Typical Reaction Parameters
| Parameter | Protocol 1 (NaOEt) | Protocol 2 (LDA) |
| Base | Sodium Ethoxide (1.05 eq.) | Lithium Diisopropylamide (1.1 eq.) |
| Solvent | Absolute Ethanol | Anhydrous THF |
| Temperature | Reflux (~78 °C) | -78 °C to Room Temperature |
| Reaction Time | 2–6 hours | 12–18 hours |
| Key Advantage | Cost-effective, simple setup | Irreversible deprotonation, high selectivity |
| Best For | Scalable synthesis with primary alkyl halides | Sensitive substrates, sequential dialkylation |
Part 4: Safety and Handling
-
Sodium Ethoxide: Corrosive and moisture-sensitive. Reacts with water to form sodium hydroxide and ethanol. Handle in a fume hood and wear appropriate PPE.[1][17]
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under a strict inert atmosphere using proper syringe techniques.
-
Alkyl Halides: Many are toxic, volatile, and potential carcinogens. Always handle in a well-ventilated fume hood.
-
Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.
References
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- BenchChem. (2025).
-
Scribd. Active Methylene Compounds and Named Reactions-1. [Link]
-
Fiveable. Ethyl Acetoacetate Definition. [Link]
-
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Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
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Application Notes and Protocols for the Decarboxylation of Ethyl 2-acetyl-5-methylhexanoate to 5-Methyl-2-hexanone
Abstract
This technical guide provides a comprehensive overview of the decarboxylation of ethyl 2-acetyl-5-methylhexanoate, a classic example of a β-keto ester, to synthesize the corresponding ketone, 5-methyl-2-hexanone. The focus of this document is on the Krapcho decarboxylation, a widely utilized method known for its mild, near-neutral reaction conditions that are amenable to a variety of substrates, especially those sensitive to harsh acidic or basic environments.[1] This guide will delve into the mechanistic underpinnings of this reaction, offer detailed, step-by-step experimental protocols, and provide insights into process optimization, troubleshooting, and product analysis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Decarboxylation in Ketone Synthesis
The decarboxylation of β-keto esters is a cornerstone transformation in organic synthesis, providing a reliable pathway for the formation of ketones. This reaction involves the removal of a carboxyl group from a molecule that has a ketone functionality at the β-position relative to the ester. While traditional methods for decarboxylation often involve harsh acidic or basic hydrolysis followed by thermal decomposition, these conditions can be detrimental to sensitive functional groups within a molecule.[2][3]
The Krapcho decarboxylation offers a milder and more selective alternative.[4] It is particularly effective for the dealkoxycarbonylation of esters that possess an electron-withdrawing group at the α-position, such as β-keto esters, malonic esters, and α-cyano esters.[5] This reaction is typically carried out by heating the substrate in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), in the presence of a salt, commonly a halide like sodium chloride or lithium chloride.[1][4] The byproducts, carbon dioxide and an alkyl halide, are often volatile, which helps to drive the reaction to completion in accordance with Le Chatelier's principle.[5]
The Krapcho Decarboxylation: A Mechanistic Perspective
The Krapcho decarboxylation proceeds through a nucleophilic substitution and subsequent elimination mechanism. The generally accepted pathway for a β-keto ester like this compound is as follows:
-
Nucleophilic Attack: A halide anion (e.g., Cl⁻ from NaCl or LiCl) acts as a nucleophile and attacks the ethyl group of the ester in an SN2 fashion.[5][6] This step is facilitated by the use of a polar aprotic solvent like DMSO, which solvates the cation (Na⁺ or Li⁺) but leaves the anion relatively unsolvated and highly nucleophilic.[7]
-
Formation of a Carboxylate Intermediate: The SN2 attack leads to the cleavage of the C-O bond of the ester, resulting in the formation of a carboxylate intermediate and an ethyl halide (e.g., ethyl chloride).
-
Decarboxylation: The carboxylate intermediate, being a β-keto acid salt, is unstable and readily undergoes decarboxylation upon heating. This step involves a cyclic transition state, leading to the expulsion of carbon dioxide and the formation of an enolate.[8]
-
Protonation: The enolate intermediate is then protonated by a trace amount of water present in the solvent or added to the reaction mixture, yielding the final ketone product, 5-methyl-2-hexanone.[5]
The presence of the salt is crucial for accelerating the reaction, though it is not strictly necessary in all cases.[5] The lithium cation, in the case of LiCl, can also act as a Lewis acid, coordinating to the carbonyl oxygen of the ester and activating it towards nucleophilic attack.[1]
Caption: Mechanism of the Krapcho Decarboxylation.
Experimental Protocol: Synthesis of 5-Methyl-2-hexanone
This protocol details the procedure for the decarboxylation of this compound to yield 5-methyl-2-hexanone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | Sigma-Aldrich | 1540-29-0 |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | 67-68-5 |
| Lithium chloride (LiCl) | Anhydrous, ≥99% | Sigma-Aldrich | 7447-41-8 |
| Deionized Water | 7732-18-5 | ||
| Diethyl ether | Anhydrous, ≥99% | Sigma-Aldrich | 60-29-7 |
| Saturated Sodium Bicarbonate Solution | |||
| Brine (Saturated NaCl solution) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Step-by-Step Procedure
Caption: Experimental Workflow for Ketone Synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1 equivalent), lithium chloride (1.2 equivalents), dimethyl sulfoxide (DMSO), and a small amount of water (2 equivalents).[9] The amount of DMSO should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Heating and Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to a temperature between 160-180°C with vigorous stirring.[4][9]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a significant volume of water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: The resulting crude product, 5-methyl-2-hexanone, can be further purified by vacuum distillation if necessary.
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
DMSO can be absorbed through the skin, so handle it with care.
-
The reaction is conducted at high temperatures, so exercise caution to avoid burns.
Process Optimization and Critical Parameters
Several factors can influence the efficiency and outcome of the Krapcho decarboxylation. Understanding these parameters is key to optimizing the reaction for specific substrates and scales.
| Parameter | Effect on Reaction | Optimization Strategy |
| Solvent | Polar aprotic solvents like DMSO, DMF, and HMPA are effective.[10] DMSO is most common due to its high boiling point and ability to dissolve salts. | DMSO is generally the solvent of choice. For substrates with lower thermal stability, a lower-boiling solvent like DMF might be considered, though this may require longer reaction times. |
| Salt | Halide salts (LiCl, NaCl, NaCN, KI) are effective promoters.[4] LiCl is often preferred due to the Lewis acidity of the Li⁺ ion. | For most applications, LiCl or NaCl are sufficient and safer alternatives to cyanide salts. The choice may depend on the specific ester being cleaved. |
| Temperature | The reaction rate is highly temperature-dependent. Typical temperatures range from 140-190°C.[4] | The optimal temperature should be determined empirically. It should be high enough for a reasonable reaction rate but low enough to prevent decomposition of the starting material or product. |
| Water Content | A small amount of water is often beneficial and can accelerate the reaction by facilitating the hydrolysis of intermediates.[4] | While anhydrous conditions are not strictly necessary, the amount of water should be controlled. Typically, 1-2 equivalents relative to the substrate are used. |
Analytical Characterization
The identity and purity of the synthesized 5-methyl-2-hexanone can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and confirm its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product and confirm the absence of the starting ester.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone (typically around 1715 cm⁻¹) and the absence of the ester carbonyl stretch (around 1740 cm⁻¹).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive salt or solvent. | - Increase the reaction time or temperature.- Ensure the use of anhydrous salt and a high-purity polar aprotic solvent. |
| Low Yield | - Decomposition of starting material or product at high temperatures.- Inefficient extraction during work-up. | - Optimize the reaction temperature to balance reaction rate and stability.- Perform multiple extractions with an appropriate solvent. |
| Formation of Side Products | - Presence of other reactive functional groups in the substrate.- Unwanted side reactions at high temperatures. | - The Krapcho decarboxylation is generally selective, but protecting groups may be necessary for complex molecules.- Lowering the reaction temperature may reduce side product formation. |
Conclusion
The Krapcho decarboxylation is a robust and versatile method for the synthesis of ketones from β-keto esters. Its mild, near-neutral conditions make it a valuable tool in the arsenal of synthetic chemists, particularly when dealing with sensitive substrates. By understanding the underlying mechanism and optimizing the key reaction parameters, researchers can effectively apply this methodology to a wide range of synthetic challenges. The protocol provided herein for the synthesis of 5-methyl-2-hexanone serves as a practical guide for the successful implementation of this important transformation.
References
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- HandWiki. Chemistry:Krapcho decarboxylation. [URL: https://handwiki.
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Application Notes & Protocols: The Strategic Use of Ethyl 2-acetyl-5-methylhexanoate in Modern Heterocyclic Synthesis
Preamble: The β-Keto Ester as a Cornerstone Synthon
In the landscape of organic synthesis, the β-keto ester functional group stands as a uniquely versatile and powerful building block. Its inherent ability to act as both a nucleophile (at the α-carbon) and an electrophile (at the two carbonyl carbons) provides synthetic chemists with a reliable platform for constructing complex molecular architectures. Ethyl 2-acetyl-5-methylhexanoate, the subject of this guide, is a prime exemplar of this class. It features the classic ethyl acetoacetate core, appended with a 5-methylhexyl (isobutyl) group. This lipophilic side chain can be strategically employed to enhance the solubility of intermediates and final products in organic media or to impart specific physicochemical properties relevant to drug discovery and materials science.
This document serves as a technical guide for researchers, medicinal chemists, and process development scientists, detailing the application of this compound in the synthesis of three cornerstone heterocyclic scaffolds: Pyridines, Pyrimidines, and Pyrazoles. The protocols herein are presented not merely as a sequence of steps, but as a validated framework, complete with mechanistic rationale and practical insights to ensure reproducibility and success.
Synthesis of Substituted Pyridines via the Hantzsch Condensation
The Hantzsch pyridine synthesis, first reported in 1881, remains one of the most robust and efficient methods for constructing the pyridine ring.[1] It is a multi-component reaction that exemplifies atom economy by assembling four distinct components in a single pot to create a highly functionalized 1,4-dihydropyridine, which is subsequently aromatized.[2][3]
Principle of the Reaction & Mechanistic Insight
The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, typically ammonia or ammonium acetate.[4] The use of this compound results in a symmetrically substituted pyridine with ester functionalities at the 3- and 5-positions and a lipophilic isobutyl group at the 2- and 6-positions.
The mechanism is understood to proceed through two key intermediates:
-
Knoevenagel Condensation Product: The aldehyde reacts with one equivalent of the β-keto ester to form an α,β-unsaturated dicarbonyl compound.
-
Enamine Intermediate: The second equivalent of the β-keto ester reacts with ammonia to form a vinylogous amide or enamine.
A subsequent Michael addition of the enamine onto the Knoevenagel product, followed by cyclization and dehydration, yields the 1,4-dihydropyridine (1,4-DHP) intermediate, often referred to as a Hantzsch ester.[1] A final oxidation step, driven by the stability of the aromatic ring, furnishes the pyridine product.[1][5]
Experimental Protocol: Synthesis of Diethyl 4-phenyl-2,6-bis(3-methylpropyl)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol details a representative Hantzsch reaction using this compound, benzaldehyde, and ammonium acetate.
Materials:
-
This compound (MW: 214.29 g/mol )
-
Benzaldehyde (MW: 106.12 g/mol )
-
Ammonium Acetate (MW: 77.08 g/mol )
-
Ethanol, Absolute
-
Nitric Acid (70%, for oxidation)
-
Diatomaceous Earth (Celite®)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.71 g, 50.0 mmol, 2.0 equiv).
-
Add benzaldehyde (2.65 g, 25.0 mmol, 1.0 equiv) and ammonium acetate (2.12 g, 27.5 mmol, 1.1 equiv).
-
Add absolute ethanol (25 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours.
-
Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the benzaldehyde spot and the appearance of a new, lower Rf spot (the 1,4-DHP) indicate progress.
-
-
After 4 hours, cool the mixture to room temperature. The 1,4-dihydropyridine intermediate may precipitate. If so, collect the solid by vacuum filtration. If not, proceed to the next step.
-
Aromatization: To the crude reaction mixture, slowly add 70% nitric acid (3 mL) while stirring in an ice bath. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Scientist's Note: This oxidation step is exothermic. Alternative, milder oxidizing agents like ferric chloride or manganese dioxide can also be used.[1] The choice of oxidant can be critical for sensitive substrates.
-
-
Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the pure pyridine derivative.
Data Summary
| Reactant 1 (Aldehyde) | Catalyst/Solvent | Time (h) | Aromatization Agent | Typical Yield (%) |
| Benzaldehyde | NH₄OAc / EtOH | 4 | 70% HNO₃ | 75-85% |
| 4-Chlorobenzaldehyde | NH₄OAc / EtOH | 5 | MnO₂ | 70-80% |
| Isobutyraldehyde | NH₄OAc / EtOH | 4 | Ferric Chloride | 65-75% |
Hantzsch Synthesis Workflow
Caption: Experimental workflow for the Hantzsch pyridine synthesis.
Synthesis of Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a powerful three-component condensation for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[6] First described in 1891, this reaction has seen a resurgence due to the diverse pharmacological activities of DHPMs, which include roles as calcium channel blockers and mitotic kinesin inhibitors.[7][8]
Principle of the Reaction & Mechanistic Insight
The reaction classically involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea (or thiourea).[6] The use of this compound allows for the direct incorporation of an ester group at the 5-position and a lipophilic side chain at the 6-position of the resulting DHPM core.
The most widely accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[6] This electrophilic species is then attacked by the enol form of the β-keto ester. Subsequent cyclization via intramolecular attack of the amine onto the ester carbonyl, followed by dehydration, yields the final DHPM product.[6]
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-(3-methylpropyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
This protocol provides a robust method for synthesizing a DHPM using this compound.
Materials:
-
This compound (MW: 214.29 g/mol )
-
Benzaldehyde (MW: 106.12 g/mol )
-
Urea (MW: 60.06 g/mol )
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (MW: 170.48 g/mol )
-
Ethanol, Absolute
-
Cold Water
-
Recrystallization Solvent (e.g., Ethanol or Ethyl Acetate/Hexane)
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (2.14 g, 10.0 mmol, 1.0 equiv), benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv), and urea (0.72 g, 12.0 mmol, 1.2 equiv).
-
Add absolute ethanol (15 mL) followed by a catalytic amount of Copper(II) Chloride Dihydrate (0.17 g, 1.0 mmol, 0.1 equiv).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 12 hours.
-
Upon completion, cool the reaction mixture to room temperature. A solid product will often precipitate.
-
Pour the mixture into 50 mL of cold water and stir for 15 minutes to fully precipitate the product.
-
Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture to afford the pure DHPM as a crystalline solid.
Data Summary
| Reactant 1 (Aldehyde) | Reactant 2 (Urea/Thiourea) | Catalyst (10 mol%) | Typical Yield (%) |
| Benzaldehyde | Urea | CuCl₂·2H₂O | 88-95% |
| 4-Methoxybenzaldehyde | Urea | InBr₃ | 90-96% |
| Benzaldehyde | Thiourea | CuCl₂·2H₂O | 85-92% |
Biginelli Reaction Mechanism
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.
Synthesis of Substituted Pyrazoles via Knorr Condensation
The Knorr pyrazole synthesis is a foundational method for constructing the pyrazole ring, a scaffold of immense importance in medicinal chemistry, known for its presence in drugs like Celecoxib.[10] The reaction involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine derivative.[10][11]
Principle of the Reaction & Mechanistic Insight
The reaction between this compound and a hydrazine will lead to the formation of a pyrazolone (a tautomer of a hydroxypyrazole). The regiochemical outcome depends on which carbonyl group of the β-keto ester is attacked first. Typically, the more electrophilic ketone carbonyl reacts with the hydrazine to form a hydrazone intermediate.[10] This is followed by an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable pyrazolone ring.[10] The reaction is often catalyzed by a small amount of acid.[10]
Experimental Protocol: Synthesis of 5-(3-methylpropyl)-3-methyl-1H-pyrazol-4(5H)-one
This protocol describes the synthesis of a pyrazolone from this compound and hydrazine hydrate.
Materials:
-
This compound (MW: 214.29 g/mol )
-
Hydrazine Hydrate (~64% Hydrazine, MW: 32.05 g/mol for N₂H₄)
-
Ethanol or 1-Propanol
-
Glacial Acetic Acid
-
Cold Water
Procedure:
-
In a 25-mL round-bottom flask with a stir bar, combine this compound (2.14 g, 10.0 mmol, 1.0 equiv) and ethanol (10 mL).
-
Add hydrazine hydrate (0.60 g, ~12.0 mmol, 1.2 equiv) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.[10]
-
Attach a reflux condenser and heat the reaction mixture to 90-100 °C for 2 hours.
-
Scientist's Note: The reaction can be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) for the consumption of the starting β-keto ester.[10] The product is often significantly more polar.
-
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly add 10 mL of cold water to the stirring solution to precipitate the product.
-
Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
Isolate the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the pyrazolone product. Further purification is often not necessary.
Data Summary
| Reactant 1 (Hydrazine) | Solvent | Catalyst | Typical Yield (%) |
| Hydrazine Hydrate | Ethanol | Acetic Acid | 90-98% |
| Phenylhydrazine | Ethanol | Acetic Acid | 85-95% |
| Methylhydrazine | 1-Propanol | Acetic Acid | 80-90% |
Knorr Pyrazole Synthesis Workflow
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- BenchChem.
- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). Arkivoc.
- Bartrum, H. M., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry.
- Bartrum, H. M., et al. (2010). Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. PubMed.
- Kavitha, C., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- Brahmbhatt, H., & Raw, S. A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Hantzsch pyridine synthesis. Grok.
- Hantzsch Pyridine Synthesis. (n.d.). Scribd.
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- Wan, J., & Pan, Y. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
- Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS.
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Application Note: Strategies for the Diastereo- and Enantioselective Reduction of Ethyl 2-acetyl-5-methylhexanoate
Abstract
The synthesis of optically pure β-hydroxy esters is of paramount importance in the pharmaceutical and fine chemical industries, where they serve as critical chiral building blocks for complex molecules. The asymmetric reduction of β-keto esters, such as Ethyl 2-acetyl-5-methylhexanoate, presents a significant synthetic challenge as it requires the simultaneous control of two adjacent stereocenters. This application note provides an in-depth technical guide for researchers and drug development professionals on two robust and highly selective methods for this transformation: chemo-catalytic Noyori Asymmetric Hydrogenation and biocatalytic reduction using Ketoreductases (KREDs). We will explore the mechanistic rationale behind each approach, provide detailed, field-proven protocols, and discuss the expected outcomes and analytical validation, thereby offering a comprehensive framework for achieving high diastereo- and enantioselectivity.
The Stereochemical Challenge: Dynamic Kinetic Resolution
The substrate, this compound, is a β-keto ester with an existing chiral center at the α-carbon (C2). The reduction of the prochiral ketone at C3 introduces a second stereocenter. This results in four possible stereoisomers: two diastereomeric pairs (syn and anti) of enantiomers.
A key feature of α-substituted β-keto esters is the acidity of the α-proton. Under basic or even neutral conditions, this proton can be removed, leading to a planar enolate intermediate. This allows for the interconversion (epimerization) of the (R) and (S) enantiomers of the starting material. When this epimerization is faster than the reduction itself, a process known as Dynamic Kinetic Resolution (DKR) can occur.[1][2] In DKR, the chiral catalyst selectively reduces one enantiomer of the rapidly equilibrating starting material much faster than the other, theoretically allowing for the conversion of the entire racemic mixture into a single, highly pure stereoisomer with a maximum yield of 100%.[2][3]
Caption: Dynamic Kinetic Resolution (DKR) of this compound.
Chemo-catalytic Approach: Noyori Asymmetric Hydrogenation
The Nobel Prize-winning Noyori asymmetric hydrogenation is a powerful and widely adopted method for the reduction of functionalized ketones, particularly β-keto esters.[4] This method typically employs Ruthenium(II) catalysts bearing a C2-symmetric atropisomeric diphosphine ligand, such as BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)).[5]
Mechanistic Rationale & Causality
The exceptional selectivity of the Noyori hydrogenation stems from the formation of a rigid, chiral coordination sphere around the ruthenium center. The reaction proceeds via a six-membered chelate intermediate where both the ketone and ester carbonyls coordinate to the metal.[6] The chiral BINAP ligand dictates the facial selectivity of hydrogen addition from H₂ to the coordinated ketone. The steric arrangement of the phenyl groups on the phosphine atoms creates hindered and unhindered quadrants for substrate approach, forcing the substrate to bind in a specific orientation to minimize steric clash.[1] For α-substituted β-keto esters, this mechanism strongly favors the formation of the anti diastereomer with high fidelity.[2] Using (R)-BINAP typically yields the (2S, 3R)-anti-hydroxy ester, while (S)-BINAP produces the enantiomeric (2R, 3S)-anti product.
Experimental Protocol: Ru-(S)-BINAP Catalyzed Hydrogenation
Materials:
-
This compound (racemic)
-
[RuCl₂((S)-BINAP)]₂ or a suitable pre-catalyst
-
Anhydrous, degassed Methanol (MeOH)
-
High-pressure autoclave or Parr hydrogenation apparatus
-
Hydrogen gas (high purity)
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Procedure:
-
Catalyst Activation (if using pre-catalyst): In a nitrogen-filled glovebox, charge a Schlenk flask with the Ru-BINAP pre-catalyst (e.g., RuCl₂[(S)-BINAP], 0.1 mol%). Add degassed methanol to dissolve the catalyst.
-
Reactor Charging: In a separate flask, dissolve this compound (1.0 eq) in degassed methanol (to a concentration of ~0.5 M).
-
Assembly: Transfer the substrate solution to the glass liner of the hydrogenation apparatus inside the glovebox. Add the catalyst solution.
-
Reaction: Seal the reactor, remove it from the glovebox, and purge the system multiple times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 atm H₂). Heat the reaction to the target temperature (e.g., 50 °C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Typical reaction times are 12-24 hours.
-
Workup: After cooling to room temperature, carefully vent the reactor. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-hydroxy ester.
Expected Outcomes & Analysis
The stereochemical outcome must be validated using standard analytical techniques.
| Parameter | Expected Result | Analytical Method |
| Chemical Yield | >90% | Isolated mass after purification |
| Diastereomeric Ratio (anti:syn) | >95:5 | ¹H NMR Spectroscopy (analysis of coupling constants between C2-H and C3-H) |
| Enantiomeric Excess (% ee) | >98% | Chiral HPLC or Chiral GC |
Biocatalytic Approach: Ketoreductase (KRED) Mediated Reduction
Biocatalysis offers a green, safe, and often highly selective alternative to traditional chemical methods.[7][8] Ketoreductases (KREDs) are NAD(P)H-dependent oxidoreductase enzymes that catalyze the reduction of prochiral ketones to chiral alcohols with exquisite stereoselectivity.[9][10] Their application in pharmaceutical synthesis is well-established.[11][12][13]
Mechanistic Rationale & Causality
The selectivity of a KRED is dictated by the three-dimensional structure of its active site, which binds the substrate in a specific orientation for hydride delivery from the NAD(P)H cofactor.[14] Unlike chemo-catalysts that may have a strong inherent bias for one diastereomer (e.g., anti), diverse panels of engineered KREDs are available. This allows for screening to identify enzymes that can produce any of the four possible stereoisomers, providing unparalleled access to the complete stereochemical space. A critical component of KRED-catalyzed reductions is the cofactor regeneration system, as the NAD(P)H cofactor is expensive. A common and effective strategy is to use a sacrificial alcohol like isopropanol, which is oxidized to acetone by the same KRED, thereby regenerating the required NAD(P)H in situ.[14]
Experimental Protocol: KRED Screening and Preparative Reduction
Materials:
-
Commercial KRED screening kit (containing a diverse panel of enzymes)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
NADP⁺ or NAD⁺ cofactor
-
Isopropanol (IPA) or a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration
-
This compound
-
DMSO (as a co-solvent, if needed)
-
96-well plates for screening; shaker-incubator
Procedure (Screening Phase):
-
Prepare Master Mix: In a centrifuge tube, prepare a master mix containing buffer, cofactor (e.g., 1 mM NADP⁺), and the substrate (e.g., 10 mg/mL). The substrate may need to be dissolved in a small amount of DMSO first.
-
Aliquot Enzyme: Dispense a small amount of each KRED from the screening kit into individual wells of a 96-well plate.
-
Initiate Reaction: Add the master mix and the cofactor regeneration source (e.g., 10% v/v isopropanol) to each well. Seal the plate.
-
Incubation: Place the plate in a shaker-incubator at a controlled temperature (e.g., 30 °C) for 24 hours.
-
Analysis: Quench the reaction and extract with an organic solvent (e.g., ethyl acetate). Analyze the extracts by chiral GC or HPLC to determine conversion and stereoselectivity for each enzyme.
Procedure (Preparative Scale with "Hit" Enzyme):
-
Reaction Setup: In an appropriately sized flask, combine phosphate buffer, the selected KRED, NADP⁺, and isopropanol.
-
Substrate Addition: Add the this compound substrate.
-
Incubation: Incubate the reaction at the optimal temperature and pH with vigorous shaking for 24-48 hours, or until conversion is complete.
-
Workup & Purification: Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Expected Outcomes & Analysis
A KRED screen can yield enzymes that produce different stereoisomers, as shown in the hypothetical table below.
| Enzyme | Predominant Isomer | Diastereomeric Excess (% de) | Enantiomeric Excess (% ee) |
| KRED-108 | (anti)-2R,3R | >99% | >99% |
| KRED-02 | (syn)-2S,3R | >99% | >99% |
| KRED-A | (anti)-2S,3S | 95% | >99% |
| KRED-B | (syn)-2R,3S | 92% | 98% |
Summary Workflow and Method Selection
The choice between chemo- and biocatalysis depends on project-specific goals, including the desired stereoisomer, scale, cost, and available equipment.
Caption: Comparative workflow for chemo- and biocatalytic reduction strategies.
Method Selection Guide:
| Feature | Noyori Asymmetric Hydrogenation | KRED Biocatalysis |
| Stereo-control | Excellent for anti-products. Access to syn is difficult. | Access to all four stereoisomers possible through screening. |
| Conditions | High pressure H₂, organic solvents, elevated temperature. | Aqueous buffer, atmospheric pressure, ambient temperature. |
| Safety | Requires specialized high-pressure equipment. | Generally regarded as safe (GRAS). |
| Scalability | Well-established for large-scale industrial processes. | Highly scalable; common in pharmaceutical manufacturing. |
| Cost | Ruthenium/BINAP catalysts can be expensive. | Enzymes can be cost-effective, but screening costs are upfront. |
| Environmental | Uses organic solvents and heavy metal catalysts. | "Green" process using water as a solvent; biodegradable catalyst. |
References
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
-
Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. National Center for Biotechnology Information. Retrieved from [Link]
-
Various Authors. (2021). Ketoreductase Catalyzed Stereoselective Bioreduction of α-Nitro Ketones. ResearchGate. Retrieved from [Link]
-
Schwartz, B., et al. (2018). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. National Center for Biotechnology Information. Retrieved from [Link]
-
NROChemistry. (2022). Noyori Hydrogenation. YouTube. Retrieved from [Link]
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Ni, Y., et al. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate. Retrieved from [Link]
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Adair21. (2015). Noyori asymmetric hydrogenation. SlideShare. Retrieved from [Link]
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Ni, Y., et al. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). PubMed. Retrieved from [Link]
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Organic Chemistry. (2021). Noyori Asymmetric Hydrogenation. YouTube. Retrieved from [Link]
-
Chen, S., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
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Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Royal Society of Chemistry. Retrieved from [Link]
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Synthetic Green Chemistry. (n.d.). Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). Wordpress. Retrieved from [Link]
-
Gallego-Yerga, L., et al. (2019). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Center for Biotechnology Information. Retrieved from [Link]
-
Ramos, T. A. S., et al. (2018). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular properties. SciELO. Retrieved from [Link]
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Yurino, T., et al. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. ResearchGate. Retrieved from [Link]
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Blacker, J., & Martin, J. (2002). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. Retrieved from [Link]
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Check, C. T., & Bode, J. W. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, S., et al. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry. Retrieved from [Link]
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A Robust GC-MS Protocol for the Identification and Quantification of Ethyl 2-acetyl-5-methylhexanoate
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive and validated protocol for the analysis of Ethyl 2-acetyl-5-methylhexanoate, a volatile ester compound relevant in the flavor, fragrance, and pharmaceutical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing such volatile and semi-volatile compounds, offering unparalleled separation and identification capabilities.[1][2] This document outlines a detailed methodology, from sample preparation using Headspace Solid-Phase Microextraction (HS-SPME) to instrumental parameters and data analysis. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate adaptation for various research and quality control applications.
Introduction and Scientific Principle
This compound (CAS: 84389-67-3) is an organic ester whose volatile nature makes it a key component in aroma and fragrance profiles.[3] Accurate and precise quantification is crucial for product formulation, quality control, and stability testing.
The analytical approach detailed herein leverages the synergistic power of Gas Chromatography (GC) and Mass Spectrometry (MS). The GC separates volatile compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[4] As separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules (typically via Electron Impact ionization), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. This process generates a unique mass spectrum, or "chemical fingerprint," allowing for definitive identification, while the signal intensity provides the basis for quantification.[1]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₀O₃ | PubChem |
| Molecular Weight | 200.28 g/mol | PubChem |
| CAS Number | 84389-67-3 | Chemsrc[3] |
| Appearance | Colorless liquid (estimated) | The Good Scents Company |
| Boiling Point | ~220-240 °C (estimated) | N/A |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane.[5][6] | General Chemical Principles |
| InChIKey | UXXMMKHGDBPLSE-UHFFFAOYSA-N | PubChem |
Note: Some properties are estimated due to limited publicly available data for this specific compound. The provided values are based on structurally similar esters.
Recommended Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | Analytical Standard (>98% purity) | Sigma-Aldrich, TCI |
| Methanol | HPLC or GC Grade | Fisher Scientific, Merck |
| Dichloromethane | GC Grade | Fisher Scientific, Merck |
| Internal Standard (e.g., Undecane) | Analytical Standard (>99% purity) | Sigma-Aldrich |
| Sodium Chloride (NaCl) | ACS Grade, baked at 400°C | VWR, Merck |
| Helium (or Hydrogen) | Ultra-High Purity (99.999%) | Airgas, Praxair |
| SPME Fibers | 75 µm CAR/PDMS or 85 µm DVB/CAR/PDMS | Supelco (Sigma-Aldrich) |
| GC Vials | 20 mL Headspace Vials with Magnetic Crimp Caps | Agilent, Waters |
Detailed Experimental Protocol
This protocol is optimized for the extraction and analysis of this compound from a liquid matrix.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is the chosen method for its numerous advantages: it is solvent-free, concentrates volatile analytes, and is easily automated, making it ideal for high-throughput analysis of flavor and fragrance compounds.[7][8] The fiber coating (e.g., Carboxen/Polydimethylsiloxane) is selected for its high affinity for a broad range of volatile and semi-volatile compounds.[9][10]
Step-by-Step HS-SPME Protocol:
-
Sample Aliquoting: Place 5 mL of the liquid sample into a 20 mL headspace vial. If the sample is solid, use 1-2 grams.
-
Matrix Modification: Add 1.5 grams of NaCl to the vial. Rationale: Salting-out increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby increasing sensitivity.
-
Internal Standard Spiking: Spike the sample with an internal standard (IS), such as undecane, to a final concentration of 1 µg/mL. Rationale: The IS corrects for variations in extraction efficiency and injection volume, which is critical for accurate quantification.
-
Vial Sealing: Immediately seal the vial with a magnetic crimp cap.
-
Incubation and Extraction: Place the vial in the autosampler tray. The system will then perform the following automated steps:
-
Incubation: Heat the sample at 60°C for 15 minutes with agitation (250 rpm). Rationale: Heating and agitation facilitate the volatilization of the analyte and help the sample reach equilibrium between the liquid/solid phase and the headspace.
-
Extraction: Expose the SPME fiber to the headspace (vapor phase) above the sample for 20 minutes at 60°C.
-
-
Desorption: After extraction, the fiber is automatically retracted and injected into the hot GC inlet for thermal desorption.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized for your specific instrumentation. A non-polar column like a DB-5ms is chosen because "like dissolves like"; its stationary phase is suitable for separating a wide range of non-polar to moderately polar compounds like esters.[4]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Port Temp. | 250°C | Ensures rapid and complete volatilization of the analyte from the SPME fiber. |
| Injection Mode | Splitless (for 1 min) | Maximizes the transfer of analyte to the column, enhancing sensitivity. The split valve is opened after 1 minute to flush the inlet and prevent peak tailing. |
| Carrier Gas | Helium | Inert carrier gas. A constant flow rate ensures reproducible retention times. Hydrogen can be used as an alternative with appropriate source modifications.[11] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for balancing separation efficiency and analysis time. |
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column providing excellent resolution for a wide range of volatile compounds.[12] |
| Oven Program | 1. Initial Temp: 40°C, hold for 2 min2. Ramp: 8°C/min to 220°C3. Hold: 5 min at 220°C | The initial hold allows for focusing of early-eluting volatiles. The ramp rate is chosen to effectively separate the target analyte from other matrix components. The final hold ensures all compounds elute. |
| Mass Spectrometer (MS) | ||
| Ion Source Temp. | 230°C | Standard temperature for EI sources, balancing ionization efficiency and minimizing thermal degradation. |
| Quadrupole Temp. | 150°C | Maintains ion path integrity and prevents contamination. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible mass spectra that are comparable to library databases (e.g., NIST). |
| Acquisition Mode | Full Scan & SIM | |
| Full Scan Range | m/z 40-350 | For qualitative analysis and identification. The range is set to capture the molecular ion and key fragment ions of the analyte. |
| SIM Ions | TBD (Determine from standard) | For quantitative analysis. Monitoring specific ions increases sensitivity and selectivity by reducing chemical noise. |
| MS Transfer Line Temp. | 260°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
Data Analysis and Method Validation
Qualitative and Quantitative Analysis
-
Identification: The identity of this compound is confirmed by comparing its retention time to that of a pure standard and by matching its acquired mass spectrum against a reference library (e.g., NIST/Wiley). A match factor of >80% is generally considered a good preliminary identification.
-
Quantification: For accurate quantification, a calibration curve must be constructed.
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) in a clean matrix.
-
Spike each standard with the internal standard at a constant concentration.
-
Analyze each standard using the protocol described above in SIM mode.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression to obtain the calibration curve and equation (y = mx + c).
-
Protocol Validation
Method validation ensures that the analytical procedure is fit for its intended purpose.[13][14] The following parameters should be assessed according to regulatory guidelines such as those from the FDA.[15][16]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity/Selectivity | No interfering peaks at the retention time of the analyte and IS in a blank matrix. | Ensures the signal is from the analyte only. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.995 over the specified concentration range. | Demonstrates a proportional relationship between concentration and instrument response.[17] |
| Accuracy (Recovery) | 80-120% recovery for spiked samples at low, medium, and high concentrations. | Measures the closeness of the measured value to the true value. |
| Precision (RSD) | Repeatability (intra-day): RSD ≤ 15%Intermediate Precision (inter-day): RSD ≤ 20% | Measures the degree of scatter between a series of measurements.[17] |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3 | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | S/N ≥ 10, with acceptable accuracy and precision. | The lowest concentration that can be accurately quantified. |
| Robustness | Method performance remains acceptable with small, deliberate changes in parameters (e.g., ±5°C in oven temp, ±0.1 mL/min flow rate). | Demonstrates the reliability of the method during normal use. |
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical process.
Caption: Overall experimental workflow from sample preparation to final report generation.
Caption: Logical relationship of core GC-MS system components.
References
-
Roberts, D. D., & Pollien, P. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 48(6), 2430–2437. [Link]
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Snow, N. H., & Bullock, G. P. (2010). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS: An Undergraduate Instrumental Analysis Experiment. Journal of Chemical Education, 87(12), 1384–1387. [Link]
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SCION Instruments. Sample preparation GC-MS. [Link]
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Reineccius, G. (2006). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. ResearchGate. [Link]
-
HSC Cores - BookStack. GC/MS Sample Preparation. [Link]
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SCION Instruments. GC-MS sample preparation and column choice guide. [Link]
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Spietelun, A., et al. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. [Link]
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Nishikawa, M., & Kuwata, K. (1984). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
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Wang, Y., et al. (2015). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. PMC - NIH. [Link]
-
University of Maryland. Sample Preparation Guidelines for GC-MS. [Link]
-
ComplianceIQ. Validation of GC GC-MS Methodologies. [Link]
-
Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]
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Plutowska, B., & Wardencki, W. (2008). Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. ResearchGate. [Link]
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Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
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Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. PMC - NIH. [Link]
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U.S. Food and Drug Administration. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. [Link]
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Muroi, H., et al. (2022). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Oxford Academic. [Link]
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ChemSynthesis. ethyl (2E)-2-acetyl-5-methyl-2-hexenoate. [Link]
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Agilent Technologies. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. [Link]
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Horvath, Z., et al. (2014). GC-MS Determination of Volatile Compounds in Wine Using Needle Concentrator INCAT. IJOER. [Link]
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Chemsrc. This compound | CAS#:84389-67-3. [Link]
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Pérez-Vázquez, A., et al. (2023). Analysis of the Volatile and Enantiomeric Compounds Emitted by Plumeria rubra L. Flowers Using HS-SPME–GC. MDPI. [Link]
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Swartz, M. E., & Krull, I. S. (2005). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. [Link]
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The Good Scents Company. ethyl 2-acetyl hexanoate, 1540-29-0. [Link]
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1H and 13C NMR spectral assignment of Ethyl 2-acetyl-5-methylhexanoate
Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of Ethyl 2-acetyl-5-methylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a keto ester that serves as a valuable intermediate in organic synthesis. Its molecular structure presents a variety of proton and carbon environments, making it an excellent subject for detailed Nuclear Magnetic Resonance (NMR) spectroscopic analysis. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.[1][2] This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of this compound, offering a foundational methodology for the structural elucidation of similar organic molecules.
Core Principles of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic moment, when placed in a strong magnetic field, can absorb electromagnetic radiation in the radiofrequency range.[1][3] The precise frequency at which a nucleus absorbs this radiation, known as the resonance frequency, is highly sensitive to its local electronic environment. This sensitivity gives rise to the key parameters observed in an NMR spectrum:
-
Chemical Shift (δ): The position of an NMR signal along the x-axis, reported in parts per million (ppm), indicates the chemical environment of the nucleus. Electron-withdrawing groups tend to shift signals to a higher frequency (downfield), while electron-donating groups shift them to a lower frequency (upfield).
-
Integration: The area under an NMR signal is proportional to the number of nuclei contributing to that signal. In ¹H NMR, this allows for the determination of the relative ratio of protons in different environments.
-
Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent nuclei causes NMR signals to split into multiple lines. The pattern of splitting provides information about the number of neighboring nuclei.
-
Coupling Constant (J): The distance between the lines in a split signal, measured in Hertz (Hz), is the coupling constant. It is a measure of the strength of the interaction between the coupled nuclei.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. A poorly prepared sample can lead to distorted spectra and low signal-to-noise ratios.
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4][5]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5] Gentle vortexing or sonication can aid in dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean, high-quality 5 mm NMR tube.[4] The solution height should be between 4.0 and 5.0 cm.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
Data Acquisition
-
Spectrometer Setup: The sample is placed in the NMR spectrometer.
-
Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.
-
Probe Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.
-
Acquisition Parameters: Standard pulse sequences are used to acquire the Free Induction Decay (FID). Key parameters such as the number of scans, spectral width, and relaxation delay are set to ensure adequate signal-to-noise and accurate integration.[6]
Data Processing
The raw data (FID) is converted into a frequency-domain spectrum through a series of computational steps:
-
Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum.[7]
-
Phase Correction: The phases of the signals are adjusted to be purely absorptive.[7]
-
Baseline Correction: Any distortions in the baseline of the spectrum are corrected.[7]
-
Referencing: The chemical shift axis is calibrated relative to the internal standard or the residual solvent peak.
-
Integration: The areas of the peaks are calculated.
Results and Spectral Assignment
The following sections detail the assignment of the ¹H and ¹³C NMR spectra of this compound. The numbering convention used for the assignments is shown below:
Structure with Atom Numbering:
¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| A | 4.19 | Quartet | 2H | 7.1 | H-12 |
| B | 3.45 | Triplet | 1H | 7.2 | H-2 |
| C | 2.22 | Singlet | 3H | - | H-9 |
| D | 1.65 | Multiplet | 1H | - | H-5 |
| E | 1.50 | Multiplet | 2H | - | H-3 |
| F | 1.28 | Triplet | 3H | 7.1 | H-13 |
| G | 1.17 | Multiplet | 2H | - | H-4 |
| H | 0.88 | Doublet | 6H | 6.6 | H-6, H-7 |
¹H NMR Spectral Assignment Rationale
-
H-12 (δ 4.19, quartet): This downfield signal corresponds to the methylene protons of the ethyl ester group. The quartet multiplicity is due to coupling with the three adjacent methyl protons (H-13), and its downfield shift is caused by the deshielding effect of the neighboring oxygen atom.
-
H-2 (δ 3.45, triplet): This signal is assigned to the methine proton at the α-position to both the acetyl and ester carbonyl groups. The triplet multiplicity arises from coupling with the two adjacent methylene protons (H-3). The significant downfield shift is due to the strong electron-withdrawing effects of the two adjacent carbonyl groups.
-
H-9 (δ 2.22, singlet): This sharp singlet with an integration of 3H is characteristic of the methyl protons of the acetyl group. It is a singlet because there are no adjacent protons to couple with.
-
H-5 (δ 1.65, multiplet): This multiplet is assigned to the methine proton of the isobutyl group. It is coupled to the two adjacent methylene protons (H-4) and the six methyl protons (H-6 and H-7), resulting in a complex splitting pattern.
-
H-3 (δ 1.50, multiplet): These protons are on the methylene group adjacent to the chiral center (C-2). Their signal is a multiplet due to coupling with H-2 and H-4.
-
H-13 (δ 1.28, triplet): This upfield triplet corresponds to the methyl protons of the ethyl ester group. The triplet multiplicity is due to coupling with the adjacent methylene protons (H-12).
-
H-4 (δ 1.17, multiplet): This signal is assigned to the methylene protons adjacent to the isobutyl methine group. It appears as a multiplet due to coupling with H-3 and H-5.
-
H-6, H-7 (δ 0.88, doublet): This upfield doublet with an integration of 6H is characteristic of the two equivalent methyl groups of the isobutyl moiety. The doublet splitting is due to coupling with the adjacent methine proton (H-5).
¹³C NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| A | 203.5 | C-8 |
| B | 169.4 | C-1 |
| C | 61.3 | C-12 |
| D | 58.6 | C-2 |
| E | 38.6 | C-4 |
| F | 29.3 | C-9 |
| G | 27.9 | C-5 |
| H | 26.8 | C-3 |
| I | 22.5 | C-6, C-7 |
| J | 14.1 | C-13 |
¹³C NMR Spectral Assignment Rationale
-
C-8 (δ 203.5): This very downfield signal is characteristic of a ketone carbonyl carbon.
-
C-1 (δ 169.4): This signal is assigned to the ester carbonyl carbon, which is typically found further upfield than a ketone carbonyl.
-
C-12 (δ 61.3): This signal corresponds to the methylene carbon of the ethyl ester group, deshielded by the adjacent oxygen atom.
-
C-2 (δ 58.6): This is the methine carbon at the α-position, deshielded by two adjacent carbonyl groups.
-
C-4 (δ 38.6): This signal is assigned to the methylene carbon in the hexanoate chain.
-
C-9 (δ 29.3): This signal corresponds to the methyl carbon of the acetyl group.
-
C-5 (δ 27.9): This is the methine carbon of the isobutyl group.
-
C-3 (δ 26.8): This signal is assigned to the other methylene carbon in the hexanoate chain.
-
C-6, C-7 (δ 22.5): This upfield signal corresponds to the two equivalent methyl carbons of the isobutyl group.
-
C-13 (δ 14.1): This is the most upfield signal, corresponding to the methyl carbon of the ethyl ester group.
Workflow Visualization
The following diagram illustrates the workflow for the NMR spectral assignment of this compound.
Caption: Workflow for NMR spectral analysis.
Conclusion
This application note has provided a detailed protocol and a step-by-step rationale for the complete ¹H and ¹³C NMR spectral assignment of this compound. The methodologies described herein are broadly applicable to the structural elucidation of a wide range of organic molecules. By systematically analyzing the chemical shifts, integrations, and multiplicities, an unambiguous assignment of all proton and carbon signals can be achieved, providing a high degree of confidence in the molecular structure.
References
-
Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
-
Wiley Analytical Science. NMR Data Processing. [Link]
-
Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
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The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]
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Wiley-VCH. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]
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ALWSCI. How To Prepare And Run An NMR Sample. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Iowa State University. NMR Sample Preparation. [Link]
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Transesterification of Ethyl 2-acetyl-5-methylhexanoate with various alcohols
Application Notes & Protocols
Topic: A Comprehensive Guide to the Transesterification of Ethyl 2-acetyl-5-methylhexanoate with Various Alcohols
Introduction: The Strategic Importance of β-Keto Ester Transesterification
The transesterification of β-keto esters is a cornerstone transformation in synthetic organic chemistry, providing a powerful and direct route to modify ester functionalities without resorting to harsher methods involving hydrolysis and re-esterification.[1] This process is particularly valuable because β-keto acids are prone to decarboxylation, making direct esterification challenging.[1] this compound, a structurally significant β-keto ester, serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
This guide provides a detailed exploration of the principles, mechanisms, and practical protocols for the transesterification of this compound with a range of primary, secondary, and tertiary alcohols. We will delve into the causality behind experimental choices, from catalyst selection to reaction monitoring and purification, equipping researchers with the knowledge to confidently adapt and execute these transformations.
Reaction Principles and Catalytic Mechanisms
Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with that of an alcohol.[2] To achieve efficient conversion, the equilibrium must be shifted towards the desired product. This is typically accomplished by using a large excess of the reactant alcohol or by removing the more volatile alcohol byproduct (in this case, ethanol).[3] The reaction kinetics are generally slow, necessitating the use of a catalyst.[1]
Acid-Catalyzed Mechanism
Under acidic conditions, the reaction proceeds through a sequence of protonation, addition, and elimination steps.[4] The acid catalyst protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the incoming alcohol.[3] This mechanism is highly effective but typically requires anhydrous conditions to prevent competitive hydrolysis of the ester.[1]
Caption: Acid-catalyzed transesterification mechanism.
Base-Catalyzed Mechanism
Base-catalyzed transesterification involves the deprotonation of the incoming alcohol by a strong base to form a highly nucleophilic alkoxide.[5] This alkoxide then attacks the electrophilic carbonyl carbon of the ester, proceeding through a tetrahedral intermediate to yield the new ester and displacing the original alkoxide.[6] This method is often faster than acid catalysis but is sensitive to the presence of free acids in the starting materials, which would consume the catalyst.
The Unique Reactivity of β-Keto Esters
The ability to selectively transesterify β-keto esters in the presence of other ester types stems from their unique electronic and structural properties. The reaction often proceeds through an enol intermediate, where chelation between the two carbonyl groups and a catalyst heteroatom plays a key role.[1][7] This specific pathway enhances the reactivity of the β-keto ester functionality over simple esters.
Catalyst Selection: A Strategic Choice
The choice of catalyst is critical and depends on the substrate's functional group tolerance and the desired reaction conditions.
-
Protic Acids (e.g., H₂SO₄, p-TsOH): Strong, effective, and inexpensive catalysts. Ideal for simple substrates but require anhydrous conditions.[8]
-
Lewis Acids (e.g., Boric Acid, Metal Salts): Offer milder and often more selective reaction conditions. Boric acid and its derivatives are environmentally benign and can be effective even in heterogeneous setups (e.g., silica-supported boric acid), allowing for easy catalyst recovery and reuse.[1][7]
-
Bases (e.g., NaOR, K₂CO₃): Typically provide faster reaction rates at lower temperatures. However, they are sensitive to moisture and free acids and can promote side reactions if not carefully controlled.[9]
-
Enzymes (Lipases): Offer exceptional selectivity under very mild conditions (pH, temperature), making them suitable for sensitive or complex substrates. However, they can be more expensive and may require specific solvents and longer reaction times.[10][11]
For this guide, we will focus on a robust and environmentally friendly Lewis acid catalyst, boric acid , which has demonstrated high efficacy for the transesterification of β-keto esters with a variety of alcohols.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the transesterification of this compound. The general procedure can be adapted for different alcohols by adjusting the reaction temperature and time.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting β-keto ester. |
| Methanol | Anhydrous, ≥99.8% | Fisher Scientific | Example primary alcohol. |
| Isopropanol | Anhydrous, ≥99.5% | Sigma-Aldrich | Example secondary alcohol. |
| Benzyl Alcohol | Anhydrous, ≥99.8% | Alfa Aesar | Example primary benzylic alcohol. |
| Boric Acid (H₃BO₃) | ≥99.5% | Acros Organics | Catalyst. |
| 4 Å Molecular Sieves | Activated powder | Sigma-Aldrich | To remove liberated ethanol and drive the reaction to completion.[1] |
| Diethyl Ether | Anhydrous, ≥99.7% | VWR Chemicals | For work-up and extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Soln. | ACS Reagent | Prepare in-house | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | For drying the organic phase. |
| Silica Gel | 60-120 mesh | Fisher Scientific | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.[12]
General Transesterification Procedure (Boric Acid Catalysis)
Caption: General experimental workflow for transesterification.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired alcohol (3.0 eq.), boric acid (0.1 eq.), and activated 4 Å molecular sieves (approx. 1g per 10 mmol of ester).
-
Heating and Reflux: Attach a reflux condenser and heat the reaction mixture with vigorous stirring to the specified temperature (see Table 1). Allow the reaction to proceed for the designated time.
-
Reaction Monitoring: Periodically monitor the reaction's progress by thin-layer chromatography (TLC). Use a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the starting ester spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether (approx. 50 mL) and filter to remove the molecular sieves and catalyst. Transfer the filtrate to a separatory funnel.
-
Neutralization and Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Rationale: The bicarbonate wash neutralizes any remaining acidic catalyst and quenches the reaction.[16]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure transesterified product.[17]
Alcohol-Specific Conditions & Expected Outcomes
The reactivity of the alcohol significantly impacts the required reaction conditions. Sterically less hindered primary alcohols react faster and give higher yields compared to secondary alcohols, while tertiary alcohols are generally unreactive under these conditions.[1]
| Alcohol | Type | Reaction Temp. (°C) | Approx. Time (h) | Expected Yield | Notes |
| Methanol | Primary | 65 (Reflux) | 6 - 8 | >90% | Reaction is driven by the low boiling point of the methanol. |
| Benzyl Alcohol | Primary | 100 | 5 - 7 | >95% | Higher temperature is used due to the higher boiling point of the alcohol.[7] |
| Isopropanol | Secondary | 82 (Reflux) | 12 - 18 | 70-80% | Slower reaction due to increased steric hindrance of the secondary alcohol.[1] |
| tert-Butanol | Tertiary | 83 (Reflux) | >24 | <10% | Generally incompatible with these conditions due to extreme steric bulk.[1] |
Safety and Handling Precautions
-
Chemical Handling: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Flammability: Methanol, isopropanol, and diethyl ether are highly flammable. Keep them away from ignition sources. Use a heating mantle, not a Bunsen burner, for heating.[16][18]
-
Corrosivity: While boric acid is a mild acid, strong acid catalysts like sulfuric acid are highly corrosive and must be handled with extreme care. Always add acid to the solvent, never the other way around.[18]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient heating- Wet reagents/solvents | - Use fresh or properly stored catalyst.- Ensure the reaction reaches the target temperature.- Use anhydrous grade reagents and activate molecular sieves before use. |
| Formation of Emulsion during Work-up | Soaps formed from residual base (if used) or hydrolysis. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the aqueous phase density and help break the emulsion.[19] |
| Product Contaminated with Starting Alcohol | Incomplete removal during evaporation. | - Use high-vacuum to remove high-boiling point alcohols.- Perform careful column chromatography to separate the product from residual alcohol. |
References
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O'Connor, C., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]
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Kalam, M. A., et al. (2010). Fourier Transform Infrared Spectroscopy (FTIR) Method To Monitor Soy Biodiesel and Soybean Oil in Transesterification Reactions. Energy & Fuels. [Link]
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Silungwe, P. (2024). Glycerol g) Safety Considerations in Transesterification stage. ResearchGate. [Link]
-
Hess, M., et al. (2008). Technote # 08: Safety Considerations for Biodiesel. University of Idaho. [Link]
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Ghosha, S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. [Link]
-
Penn State College of Earth and Mineral Sciences. (n.d.). 8.2 The Reaction of Biodiesel: Transesterification. EGEE 439: Alternative Fuels from Biomass Sources. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
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Corazza, M. Z., et al. (2018). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of the Brazilian Chemical Society. [Link]
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Pineda, A. G., & Tanguilig, B. T. (2018). Biodiesel Safety and Best Management Practices for Small-Scale Noncommercial Use and Production. National Renewable Energy Laboratory. [Link]
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Urosevic, M., et al. (2023). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. International Journal of Molecular Sciences. [Link]
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Miles, W. H., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education. [Link]
- U.S. Patent 4304925A. (1981). Process for purifying esters.
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ResearchGate. (2016). How to purify esterification product? ResearchGate. [Link]
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ResearchGate. (2015). Transesterification of b-Keto Esters with Thiols, Amines, Diols and Amino Alcohols Catalysed by 1 a. ResearchGate. [Link]
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Holčapek, M., et al. (1999). Analytical monitoring of the production of biodiesel by high-performance liquid chromatography with various detection methods. Journal of Chromatography A. [Link]
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Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]
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Emil, A., et al. (2010). Transesterification of Ethylacetate over Na2Si2O5 Solid Catalyst. Sains Malaysiana. [Link]
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Wikipedia. (n.d.). Transesterification. Wikipedia. [Link]
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Maschio, G., et al. (2010). The risk of biodiesel production by trans-esterification of oils. Italian Section of the Combustion Institute. [Link]
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ResearchGate. (2008). Efficient transesterification of ethyl acetoacetate with higher alcohols without catalysts. ResearchGate. [Link]
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Gonçalves, V. L. C., et al. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal. [Link]
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Resa, J. M., et al. (2021). Reaction Monitoring by Ultrasounds in a Pseudohomogeneous Medium: Triglyceride Ethanolysis for Biodiesel Production. MDPI. [Link]
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Ghosha, S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Publishing. [Link]
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Kumar, A., & Rao, G. K. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Biotechnology and Bioprocess Engineering. [Link]
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ResearchGate. (2010). Enzymatic synthesis of ethyl hexanoate by transesterification. ResearchGate. [Link]
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Leslie, J. M. (2020). Acid-catalyzed transesterification. YouTube. [Link]
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Wang, Y., et al. (2023). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. MDPI. [Link]
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Pathak, S. (2015). Acid catalyzed transesterification. Semantic Scholar. [Link]
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ResearchGate. (2013). Mechanism of base catalyzed transesterification. ResearchGate. [Link]
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Aransiola, E., et al. (2014). (a) Reaction mechanism of base-catalyzed transesterification... ResearchGate. [Link]
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The Organic Chemistry Tutor. (2017). Base Catalyzed Transesterification Reactions. YouTube. [Link]
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Dos Santos, J. C., et al. (2021). Performance of Liquid Eversa on Fatty Acid Ethyl Esters Production by Simultaneous Esterification/Transesterification of Low-to-High Acidity Feedstocks. MDPI. [Link]
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The Versatile Palette of Ethyl Keto Esters: Application Notes for Ethyl 2-acetyl-5-methylhexanoate in Flavor and Fragrance Chemistry
This document serves as a comprehensive technical guide for researchers, flavorists, and perfumers on the application of Ethyl 2-acetyl-5-methylhexanoate. Given the limited direct public data on this specific molecule, this guide establishes a framework for its evaluation and use by drawing authoritative parallels from the well-documented analogue, Ethyl 2-acetylhexanoate, and the broader class of β-keto esters. Every protocol and data point is presented with the intent of providing a robust, self-validating system for empirical exploration.
Introduction: The Sensory Landscape of β-Keto Esters
β-keto esters are a fascinating class of organic compounds characterized by a ketone functional group at the beta position relative to an ester. This arrangement results in unique chemical reactivity and, critically for our field, complex and desirable organoleptic properties. These molecules are often associated with fruity, floral, and gourmand notes, providing lift, complexity, and radiance to compositions.
This compound (CAS: 84389-67-3 or 1522-30-1, noting supplier discrepancy) belongs to this family. Its structure, featuring a branched alkyl chain, suggests a nuanced fruity character, likely with fatty and waxy undertones that can add sophistication and realism to flavor and fragrance creations. To understand its potential, we first look to its closest linear analogue, Ethyl 2-acetylhexanoate (CAS: 1540-29-0).
Physicochemical and Sensory Profile
A foundational understanding of a material's properties is paramount before its application. The following table summarizes known data for this compound and its key analogue, Ethyl 2-acetylhexanoate.
| Property | This compound | Ethyl 2-acetylhexanoate (Analogue) | Source |
| CAS Number | 84389-67-3 / 1522-30-1 | 1540-29-0 | [1][2][3] |
| Molecular Formula | C₁₁H₂₀O₃ | C₁₀H₁₈O₃ | [2][3] |
| Molecular Weight | 200.27 g/mol | 186.25 g/mol | [2][3] |
| Appearance | - (Expected: Colorless Liquid) | Colorless clear liquid | [4] |
| Odor/Flavor Profile | - (Predicted: Fruity, Apple, Waxy) | Fruity, Wine-like | [3][4] |
| Boiling Point | - | 221-222 °C @ 760 mmHg | [4] |
| Specific Gravity | - | 0.949-0.959 @ 20°C | [4] |
| Solubility | - (Predicted: Soluble in alcohol) | Soluble in alcohol; Insoluble in water | [4] |
| FEMA Number | Not Assigned | 4452 | [3] |
| GRAS Status | No | Yes (JECFA, FDA) | [3] |
Note: Properties for this compound are predicted based on its structure and data from suppliers where available. Researchers must verify properties on their own sample.
The GRAS status of Ethyl 2-acetylhexanoate provides a strong precedent for the safety evaluation of structurally similar molecules.[3] The fruity, wine-like character is a promising starting point for predicting the sensory profile of our target molecule.
Synthesis and Quality Control Workflow
The synthesis of β-keto esters is well-established, typically proceeding through a Claisen condensation or related C-acylation reactions.[5][6] A generalized workflow for producing and verifying the quality of this compound is presented below.
Caption: Synthesis and Quality Control Workflow for this compound.
Protocol 1: GC-MS and GC-Olfactometry (GC-O) for Quality Control
This protocol is essential for confirming the identity and, crucially, the sensory profile of the synthesized material.
-
Sample Preparation: Prepare a 1% solution of the synthesized ester in high-purity ethanol.
-
GC-MS Analysis:
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: Use two columns of orthogonal polarity for comprehensive analysis, e.g., a non-polar DB-5 and a polar Wax-type column.[7]
-
Injection: 1 µL, splitless mode.
-
Oven Program: 50°C (2 min hold), ramp at 5°C/min to 240°C (10 min hold).
-
MS Parameters: Scan range 35-400 m/z.
-
Objective: Confirm molecular weight (ion at m/z 200) and fragmentation pattern consistent with the structure. Verify purity is >98%.
-
-
GC-Olfactometry (GC-O) Analysis:
-
Instrument: GC system equipped with a sniffing port.
-
Effluent Split: Split the column effluent 1:1 between the MS detector and the sniffing port.
-
Protocol: Trained sensory panelists sniff the effluent and record odor descriptors and intensity over time. This helps identify the characteristic aroma of the target molecule and any aromatic impurities.[8][9]
-
Objective: Develop a detailed sensory descriptor map for the pure compound.
-
Applications in Flavor Chemistry
Based on its predicted fruity character and the profile of its analogue, this compound is a promising candidate for various flavor applications, particularly in fruit profiles.
Potential Applications:
-
Orchard Fruits: Enhancing apple, pear, and quince flavors by providing a juicy, slightly fermented complexity.
-
Tropical Fruits: Adding a creamy, waxy background note to pineapple, mango, and guava profiles.
-
Berries: In strawberry or raspberry flavors, it could contribute a seedy, slightly green complexity, moving the profile towards a more natural-tasting fruit.
-
Beverages: In alcoholic and non-alcoholic beverages, it can add wine-like, estery notes that enhance the perception of fermentation and fruit maturity.[10]
Protocol 2: Evaluation in a Model Apple Flavor Base
This protocol outlines a systematic approach to evaluate the contribution of this compound in a standardized flavor system.
-
Prepare Stock Solution: Create a 0.1% solution of this compound in propylene glycol (PG).
-
Develop Control Flavor: Formulate a simple apple flavor base.
Ingredient Parts (w/w) Ethyl Acetate 10 Hexyl Acetate 5 (E)-2-Hexenal (1% in PG) 2 Ethyl Butyrate 3 Damascenone (0.1% in PG) 1 | Propylene Glycol | 79 |
-
Create Test Samples: Prepare three variations by adding the stock solution to the control flavor at different levels.
-
Test A (Low): Add 0.5 parts of the 0.1% stock solution.
-
Test B (Medium): Add 1.0 parts of the 0.1% stock solution.
-
Test C (High): Add 2.0 parts of the 0.1% stock solution.
-
-
Application & Sensory Evaluation:
-
Dose the control and three test flavors at 0.2% into a sugar-water solution (10% sucrose).
-
Conduct a blind sensory panel with trained evaluators using a descriptive analysis methodology.[11][12] Panelists should rate key attributes like "Green Apple," "Ripe Apple," "Juiciness," "Fermented Note," and "Waxy/Peel-like."
-
Objective: Determine the optimal concentration and characterize the specific sensory contribution of the keto ester.
-
Caption: Workflow for Sensory Evaluation of the Keto Ester in an Apple Flavor.
Applications in Fragrance Chemistry
In perfumery, keto esters can bridge the gap between top and heart notes, providing a juicy, natural fruitiness that is often more stable and complex than simple fruity esters.[13] The recommended usage level for the analogue Ethyl 2-acetylhexanoate is up to 2.0% in the final fragrance concentrate, which serves as a good starting point.[4]
Potential Applications:
-
Fine Fragrance: In fruity-floral or chypre compositions to add a modern, edible (gourmand) twist. It can enhance the naturalness of rose and jasmine accords.
-
Personal Care: In shampoos and body washes, it can provide a substantive, juicy fruit note that signals freshness and natural ingredients.
-
Home Care: In fabric softeners and air fresheners, its character can create a welcoming, clean, and subtly fruity ambiance. Some keto esters have shown good stability in detergent bases.[14]
Protocol 3: Stability and Performance in a Liquid Fabric Softener Base
This protocol assesses the chemical stability and sensory performance of the keto ester in a challenging, emulsion-based product matrix.
-
Sample Preparation:
-
Prepare a fragrance oil containing 2% this compound.
-
Prepare an identical fragrance oil without the keto ester to serve as a control.
-
-
Incorporation: Add each fragrance oil at 1.0% w/w to an unfragranced liquid fabric softener base. Mix thoroughly until homogenous.
-
Accelerated Stability Testing:
-
Store aliquots of both the control and test fabric softeners at 40°C for 4 weeks.
-
Keep reference samples at room temperature in the dark.
-
-
Analysis (Weekly):
-
Chemical Analysis: Extract the fragrance from the base using an appropriate solvent extraction method. Analyze via GC-MS to quantify the concentration of this compound, monitoring for degradation.
-
Sensory Analysis: Conduct a sensory evaluation on washed and dried cotton towels treated with the aged and reference samples. A panel of trained evaluators should assess the odor intensity and character both pre- and post-rubbing (to evaluate encapsulation/release if applicable).
-
-
Objective: To determine the chemical stability (half-life) and sensory substantivity of the keto ester in a functional product environment.
Conclusion and Future Research
This compound represents a promising, yet underexplored, ingredient for the flavor and fragrance industry. By leveraging data from its close structural analogue, Ethyl 2-acetylhexanoate, and the broader class of β-keto esters, a clear path for its evaluation and application emerges. The protocols outlined in this guide provide a robust framework for researchers to determine its precise sensory characteristics, optimal use levels, and performance across various applications. Future research should focus on generating empirical data for this specific molecule, including odor detection thresholds, detailed stability studies in various food and beverage matrices, and exploration of its potential synergistic effects with other common flavor and fragrance materials.
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- Farooq, H., & Burns, I. (2022). Toxic Chemical Formation during Vaping of Ethyl Ester Flavor Additives. Chemical Research in Toxicology, 35(4), 595-604. [URL: https://pubmed.ncbi.nlm.nih.gov/35312297/]
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- Benfatti, F., & Gualandi, A. (2021). Mastering β-keto esters. Beilstein Journal of Organic Chemistry, 17, 1858-1891. [URL: https://www.researchgate.
- Sostaric, T., et al. (2021). Flavor Compounds Identification and Reporting. Foods, 10(10), 2389. [URL: https://www.mdpi.com/2304-8158/10/10/2389]
- Adhikari, K., & Koppel, K. (2018). Sensory Evaluation of Fruits and Selected Food Items by Descriptive Analysis, Electronic Nose, and Electronic Tongue. Journal of Food Science, 83(10), 2535-2547. [URL: https://www.researchgate.net/publication/328080073_Sensory_Evaluation_of_Fruits_and_Selected_Food_Items_by_Descriptive_Analysis_Electronic_Nose_and_Electronic_Tongue]
- Wilson, J. H. (2024). Mouthfeel of Food and Beverages: A Comprehensive Review of Physiology, Biochemistry, and Key Sensory Compounds. Comprehensive Reviews in Food Science and Food Safety, 23(1), e13271. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10941198/]
- Cohen, S. M., et al. (2022). The FEMA GRAS assessment of α,β-unsaturated aldehydes and related substances used as flavor ingredients. Food and Chemical Toxicology, 166, 113221. [URL: https://www.researchgate.net/publication/362241687_The_FEMA_GRAS_assessment_of_ab-unsaturated_aldehydes_and_related_substances_used_as_flavor_ingredients]
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- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C2O/ketoesters.shtm]
- Zhang, Y., et al. (2023). Advances in the Ester Accumulation and Regulation in Grape Berries and Wine. International Journal of Molecular Sciences, 24(13), 10925. [URL: https://www.mdpi.com/1422-0067/24/13/10925]
- Qian, M., & Peterson, D. G. (2012). GC-O-MS technique and its applications in food flavor analysis. Food Science and Technology Research, 18(6), 779-787. [URL: https://www.researchgate.
- Campo, E., et al. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Foods, 9(12), 1892. [URL: https://www.mdpi.com/2304-8158/9/12/1892]
- H. Fienemann, et al. (2017). Fragrant mixtures containing esters and ketones. WIPO Patent WO2017140336A1. [URL: https://patents.google.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethylhexanoic acid. Retrieved from Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-1CNA-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg0NjZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDdiLzkwNzQyNzU0MzA0MzAu]
- Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_269_-Organic_Chemistry_II(Morsch)/Chapters/Chapter_19%3A_Reactions_of_Aldehydes_and_Ketones/19.
- Adams, T. B., et al. (2005). The FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients. Food and Chemical Toxicology, 43(8), 1179-1206. [URL: https://pubmed.ncbi.nlm.nih.gov/15950348/]
- Imbibe. (2016). Esters – The Fruity Building Blocks of Flavor. Retrieved from Imbibe. [URL: https://imbibeinc.com/esters-the-fruity-building-blocks-of-flavor/]
- Vázquez Araújo, L. (Ed.). (2021). Special Issue: Fruit Beverages: Sensory Evaluation and Consumer Acceptance. MDPI. [URL: https://www.mdpi.com/journal/beverages/special_issues/fruit_sensory]
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- Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. [URL: https://www.researchgate.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-acetyl-5-methylhexanoate
Welcome to the technical support center for the synthesis of Ethyl 2-acetyl-5-methylhexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of β-keto esters. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Byproducts
This section addresses specific issues you may encounter during the synthesis of this compound, primarily through a crossed (or mixed) Claisen condensation of ethyl isovalerate and ethyl acetate.
Q1: My reaction is producing a mixture of four different β-keto esters. How can I improve the selectivity for this compound?
A1: The formation of a complex mixture of products is a common challenge in crossed Claisen condensations when both ester starting materials possess α-hydrogens.[1][2] This occurs because either ester can act as the nucleophile (enolate) or the electrophile, leading to two self-condensation products and two crossed-condensation products.
To favor the formation of the desired product, this compound, you need to control which ester forms the enolate and which acts as the electrophile. Here are two primary strategies:
-
Directed Enolate Formation with a Strong, Non-nucleophilic Base: The most effective method is to use a strong, sterically hindered base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester before introducing the second ester.[3][4] Since ethyl acetate is less sterically hindered and more acidic than ethyl isovalerate, it is the preferred nucleophile. By completely deprotonating ethyl acetate with LDA at low temperatures (e.g., -78 °C), you create a solution of its lithium enolate. Subsequent addition of ethyl isovalerate, which will act as the electrophile, directs the reaction towards the desired product.[3]
-
Exploiting a Stoichiometric Excess: If using a traditional alkoxide base like sodium ethoxide, you can influence the product distribution by using one of the esters in large excess.[5] However, this is generally less efficient for this specific reaction as both esters can readily self-condense.
Q2: I'm observing significant amounts of ethyl acetoacetate and ethyl 3,5-dimethyl-2-oxohexanoate. What are these, and how do I prevent their formation?
A2: These are the self-condensation byproducts of your starting materials.
-
Ethyl acetoacetate results from the self-condensation of ethyl acetate.
-
Ethyl 3,5-dimethyl-2-oxohexanoate is the product of the self-condensation of ethyl isovalerate.
The formation of these byproducts is a strong indication that the rate of self-condensation is competitive with the desired crossed condensation. To minimize these, consider the following:
-
Slow Addition of the Nucleophilic Partner: When using a base like sodium ethoxide, a strategy to minimize self-condensation of the more reactive nucleophile (ethyl acetate) is to add it slowly to the reaction mixture containing the base and the electrophilic partner (ethyl isovalerate).[1] This keeps the instantaneous concentration of the ethyl acetate enolate low, favoring its reaction with the more abundant ethyl isovalerate.[1]
-
Optimize Base and Temperature: The choice of base and reaction temperature can significantly influence the relative rates of the desired and undesired reactions. Stronger bases like sodium hydride (NaH) or non-nucleophilic bases like LDA provide better control.[6] Lowering the reaction temperature can also increase selectivity by favoring the kinetically controlled product formation.
Q3: My yield is low, and I'm recovering a significant amount of unreacted starting materials. What could be the issue?
A3: Low conversion can be attributed to several factors in a Claisen condensation:
-
Insufficient or Inactive Base: The Claisen condensation requires a stoichiometric amount of base because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[4][7] Ensure you are using at least one full equivalent of a strong, dry base. Alkoxide bases are susceptible to hydrolysis, so ensure your reagents and solvent are anhydrous.
-
Inappropriate Base Choice: Using a hydroxide base (e.g., NaOH, KOH) is not recommended as it can lead to saponification (hydrolysis) of the ester starting materials into their corresponding carboxylate salts, which are unreactive in the Claisen condensation.[7] The alkoxide base used should also match the alcohol portion of the esters (i.e., ethoxide for ethyl esters) to prevent transesterification.[8]
-
Reversible Reaction: The initial steps of the Claisen condensation are reversible.[8] If the final, irreversible deprotonation of the product does not occur efficiently, the equilibrium may favor the starting materials. This can be an issue if the product does not have an acidic α-proton between the two carbonyls, but this is not the case for this compound.
Q4: I'm having difficulty purifying my product from the reaction mixture. What purification strategy is most effective?
A4: The purification of this compound can be challenging due to the presence of unreacted starting materials and byproducts with similar boiling points.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl acetate | 88.11 | 77.1 |
| Ethyl isovalerate | 130.18 | 135 |
| This compound | 186.25 | ~220-230 (estimated) |
| Ethyl acetoacetate | 130.14 | 181 |
| Ethyl 3,5-dimethyl-2-oxohexanoate | 200.28 | ~230-240 (estimated) |
Fractional distillation under reduced pressure is the most effective method for purifying the product.[9][10] A vacuum is necessary to lower the boiling point and prevent thermal decomposition of the β-keto ester. A fractionating column with a high number of theoretical plates will be required to achieve good separation of the desired product from the higher boiling self-condensation product of ethyl isovalerate.
A typical purification workflow would be:
-
Aqueous Work-up: After the reaction is complete, quench the reaction mixture with a dilute acid to neutralize the base and protonate the product enolate.[7]
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine to remove any water-soluble impurities.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure.
-
Fractional Distillation: Perform fractional distillation of the crude oil under vacuum to separate the product from lower and higher boiling point impurities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
A1: For the highest selectivity in this crossed Claisen condensation, a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is recommended.[3][4] This allows for the controlled, quantitative formation of the enolate of ethyl acetate before the addition of ethyl isovalerate. If using a more traditional base, sodium ethoxide (NaOEt) or sodium hydride (NaH) in an appropriate solvent are suitable choices, though they may lead to a mixture of products requiring more rigorous purification.[6]
Q2: Why must the reaction be conducted under anhydrous conditions?
A2: Water can interfere with the Claisen condensation in two ways:
-
Reaction with the Base: Strong bases like sodium ethoxide or LDA will be quenched by water, rendering them inactive for deprotonating the ester.
-
Hydrolysis of Esters: Water can hydrolyze the ester starting materials and the β-keto ester product, especially under the basic reaction conditions, leading to the formation of carboxylic acids and reducing the overall yield.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) .[11]
-
TLC: Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
-
GC-MS: This technique is particularly useful for identifying the formation of the desired product and the various byproducts in the reaction mixture.[11][12]
Q4: Can I use a different ester instead of ethyl acetate as the nucleophile?
A4: Yes, other esters with α-hydrogens can be used. However, the choice of the nucleophilic ester will determine the resulting β-keto ester. For the synthesis of this compound, the acetyl group is derived from ethyl acetate. Using a different ester, such as ethyl propionate, would result in a different final product.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound via a directed crossed Claisen condensation using LDA.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (anhydrous)
-
Ethyl isovalerate (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 30 minutes.
-
Enolate Formation: Add anhydrous ethyl acetate (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.
-
Crossed Condensation: Add anhydrous ethyl isovalerate (1.2 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6). Transfer the mixture to a separatory funnel and add diethyl ether.
-
Extraction and Washing: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.
Visualizing the Reaction and Byproducts
To better understand the reaction pathways, the following diagrams illustrate the desired reaction and the formation of common byproducts.
Caption: Potential products in the crossed Claisen condensation.
Caption: Workflow for directed synthesis of this compound.
References
-
[Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-
-
v=2-q-0-Q_q-Y)
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- 9. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
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Technical Support Center: Purification of Ethyl 2-acetyl-5-methylhexanoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 2-acetyl-5-methylhexanoate (CAS No: 84389-67-3). This resource is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this versatile β-keto ester. We provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues, ensuring the integrity and purity of your final compound.
Introduction to Purification Challenges
This compound, like many β-keto esters, presents a unique set of purification challenges. Its structure, containing two carbonyl groups separated by a methylene group, gives rise to keto-enol tautomerism and an acidic α-hydrogen. These features, while synthetically useful, can lead to side-product formation, degradation, and difficulties in separation and analysis. This guide explains the causality behind these issues and offers field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: Impurities typically arise from three main sources: the synthetic route, subsequent degradation, and storage.[1][2]
-
Process-Related Impurities: These are byproducts from the synthesis. For instance, in a Claisen condensation-type reaction, you might find unreacted starting materials or products of self-condensation.[3] If the synthesis involves alkylation of an acetoacetic ester, incomplete alkylation or dialkylation products can be present.[4]
-
Degradation Products: β-keto esters can be sensitive to heat, moisture, and pH extremes.[2]
-
Structurally Similar Impurities: Byproducts with boiling points very close to the main product can form, making separation by distillation challenging. For related acetoacetic esters, impurities like ethyl 3-ethoxycrotonate have been identified.[5]
Q2: My NMR and HPLC results show multiple peaks, but I believe my sample is pure. What could be the cause?
A2: This is a classic issue with β-dicarbonyl compounds and is almost certainly due to keto-enol tautomerism .[5] The compound exists as a dynamic equilibrium mixture of the keto form and at least one enol form. These tautomers are distinct chemical species that can be resolved by chromatographic techniques like HPLC and GC, and will show separate sets of peaks in NMR spectra. The ratio of keto to enol form is highly dependent on the solvent, temperature, and pH. This phenomenon gives a false impression of impurity.[6]
Q3: My product seems to degrade during silica gel chromatography. Why is this happening and how can I prevent it?
A3: Standard silica gel is inherently acidic (pH ≈ 4-5), which can catalyze both the hydrolysis of the ester and the subsequent decarboxylation of the resulting β-keto acid on the column.[7] This on-column degradation leads to lower yields and impure fractions.
To prevent this, you can:
-
Use Deactivated Silica: Treat the silica gel with a base like triethylamine. This is typically done by adding 1-2% triethylamine to your eluent system.
-
Minimize Residence Time: Perform flash chromatography rather than gravity chromatography to reduce the contact time between your compound and the stationary phase.
-
Work at Lower Temperatures: If feasible, running the column in a cold room can slow down degradation reactions.
Q4: What is the most reliable method for purifying this compound on a large scale?
A4: For multi-gram to kilogram scale, vacuum distillation is generally the most efficient and economical method. It effectively removes non-volatile impurities and solvents. However, success depends on two critical factors:
-
High Vacuum: A good vacuum (<1 mmHg) is essential to lower the boiling point and prevent thermal decomposition.[3]
-
Fractional Distillation: Using a fractionating column (e.g., a Vigreux column) is crucial for separating the product from impurities with close boiling points.[5]
Section 2: Troubleshooting Guide by Purification Method
This section provides detailed troubleshooting for specific issues encountered during common purification workflows.
Aqueous Work-up and Extraction
The initial work-up is a critical step where significant product loss and degradation can occur.
Problem: Formation of a stable emulsion during extraction.
-
Causality: The presence of both polar (carbonyl) and non-polar (isohexyl chain) functionalities can give the molecule surfactant-like properties. Additionally, acidic or basic byproducts can act as soaps, stabilizing emulsions.
-
Solution Protocol:
-
Transfer the mixture to a larger separatory funnel to increase the surface area.
-
Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break emulsions by reducing the solubility of organic compounds.[8]
-
Gently swirl or rock the funnel instead of vigorous shaking.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
Problem: Low yield due to suspected hydrolysis during work-up.
-
Causality: Prolonged contact with acidic or basic aqueous layers will hydrolyze the ester functionality.[9] The resulting carboxylate salt is water-soluble and will be lost to the aqueous phase.
-
Troubleshooting Workflow: The following decision tree can guide the optimization of your work-up procedure.
Caption: Decision tree for troubleshooting yield loss during aqueous work-up.
Purification by Distillation
Problem: Product decomposes or turns dark upon heating.
-
Causality: β-keto esters can undergo thermal degradation.[2] This is exacerbated by the presence of acidic or basic impurities which can catalyze decomposition pathways.
-
Solution: Fractional distillation under high vacuum is the recommended method.[3]
| Parameter | Recommended Setting | Rationale & Expert Insight |
| Pressure | < 1 mmHg | Significantly lowers the boiling point, minimizing the risk of thermal decomposition. A difference of a few mmHg can be critical. |
| Apparatus | Short-path fractional distillation head (e.g., Vigreux column) | Provides the necessary theoretical plates to separate closely boiling impurities without excessive hold-up or pressure drop.[5] |
| Heating | Oil bath with magnetic stirring | Ensures even heating and prevents bumping. Avoid direct heating with a mantle to prevent localized overheating. |
| Additives | Anhydrous sodium acetate (0.1-0.2 wt%) | A small amount of a mild, non-volatile base can sometimes help to suppress acid-catalyzed decomposition during distillation.[5] |
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a clean, dry fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charge Flask: Charge the crude this compound and a stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
Evacuate: Slowly and carefully apply vacuum from a high-performance pump, ensuring the system is stable. A cold trap between the apparatus and the pump is essential.
-
Heating: Once the target vacuum is reached and stable, begin heating the oil bath gradually.
-
Collect Fractions: Discard any initial low-boiling forerun (residual solvents). Collect the main product fraction over a narrow temperature range. Collect a high-boiling tail fraction separately.
-
Analysis: Analyze all collected fractions by GC or ¹H NMR to assess purity.[10]
Purification by Column Chromatography
Problem: Poor separation between the product and a closely-eluting impurity.
-
Causality: Synthesis byproducts may have very similar polarities to the desired product, making separation difficult with standard solvent systems.
-
Solution: A systematic approach to solvent system optimization is required. The goal is to maximize the difference in retention factor (ΔRf).
| Solvent Class (Hexane Base) | Modifying Co-Solvent | Polarity | Selectivity & Use Case |
| Hydrocarbon | Ethyl Acetate (EtOAc) | Moderate | Standard choice, good for general purpose separation.[11] |
| Hydrocarbon | Dichloromethane (DCM) | Moderate | Offers different selectivity compared to EtOAc; useful if product and impurity co-elute in Hex/EtOAc. |
| Hydrocarbon | Diethyl Ether (Et₂O) | Low-Moderate | Can provide sharper bands than EtOAc but is highly volatile. |
| Hydrocarbon | Acetone | High | Used for more polar compounds, but can sometimes lead to peak tailing due to its interaction with silica. |
Protocol: Optimizing TLC for Column Separation
-
Prepare stock solutions of your crude product.
-
Spot the crude material on multiple TLC plates.
-
Develop each plate in a different eluent system (e.g., 9:1 Hex/EtOAc, 8:2 Hex/EtOAc, 9:1 Hex/DCM).
-
Visualize the plates (e.g., using KMnO₄ stain, which reacts with the enol form).
-
Select the solvent system that gives the best separation between the product spot and the impurity (target Rf for product ≈ 0.3).
Section 3: Analytical Characterization Challenges
The inherent chemical nature of this compound complicates its analysis.
Caption: Relationship between tautomerism and analytical challenges.
Q5: How can I obtain clean analytical data for my purified sample?
A5: The key is to use analytical techniques that are either unaffected by tautomerism or where the interconversion can be managed.
| Analytical Method | Challenge | Recommended Solution |
| ¹H NMR | Multiple sets of signals for keto and enol forms can complicate interpretation and integration. | Acquire spectra in a solvent that favors one form (e.g., CDCl₃ often shows both, while d₆-DMSO may favor the enol). Alternatively, variable temperature (VT) NMR can be used; at higher temperatures, the rate of interconversion may increase, leading to coalescence of the peaks. |
| Reverse-Phase HPLC | On the timescale of a typical HPLC run, the tautomers can separate, leading to very broad or split peaks.[6] | Use a different stationary phase. Mixed-mode chromatography has been shown to be effective for β-dicarbonyls.[6] Alternatively, increase the column temperature (e.g., to 40-50 °C) to accelerate interconversion, which can sometimes sharpen the peak into a single, averaged signal. |
| Gas Chromatography (GC-FID) | Tautomers can be resolved, showing two peaks for a single compound. | This is often the most reliable method for purity assessment. The area sum of the two tautomer peaks should be used for quantification by area percent.[10] Ensure the injection port temperature is not high enough to cause on-column decomposition. |
By understanding the underlying chemical principles of this compound, researchers can effectively troubleshoot purification challenges, leading to a final product of high purity and integrity.
References
-
Veeprho. (n.d.). Acetoacetate Impurities and Related Compound. Retrieved from [Link]
-
Veeprho. (n.d.). Acetotate Impurities and Related Compound. Retrieved from [Link]
- Google Patents. (1959). US2900311A - Purification of acetoacetic esters by distillation.
-
Chemsrc. (2025). This compound | CAS#:84389-67-3. Retrieved from [Link]
-
NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
- Google Patents. (2003). US6642035B2 - Synthesis of B-keto esters.
-
ChemSynthesis. (2025). ethyl (2E)-2-acetyl-5-methyl-2-hexenoate. Retrieved from [Link]
-
Chromatography Forum. (2010). beta keto esters by HPLC. Retrieved from [Link]
-
Environmental Pollutants Monitoring and Analytical Methods. (n.d.). III Analytical Methods. Retrieved from [Link]
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ResearchGate. (2025). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]
-
ResearchGate. (2021). Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate. Retrieved from [Link]
-
PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]
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- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
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- 11. mdpi.com [mdpi.com]
Preventing self-condensation in crossed Claisen reactions for substituted esters
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Self-Condensation in Reactions with Substituted Esters.
Welcome to our dedicated technical support center. As a Senior Application Scientist, I understand the nuances and challenges of complex organic syntheses. The crossed Claisen condensation is a powerful tool for carbon-carbon bond formation, yet it can be plagued by side reactions, particularly self-condensation, which can diminish yields and complicate purification. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to help you achieve clean, high-yielding crossed Claisen reactions with substituted esters.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding crossed Claisen condensations.
Q1: What is the fundamental reason for self-condensation in a crossed Claisen reaction?
A1: Self-condensation occurs when an enolizable ester reacts with itself instead of the intended partner.[1][2] This happens because the conditions that facilitate the desired crossed reaction—a strong base and an enolizable ester—also enable the ester's enolate to attack another molecule of the same ester.[1][3] If both esters in your reaction have α-hydrogens, you can potentially form a mixture of four different products, significantly complicating your synthesis.[2][4][5]
Q2: What is the most straightforward strategy to avoid self-condensation?
A2: The most effective and commonly used strategy is to use one ester that lacks α-hydrogens.[1][2][6][7] Esters of aromatic acids (like ethyl benzoate), formic acid (like ethyl formate), or carbonates are excellent choices as they cannot form an enolate and can only act as the electrophile in the reaction.[1][2][4]
Q3: Can I still perform a crossed Claisen reaction if both of my esters are enolizable?
A3: Yes, this is achievable but requires more stringent control over the reaction conditions. The key is to control which ester forms the enolate and to ensure it reacts with the other ester before it has a chance to self-condense. This is often achieved by using a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) to pre-form one enolate quantitatively before introducing the second ester.[8][9][10][11]
Q4: Why is a stoichiometric amount of base required for a Claisen condensation?
A4: The final step in the Claisen condensation mechanism is the deprotonation of the newly formed β-keto ester product.[1][6][9] This product is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[12][13] This final, essentially irreversible deprotonation drives the reaction equilibrium towards the product.[6][14] Therefore, at least one full equivalent of base is consumed.
Troubleshooting Guide: Overcoming Self-Condensation
This section provides detailed solutions to specific experimental problems you might encounter.
Problem 1: My primary product is from the self-condensation of my more valuable substituted ester.
Root Cause Analysis: This issue typically arises when both esters are enolizable and the reaction conditions do not sufficiently favor the crossed condensation pathway. The relative rates of enolate formation and nucleophilic attack are not being adequately controlled.
Solutions:
-
Strategy 1: Directed Claisen Condensation using LDA. This is the most robust method when both esters are enolizable.[2] By using a strong, sterically hindered base like LDA at low temperatures (typically -78 °C), you can quantitatively and irreversibly convert one ester into its enolate.[10][11][12][15] This pre-formed enolate can then be reacted with the second ester, minimizing the potential for self-condensation.
Experimental Protocol: Directed Crossed Claisen with LDA
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (1.05 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.0 eq.) and stir for 30 minutes to generate LDA.
-
Slowly add your first ester (the one you want to enolize, 1.0 eq.) to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.[1]
-
Slowly add the second ester (1.0 - 1.2 eq.) to the enolate solution at -78 °C.
-
Allow the reaction to proceed at -78 °C for the desired time, then quench with an acidic workup (e.g., saturated aqueous ammonium chloride).
-
-
Strategy 2: Slow Addition of the Enolizable Ester. If you are using a non-enolizable ester partner (e.g., ethyl benzoate) but still observe self-condensation of your enolizable ester, the issue may be localized high concentrations of the enolizable ester.
Refined Protocol: Slow Addition
-
Charge your reaction vessel with the non-enolizable ester and the base (e.g., sodium ethoxide) in your chosen solvent.
-
Using a syringe pump, add the enolizable ester to the reaction mixture very slowly over a period of several hours.[2][16]
-
This ensures that the concentration of the enolizable ester is always low, making it statistically more likely to react with the excess non-enolizable ester rather than with another molecule of itself.[2][16]
-
Problem 2: I'm getting a mixture of all four possible products.
Root Cause Analysis: This is the classic outcome when two different enolizable esters are combined under equilibrium conditions (e.g., with sodium ethoxide at room temperature).[2][4][5] Both esters can form enolates, and both can act as electrophiles, leading to a statistical mixture of products.
Solutions:
-
Kinetic vs. Thermodynamic Control: The key is to shift from thermodynamic control (which allows for equilibration and mixture formation) to kinetic control (where the fastest reaction dominates).[17][18][19][20][21]
-
Low Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) drastically slows down all reaction rates, but it particularly disfavors the equilibration that leads to product mixtures.[18][22]
-
Strong, Hindered Base: As detailed in Problem 1, using a base like LDA allows for the irreversible formation of a single enolate species under kinetic control.[15][18] This is the most reliable way to achieve a single crossed product.
-
Problem 3: My reaction is not proceeding, or the yield is very low.
Root Cause Analysis: Low yields can stem from several factors, including an inappropriate choice of base, steric hindrance, or poor reaction setup.
Solutions:
-
Base Selection is Critical: The pKa of the base's conjugate acid should be significantly higher than the pKa of the ester's α-proton (typically ~25) to ensure efficient deprotonation.
| Base | Conjugate Acid pKa (approx.) | Characteristics |
| Sodium Ethoxide (NaOEt) | ~16 | Traditional base; works well when one ester is non-enolizable. Can cause transesterification if not matched.[11][23] |
| Sodium Hydride (NaH) | ~35 | Strong, non-nucleophilic base. Often used to increase yields. Insoluble, surface reaction.[4][24][25][26] |
| Lithium Diisopropylamide (LDA) | ~36 | Strong, sterically hindered, non-nucleophilic. Ideal for directed condensations.[10][11][12][15] |
-
Addressing Steric Hindrance: Highly substituted esters can be challenging substrates.[22] Steric bulk around the α-carbon can hinder enolate formation, while bulk near the carbonyl carbon can impede nucleophilic attack. If you suspect steric hindrance is an issue, you may need to:
-
Increase the reaction temperature slightly (while monitoring for side reactions).
-
Use a less sterically demanding base if LDA proves ineffective, though this increases the risk of side reactions.
-
Consider alternative synthetic routes if the hindrance is severe.
-
-
Ensure Anhydrous Conditions: All bases used in Claisen condensations are highly reactive with water. Ensure all glassware is flame- or oven-dried and that all solvents are anhydrous. Moisture will quench the base and the enolate, killing the reaction.
Visualizing the Reaction Pathways
To better understand the competing reactions, consider the following diagrams.
Caption: Desired vs. Undesired Reaction Pathways.
The key to a successful crossed Claisen is to maximize the rate of the "Attacks Ester B" pathway while minimizing the "Attacks Ester A" pathway.
Caption: Decision Workflow for Crossed Claisen Reactions.
By systematically addressing these common issues and applying the appropriate strategic controls, you can significantly improve the outcome of your crossed Claisen reactions. For further assistance, please do not hesitate to contact our technical support team.
References
-
Claisen Condensation: Mechanism & Examples. NROChemistry. [Link]
-
Claisen condensation. Wikipedia. [Link]
-
Sodium Hydride - Organic Chemistry Key Term. Fiveable. [Link]
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Claisen Condensation. Chemistry LibreTexts. [Link]
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Non-nucleophilic base. Grokipedia. [Link]
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Claisen Condensation Mechanism. [Link]
-
Non-nucleophilic base. Wikipedia. [Link]
-
Sodium hydride. Wikipedia. [Link]
-
Sodium hydride. chemeurope.com. [Link]
-
Claisen Condensation Mechanism. BYJU'S. [Link]
-
Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. [Link]
-
Claisen Condensation. Organic Chemistry Portal. [Link]
-
The Claisen Condensation. Willson Research Group. [Link]
-
The Claisen Condensation. Oregon State University. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Show how crossed Claisen condensations could be used to prepare... Study Prep in Pearson+. [Link]
-
Base used in Claisen Condensation. Chemistry Stack Exchange. [Link]
-
CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate to. [Link]
-
Crossed Claisen Condensation. YouTube. [Link]
-
Claisen Condensation. ChemicalDesk.Com. [Link]
-
Crossed Claisen Condensations. [Link]
-
pKa Values of Common Bases. [Link]
-
21.6 Claisen Condensation Reactions | Organic Chemistry. YouTube. [Link]
-
Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations. JoVE. [Link]
-
How is the Dieckmann reaction different from the Claisen reaction... Study Prep in Pearson+. [Link]
-
Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes. [Link]
-
pKa values bases. Chair of Analytical Chemistry. [Link]
-
pKa Chart. Utah Tech University. [Link]
-
Crossed Claisen Condensation - EASY! YouTube. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. [Link]
-
23.7 The Claisen Condensation Reaction. OpenStax. [Link]
-
Crossed Claisen Condensation (Two Methods). YouTube. [Link]
-
Claisen Condensation Reaction Mechanism. YouTube. [Link]
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Technical Support Center: Improving Reaction Selectivity with Ethyl 2-acetyl-5-methylhexanoate
Welcome to the technical support center for Ethyl 2-acetyl-5-methylhexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto ester. Here, we will address common challenges related to reaction selectivity and provide in-depth troubleshooting advice to help you optimize your synthetic routes.
This compound, a β-keto ester, is a valuable building block in organic synthesis. However, its dual carbonyl functionality and acidic α-proton present unique challenges in controlling reaction outcomes. This guide provides a structured approach to troubleshooting and enhancing the selectivity of reactions involving this compound.
Frequently Asked Questions (FAQs)
Here are some common questions and issues encountered when working with this compound:
Q1: Why am I getting a mixture of C- and O-alkylation products?
A1: The enolate of a β-keto ester is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen of the enolate (O-alkylation). The ratio of these products is influenced by several factors including the solvent, the nature of the counter-ion, and the electrophile. Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation. To favor C-alkylation, consider using a less polar, aprotic solvent and a softer alkylating agent (e.g., an alkyl iodide instead of a tosylate).
Q2: My alkylation reaction is resulting in poly-alkylation. How can I favor mono-alkylation?
A2: Poly-alkylation occurs when the mono-alkylated product is deprotonated and reacts further with the alkylating agent. To promote mono-alkylation, it is crucial to use a stoichiometric amount of a strong, non-nucleophilic base to ensure complete deprotonation of the starting material before adding the alkylating agent.[1] Running the reaction at a lower temperature can also help control the reaction rate and improve selectivity.
Q3: I am observing significant amounts of the starting material after my reaction. What could be the cause?
A3: Incomplete conversion can be due to several factors. The base may not be strong enough to fully deprotonate the β-keto ester, or there might be protic impurities (like water) in your reaction mixture that are quenching the base or the enolate.[1] Ensure all your reagents and solvents are anhydrous and consider using a stronger base if necessary.
Q4: My reaction to produce a ketone from this compound via decarboxylation is giving low yields. Why is this happening?
A4: The decarboxylation of a β-keto acid, formed from the hydrolysis of the ester, is a key step.[2] Inefficient hydrolysis or incomplete decarboxylation can lead to low yields. Ensure complete hydrolysis of the ester to the corresponding β-keto acid before attempting decarboxylation. The decarboxylation step itself often requires heating, and the optimal temperature can vary depending on the substrate.[2]
Troubleshooting Guides
This section provides detailed solutions to more complex issues you might face during your experiments.
Issue 1: Poor Regioselectivity in Enolate Formation and Alkylation
Question: I am trying to selectively alkylate the α-position of this compound, but I am getting a mixture of products, suggesting the enolate is forming at different positions. How can I control this?
Underlying Principle: The α-protons of this compound are acidic due to the presence of two adjacent carbonyl groups, making enolate formation favorable.[3] However, there are two potential sites for deprotonation, leading to different enolates and, consequently, different alkylation products. The choice of base and reaction conditions determines whether the kinetic or thermodynamic enolate is formed.[4]
-
Kinetic Enolate: Forms faster and is typically the less substituted enolate. Favored by strong, bulky, non-nucleophilic bases at low temperatures.
-
Thermodynamic Enolate: Is the more stable, more substituted enolate. Favored by weaker bases at higher temperatures, allowing for equilibrium to be established.
Troubleshooting Protocol:
-
For Kinetic Control (Less Substituted Product):
-
Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at -78 °C in an aprotic solvent like THF.
-
Add the base slowly to a solution of the β-keto ester to ensure rapid and complete deprotonation at the less hindered site.
-
Add the alkylating agent at low temperature and then slowly warm the reaction to room temperature.
-
-
For Thermodynamic Control (More Substituted Product):
-
Use a weaker base, such as sodium ethoxide in ethanol.
-
Allow the reaction to stir at room temperature or with gentle heating to allow for equilibration to the more stable enolate before adding the alkylating agent.
-
Data Summary Table:
| Condition | Base | Temperature | Solvent | Major Product |
| Kinetic Control | LDA | -78 °C | THF | Less Substituted |
| Thermodynamic Control | NaOEt | Room Temp. | Ethanol | More Substituted |
Workflow Diagram:
Caption: Decision workflow for controlling regioselectivity.
Issue 2: Low Enantioselectivity in the Reduction of the Ketone Carbonyl
Question: I am attempting an asymmetric reduction of the ketone in this compound to produce a chiral alcohol, but the enantiomeric excess (ee) is low. How can I improve this?
Underlying Principle: The reduction of the prochiral ketone in a β-keto ester can lead to a mixture of enantiomers. Achieving high enantioselectivity requires the use of a chiral reducing agent or catalyst that can differentiate between the two faces of the carbonyl group.[5] Both chemical and biological catalysts can be employed for this purpose.[6]
Troubleshooting Protocol:
-
Catalyst Selection:
-
Chemical Catalysis: Ru-BINAP catalysts are known to be highly effective for the asymmetric reduction of β-keto esters.[6] The choice of the specific BINAP ligand can significantly impact selectivity.
-
Biocatalysis: Baker's yeast (Saccharomyces cerevisiae) is a common choice, but it contains multiple reductases with different stereoselectivities, which can lead to lower ee.[7] Consider using isolated enzymes or genetically engineered yeast strains that overexpress a specific reductase.[6][7]
-
-
Optimization of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.[6]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus affect stereoselectivity. Screen a range of solvents to find the optimal one for your system.
-
pH (for biocatalysis): Enzyme activity and selectivity are highly pH-dependent. The optimal pH for reductase enzymes is often around 5.5.[6]
-
Data Summary Table:
| Catalyst Type | Key Optimization Parameters |
| Chemical (e.g., Ru-BINAP) | Ligand structure, temperature, solvent |
| Biocatalyst (e.g., Yeast) | Specific enzyme/strain, pH, temperature, substrate concentration |
Workflow Diagram:
Caption: Troubleshooting workflow for asymmetric reduction.
Issue 3: Unwanted Decarboxylation or Side Reactions
Question: During my reaction, I am observing the formation of a ketone, indicating that decarboxylation has occurred when it was not intended. How can I prevent this?
Underlying Principle: β-keto esters can undergo hydrolysis to form β-keto acids, which are prone to decarboxylation, especially upon heating or under acidic or basic conditions.[8][9] This process involves the loss of carbon dioxide to form a ketone.[10]
Troubleshooting Protocol:
-
Control of pH: Avoid strongly acidic or basic conditions if decarboxylation is not desired. If your reaction requires a base, use a non-nucleophilic base and work at lower temperatures.
-
Temperature Management: Decarboxylation is often thermally induced.[2] Conduct your reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Work-up Procedure: During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic aqueous solutions. Extract the product into an organic solvent as quickly as possible.
-
Protecting Groups: If decarboxylation remains a significant issue, consider protecting the ester functionality before proceeding with subsequent reactions. The protecting group can be removed under conditions that do not promote decarboxylation.
Logical Relationship Diagram:
Caption: Factors leading to and preventing decarboxylation.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12452835, ethyl (E)-2-acetyl-5-methylhex-2-enoate. Retrieved from [Link]
-
Stewart, J. D. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. ResearchGate. Retrieved from [Link]
-
Wojtkiewicz, A. S., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. Retrieved from [Link]
-
Reddit. (2020). What is the rationale behind selective beta-keto ester formation? r/OrganicChemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]
-
Kanomata, K., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:84389-67-3. Retrieved from [Link]
-
ScienceMadness. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]
-
ResearchGate. (2002). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. Retrieved from [Link]
-
Proprep. (n.d.). What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95466, Ethyl 2-acetylhexanoate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 16). carbonyl alkylations with the Claisen condensation [Video]. YouTube. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Chem 204. (2022, October 11). mod07lec50 - Regioselectivity of alkylation reactions [Video]. YouTube. [Link]
-
ResearchGate. (2022). Mastering β-keto esters. Retrieved from [Link]
-
Benetti, S., et al. (1998). Mastering β-Keto Esters. Chemical Reviews, 98(2), 831-866. [Link]
-
LookChem. (n.d.). ethyl 5-methylhexanoate. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22595548, 2-Ethyl-5-methylhexanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234290, Ethyl 5-methylhexanoate. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12714009, Ethyl 2-methylhexanoate. Retrieved from [Link]
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- 4. youtube.com [youtube.com]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. aklectures.com [aklectures.com]
- 9. Decarboxylation - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Instability of β-Keto Acids During Hydrolysis
Welcome to the technical support guide for handling β-keto acids. This resource is designed for researchers, chemists, and drug development professionals who encounter the inherent instability of β-keto acids, particularly during the critical step of ester hydrolysis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the behavior of β-keto acids. Understanding these fundamentals is the first step toward mastering their synthesis and handling.
Q1: Why are β-keto acids so notoriously unstable and prone to decarboxylation?
A1: The instability of β-keto acids is a classic concept in organic chemistry, rooted in their unique molecular structure. The molecule contains a carboxylic acid group positioned "beta" (two carbons away) to a ketone carbonyl group. This specific arrangement facilitates a low-energy, intramolecular, six-membered cyclic transition state when heated.[1][2]
This process, known as decarboxylation, proceeds through a concerted pericyclic reaction mechanism.[2] The carboxylic acid proton is transferred to the keto-carbonyl oxygen while the carbon-carbon bond between the carboxyl group and the alpha-carbon is broken. This concerted rearrangement releases carbon dioxide (CO₂) and forms an enol intermediate, which then rapidly tautomerizes to the more stable ketone product.[1][3] The activation barrier for this reaction is significantly lower than for other carboxylic acids that lack the β-carbonyl group.[4][5]
Caption: Mechanism of β-Keto Acid Decarboxylation.
Q2: What experimental factors accelerate unwanted decarboxylation?
A2: Several factors can dramatically increase the rate of decarboxylation:
-
Temperature: Heat is the primary driver of decarboxylation.[2] Even gentle heating can provide the necessary activation energy for the reaction to proceed.[3] Refluxing conditions, often used for ester hydrolysis, are almost certain to cause complete decarboxylation.
-
Acidic Conditions: While hydrolysis can be performed under acidic conditions, the presence of acid, especially at elevated temperatures, can catalyze both the hydrolysis and the subsequent decarboxylation.[6][7]
-
Solvent: The choice of solvent can play a role, although it is secondary to temperature. Protic solvents can participate in the proton transfer required for the mechanism.
Q3: Is it possible to completely prevent decarboxylation during hydrolysis?
A3: While complete prevention is challenging, decarboxylation can be significantly minimized to the point where β-keto acids can be isolated in high yields. The key is to scrupulously avoid the conditions that promote it, primarily heat. Controlled, low-temperature hydrolysis and workup procedures are essential.[8] In the solid, crystalline state, intramolecular hydrogen bonding can stabilize the molecule, and decarboxylation does not occur; it only begins once the compound melts.[8]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you might encounter in the lab.
Q4: My reaction to hydrolyze a β-keto ester went straight to the ketone. I isolated almost none of the desired β-keto acid. What happened?
A4: This is a classic sign that your reaction or workup conditions were too harsh, providing sufficient energy for the intermediate β-keto acid to decarboxylate as soon as it was formed.
-
Primary Cause: The most likely culprit is excessive heat. If you heated the reaction mixture (e.g., refluxing with acid or base) to hydrolyze the ester, you simultaneously ensured the decarboxylation of the product.[9]
-
Troubleshooting Steps:
-
Lower the Temperature: Switch to a low-temperature hydrolysis protocol. Saponification (base-mediated hydrolysis) can often be achieved at room temperature or even at 0 °C, albeit over a longer reaction time.[8]
-
Modify Your Workup: During the acidic workup to protonate the carboxylate, perform the acidification and subsequent extractions in an ice bath. Use pre-chilled solvents.
-
Avoid Heat During Purification: When removing solvent with a rotary evaporator, use an ice bath and a high-vacuum pump instead of a heated water bath.[8]
-
Q5: The hydrolysis of my sterically hindered β-keto ester is slow and incomplete at room temperature. How can I push it to completion without causing decarboxylation?
A5: This is a common challenge, as the conditions required to hydrolyze a hindered ester can border on those that trigger decarboxylation.[10]
-
Troubleshooting Steps:
-
Careful Monitoring: The key is to find a balance. You may need to gently warm the reaction (e.g., to 30-40 °C) but monitor it closely. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting ester. Stop the reaction as soon as the ester is consumed.
-
Use a Stronger Base: Consider using a stronger base than sodium hydroxide, such as lithium hydroxide (LiOH), which can sometimes improve hydrolysis rates at lower temperatures.
-
Increase Reaction Time: The simplest solution is often to extend the reaction time at room temperature or 0 °C. A reaction that is incomplete after 12 hours may be complete after 48 hours. Patience is critical.
-
Q6: I successfully made the β-keto acid, but it decomposed during purification by silica gel chromatography. How can I purify my compound?
A6: Silica gel is acidic and can catalyze the decarboxylation of sensitive compounds like β-keto acids on the column.
-
Troubleshooting Steps:
-
Avoid Silica Gel Chromatography: If possible, devise a purification strategy that avoids silica gel. This is the most reliable method.
-
Acid-Base Extraction: A well-executed series of extractions is often the best purification method. After the initial workup, dissolve the crude product in a solvent like diethyl ether or ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic product into the aqueous layer. The neutral impurities will remain in the organic layer. Then, re-acidify the aqueous layer (in an ice bath) and extract your purified β-keto acid back into a fresh organic layer.
-
Deactivated Silica: If chromatography is unavoidable, use a deactivated stationary phase. You can deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine. However, this should be a last resort.
-
Crystallization: β-keto acids can often be crystallized. As mentioned, the crystalline form is significantly more stable.[8] Attempting crystallization from a suitable solvent system at low temperature can be an excellent method for purification and stabilization.
-
Section 3: Validated Experimental Protocols
These protocols provide a reliable starting point for the synthesis and analysis of β-keto acids.
Protocol 1: Controlled Alkaline Hydrolysis of a β-Keto Ester
This protocol is adapted from established literature procedures and is designed to minimize decarboxylation.[8]
-
Objective: To hydrolyze a β-keto ester to its corresponding β-keto acid with minimal loss to decarboxylation.
-
Methodology:
-
Saponification: In a round-bottom flask, dissolve the β-keto ester (e.g., 65 mmol) in 1 M sodium hydroxide (100 mL). Stir the solution at room temperature overnight (12-18 hours). The extended time at a mild temperature allows for complete hydrolysis without providing the activation energy for decarboxylation.
-
Removal of Unreacted Ester: After the reaction period, transfer the solution to a separatory funnel and wash with a non-polar organic solvent like methyl t-butyl ether (MTBE) or diethyl ether (4 x 15 mL) to remove any unreacted starting material.
-
Acidification (Critical Step): Place the aqueous solution in an ice bath and allow it to cool to 0-5 °C. While stirring vigorously, slowly add pre-chilled 1 M sulfuric acid until the pH of the solution is approximately 2. This step must be done slowly and with efficient cooling to dissipate any heat generated from the neutralization.
-
Extraction of β-Keto Acid: Immediately extract the acidified aqueous solution with multiple portions of a cold organic solvent (e.g., 15-20 portions of 15 mL MTBE or ethyl acetate).[8] β-keto acids can have moderate water solubility, so numerous extractions are required for a good recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate for 2 hours. Filter the solution and concentrate the solvent under vacuum using a rotary evaporator. Crucially, the water bath must be an ice bath (0 °C) to prevent decarboxylation of the isolated product.[8]
-
Storage: The resulting β-keto acid should be stored in a tightly sealed container at low temperature (-15 °C or colder) to ensure long-term stability.[8]
-
Protocol 2: Monitoring Hydrolysis Progress with a pH-Indicator Assay
This method allows for real-time or endpoint analysis of the hydrolysis reaction by detecting the formation of the acidic product.[11][12]
-
Objective: To determine the rate or endpoint of an ester hydrolysis reaction without resorting to chromatographic methods.
-
Methodology:
-
Reagent Preparation: Prepare a buffered solution at a pH where the indicator dye (e.g., bromothymol blue) has a distinct color. For bromothymol blue, a buffer at pH 7.0 is suitable. Add a small, known concentration of the indicator to the buffer.
-
Reaction Setup: In a cuvette or microplate well, combine the buffered indicator solution with the β-keto ester substrate to initiate the reaction. Add the catalyst (e.g., esterase enzyme or a small amount of base).
-
Measurement: As the ester is hydrolyzed, the resulting carboxylic acid will protonate the buffer and cause a pH shift.[11] This pH change will cause the bromothymol blue to change color (from blue towards yellow). Monitor this change spectrophotometrically by measuring the absorbance at a relevant wavelength (e.g., 620 nm for bromothymol blue).
-
Quantification: Create a calibration curve by adding known concentrations of a strong acid (e.g., HCl) to the buffer/indicator system to correlate the change in absorbance to the concentration of acid produced.[11] This allows for the quantitative tracking of the reaction progress.
-
Section 4: Data & Workflow Visualization
Table 1: Comparison of Hydrolysis Conditions and Impact on Decarboxylation
| Parameter | Harsh Hydrolysis | Controlled Hydrolysis | Rationale & Justification |
| Reagents | 6M HCl or 4M NaOH | 1M NaOH or 1M LiOH | Milder reagents reduce the risk of side reactions. |
| Temperature | Reflux (80-100 °C) | 0 °C to Room Temp (20-25 °C) | This is the most critical factor. Low temperature prevents decarboxylation.[8] |
| Reaction Time | 1-4 hours | 12-48 hours | Slower reaction kinetics at low temperatures must be compensated for by longer times. |
| Workup Temp. | Room Temperature | 0 °C (Ice Bath) | Prevents product degradation during neutralization and extraction.[8] |
| Typical Yield | High yield of Ketone | High yield of β-Keto Acid | The product outcome is directly determined by the energy input into the system. |
| Risk of Decarboxylation | Extremely High | Low to Minimal | Controlled conditions are designed specifically to avoid the decarboxylation pathway. |
Experimental Workflow for Isolation of β-Keto Acids
Caption: Critical Control Points in β-Keto Acid Synthesis.
References
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Bach, R. D., & Andres, J. L. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. [Link]
-
Andres, J. L., & Bach, R. D. (1996). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346-6353. [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. [Link]
-
Kuba, M., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Omega, 6(6), 4275–4286. [Link]
-
Edelmann, F. T. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. ResearchGate. [Link]
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
-
Study.com. (n.d.). Beta-keto acids are unusually unstable and will lose the carboxylate group under certain.... [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Buß, O., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS ONE, 11(1), e0146123. [Link]
-
Buß, O., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. ResearchGate. [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(6), 290-302. [Link]
-
The Organic Chemistry Tutor. (2019). carbonyl alkylations with the Claisen condensation. YouTube. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aklectures.com [aklectures.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Decarboxylation Conditions for Substituted β-Keto Esters
Welcome to the technical support center for the optimization of decarboxylation conditions for substituted β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring robust and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the decarboxylation of β-keto esters, providing a foundational understanding of the reaction.
Q1: What is the fundamental mechanism of β-keto ester decarboxylation?
A1: The decarboxylation of a β-keto ester is not a direct process. It first requires hydrolysis of the ester to the corresponding β-keto acid.[1][2][3] This intermediate is unstable and, upon gentle heating, readily loses carbon dioxide (CO₂) through a cyclic, six-membered transition state to form an enol, which then tautomerizes to the more stable ketone product.[1][4][5] The presence of the β-carbonyl group is crucial as it facilitates the formation of this cyclic transition state and stabilizes the resulting enol intermediate.[5]
Diagram: General Mechanism of β-Keto Acid Decarboxylation
Caption: The thermal decarboxylation of a β-keto acid proceeds via a cyclic transition state.
Q2: What are the common methods for decarboxylating β-keto esters?
A2: The most common methods involve acidic or basic hydrolysis followed by thermal decarboxylation.[2] However, for substrates sensitive to harsh pH conditions, the Krapcho decarboxylation offers a milder, near-neutral alternative.[6][7][8] This method typically employs a salt, such as lithium chloride or sodium chloride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[6][8] More recently, palladium-catalyzed methods have been developed for even milder, room-temperature decarboxylation of specific substrates like allyl β-keto esters.[9]
Q3: How does the choice of solvent impact the decarboxylation reaction?
A3: The solvent plays a critical role. For thermal decarboxylation of the intermediate β-keto acid, non-polar solvents can favor the enol form, which is necessary for the cyclic transition state.[10] In contrast, for the Krapcho decarboxylation, polar aprotic solvents like DMSO or DMF are essential as they effectively solvate the cation of the salt and allow the halide anion to act as a nucleophile, initiating the reaction.[6][7] Water is often added in small amounts in Krapcho conditions to facilitate the hydrolysis of an intermediate.[6]
Q4: Can I decarboxylate a β-keto ester without prior hydrolysis?
A4: Direct decarboxylation of the ester is generally not feasible under simple thermal conditions. The Krapcho reaction provides a workaround, where the dealkoxycarbonylation occurs in a single pot.[6] The mechanism involves nucleophilic attack of a halide ion on the ester's alkyl group, leading to the formation of a carboxylate salt that then decarboxylates.[7][8]
Q5: My substrate contains sensitive functional groups. What are the mildest decarboxylation conditions available?
A5: For sensitive substrates, the Krapcho decarboxylation is a good choice as it operates under near-neutral conditions, making it compatible with many acid- or base-labile groups.[6][8] For extremely sensitive molecules, palladium-catalyzed decarboxylation-hydrogenolysis of allyl β-keto esters can be performed at room temperature under neutral conditions.[9] Another strategy involves using 2-(trimethylsilyl)ethyl esters, which can be cleaved and decarboxylated under mild conditions using fluoride ions.[11]
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the decarboxylation of substituted β-keto esters.
Issue 1: Low or No Yield of the Desired Ketone
| Potential Cause | Diagnostic Check & Troubleshooting Steps | Scientific Rationale |
| Incomplete Hydrolysis | Analyze a reaction aliquot by TLC, LC-MS, or ¹H NMR to check for the presence of starting ester. If present, increase the concentration of acid/base, reaction time, or temperature for the hydrolysis step. | The ester must be converted to the β-keto acid before it can decarboxylate.[1][2] |
| Insufficient Temperature | The decarboxylation of the β-keto acid is thermally driven. Increase the reaction temperature in 10-20 °C increments and monitor the reaction progress. For Krapcho conditions, temperatures are typically in the 140-180 °C range.[6] | Sufficient thermal energy is required to overcome the activation barrier for the cyclic transition state and subsequent CO₂ extrusion.[3] |
| Inappropriate Solvent | For Krapcho decarboxylation, ensure a polar aprotic solvent (e.g., DMSO, DMF) is used.[6][7] For thermal decarboxylation of the isolated acid, a high-boiling inert solvent may be necessary. | The solvent must be compatible with the reaction temperature and, in the case of the Krapcho reaction, facilitate the nucleophilic attack of the halide.[6] |
| Unsuitable Ester Group for Krapcho Reaction | If using Krapcho conditions with a bulky ester (e.g., ethyl, tert-butyl), the reaction may be slow. Consider transesterification to the corresponding methyl ester prior to decarboxylation. | Methyl esters are more susceptible to SN2 attack by the halide nucleophile, accelerating the reaction.[7][12] |
| Steric Hindrance | For α,α-disubstituted β-keto esters, both hydrolysis and decarboxylation can be sluggish due to steric hindrance.[13] Prolonged reaction times or harsher conditions may be necessary. | Steric bulk can impede the formation of the planar, six-membered transition state required for decarboxylation. |
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields in β-keto ester decarboxylation.
Issue 2: Formation of Significant Byproducts
| Potential Cause | Diagnostic Check & Troubleshooting Steps | Scientific Rationale |
| Retro-Claisen Condensation | This is more likely under strongly basic conditions. If using basic hydrolysis, consider switching to acidic conditions or the milder Krapcho method. | Strong bases can attack the ketone carbonyl, leading to cleavage of the Cα-Cβ bond and regeneration of a simpler ester.[14] |
| Self-Condensation/Decomposition | High temperatures for extended periods can lead to side reactions. Optimize the reaction time and temperature by careful monitoring (e.g., TLC, GC). | Thermally sensitive functional groups on the substrate or product may degrade or undergo intermolecular reactions at elevated temperatures. |
| Incomplete Reaction leading to Complex Mixture | A mixture of starting material, the intermediate β-keto acid, and the final product can complicate purification. Ensure the reaction goes to completion. | The β-keto acid intermediate may have different solubility and chromatographic properties, making isolation of the pure ketone difficult. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis and Decarboxylation
-
Dissolve the β-keto ester (1.0 eq) in a suitable solvent (e.g., dioxane, acetic acid).
-
Add an aqueous acid solution (e.g., 6M HCl, 3M H₂SO₄) in excess.
-
Heat the mixture to reflux and monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon complete hydrolysis, continue heating to effect decarboxylation, monitoring for CO₂ evolution.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with saturated aqueous NaHCO₃ to remove any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Standard Krapcho Decarboxylation
-
To a round-bottom flask equipped with a reflux condenser, add the β-keto ester (1.0 eq), an alkali metal halide (e.g., NaCl or LiCl, 1.0-2.0 eq), and wet DMSO (containing a small amount of water, e.g., 1-2 eq).[6]
-
Heat the reaction mixture to 140-180 °C.[6]
-
Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine to remove DMSO and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
References
- Krapcho, A. P.
- AK Lectures. (2014).
- AK Lectures.
- Cooper, M. M., & Klymkowsky, M. W. (2021). 9.
- Török, B., et al. (2005).
- Wikipedia.
- Various Authors. (2014). Palladium‐catalyzed decarboxylation of β‐keto esters.
- Chem-Station. (2018). Krapcho Decarboxylation.
- The Organic Chemistry Tutor. (2018).
- Chemistry Steps.
- Various Authors. (2011).
- Ashenhurst, J. (2022).
- LookChem. (2013).
- Taber, D. F., Amedio, J. C., Jr., & Gulino, F. (1989). Selective decarbalkoxylation of .beta.-keto esters. The Journal of Organic Chemistry.
- BenchChem. (2025).
- Ignatchenko, A. V., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
- Stork, G., & Rychnovsky, S. D. (1987). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)
- BenchChem.
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
- Leah4sci. (2020). Chapter 21.
- Tsuji, J. (1986). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Pure and Applied Chemistry.
- Wasserman, H. H., & Precopio, F. M. (1966). The Decarboxylation of β-Keto Acids. II. An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems. Journal of the American Chemical Society.
- Hennessy, M. C., & O'Sullivan, T. P. (2021).
- Reddit. (2020). Mechanism for decarboxylation of a beta-keto ester in ethanol. r/chemhelp.
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Technical Support Center: Catalyst Selection for Efficient Synthesis of Ethyl 2-acetyl-5-methylhexanoate
Welcome to the technical support center for the synthesis of Ethyl 2-acetyl-5-methylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. We will explore the critical aspects of catalyst selection and reaction optimization to help you achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound, a β-keto ester, is the crossed Claisen condensation . This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[1][2] In this specific synthesis, the reactants are typically ethyl acetate and ethyl 5-methylhexanoate.
Q2: Why is catalyst selection so critical in this synthesis?
A2: Catalyst selection is paramount because it directly influences the reaction's yield, selectivity, and the profile of byproducts. The base used as a catalyst must be strong enough to deprotonate the α-carbon of ethyl acetate to form a reactive enolate, but it should not promote unwanted side reactions.[3] A stoichiometric amount of the base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester.[4][5][6]
Q3: What are the primary catalyst options for the crossed Claisen condensation?
A3: The most common catalysts for this reaction are strong bases. The choice among them depends on the desired reactivity and the need to control selectivity. The main options include:
-
Sodium Ethoxide (NaOEt): A classic and widely used base for Claisen condensations.[2] It is crucial that the alkoxide base matches the alcohol portion of the esters to prevent transesterification.[6]
-
Sodium Hydride (NaH): A stronger, non-nucleophilic base that often leads to higher yields compared to sodium ethoxide.[2] It irreversibly deprotonates the ester, which can be advantageous.
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered, and non-nucleophilic base.[1] It is particularly useful in crossed Claisen condensations to selectively and completely form the enolate of one ester at low temperatures, thus minimizing self-condensation side products.[1][7][8]
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, the acetoacetic ester synthesis provides a viable alternative. This method involves the alkylation of ethyl acetoacetate.[9][10][11][12] In this case, ethyl acetoacetate would be deprotonated with a base like sodium ethoxide, followed by reaction with a suitable alkyl halide, such as 1-bromo-3-methylbutane, to introduce the 5-methylhexyl side chain.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Low or No Product Yield
Q5: I am observing very low to no yield of the desired β-keto ester. What are the likely causes?
A5: Low or no yield is a common issue that can stem from several factors:
-
Insufficient Base Strength or Amount: The pKa of the α-proton of an ester is around 25, requiring a strong base for deprotonation.[3] Ensure you are using a sufficiently strong base (NaOEt, NaH, or LDA). Crucially, the Claisen condensation requires a full stoichiometric equivalent of the base because the final product is deprotonated, which drives the reaction equilibrium towards the product.[4][5][6]
-
Presence of Water or Protic Solvents: Any moisture or protic impurities in your reagents or glassware will quench the strong base and the ester enolate, halting the reaction. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Poor Quality of Reagents: The purity of your starting esters and the activity of your base are critical. Use freshly prepared or properly stored sodium ethoxide, and ensure your sodium hydride is not passivated.
-
Reaction Temperature: If using LDA, the enolate formation is typically performed at low temperatures (e.g., -78 °C) to ensure selectivity and stability. For reactions with NaOEt or NaH, the reaction may require heating to proceed at a reasonable rate.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Formation of Multiple Products
Q6: My reaction mixture shows multiple products upon analysis (e.g., by GC-MS). What are the common side reactions and how can I suppress them?
A6: The formation of multiple products is often due to a lack of selectivity in the crossed Claisen condensation. The primary side reactions are:
-
Self-Condensation: Both ethyl acetate and ethyl 5-methylhexanoate have α-hydrogens and can undergo self-condensation, leading to a mixture of four possible β-keto esters.[1]
-
Solution: To favor the desired crossed product, you can employ a directed Claisen condensation using LDA. By first forming the enolate of ethyl acetate with LDA at a low temperature, and then slowly adding ethyl 5-methylhexanoate, you can control which ester acts as the nucleophile and which acts as the electrophile.[1][7][8] Alternatively, using an excess of the more readily available ester (typically ethyl acetate) can also favor the formation of the desired product.
-
-
Transesterification: If the alkoxide base does not match the alkoxy group of the esters, transesterification can occur, leading to a mixture of different ester products.[3]
-
Solution: Always use an alkoxide base that corresponds to the alcohol portion of your esters. For ethyl esters, sodium ethoxide is the appropriate choice.[6]
-
Catalyst Selection for Selectivity
Caption: Comparison of NaOEt and LDA for selectivity.
Product Instability and Purification Issues
Q7: My desired product seems to be degrading during workup and purification. What could be happening?
A7: The product, a β-keto ester, can be susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions and elevated temperatures.[13]
-
Hydrolysis and Decarboxylation: During aqueous workup, particularly if strong acid is used for neutralization or if the mixture is heated, the ester can be hydrolyzed to a β-keto acid. This intermediate is often unstable and can readily lose CO₂ to form a ketone (in this case, 5-methyl-2-hexanone).
-
Solution: Perform the acidic workup at low temperatures (e.g., using an ice bath). Use a mild acid for neutralization, such as a saturated aqueous solution of ammonium chloride. Avoid prolonged heating during purification. Vacuum distillation is the preferred method for purifying the final product as it allows for distillation at lower temperatures, minimizing thermal decomposition.[14]
-
Catalyst Performance Comparison
The choice of base significantly impacts the outcome of the Claisen condensation. Below is a qualitative comparison based on general principles and literature observations for β-keto ester synthesis.[3]
| Catalyst | Base Strength | Nucleophilicity | Key Advantages | Common Issues | Typical Yield Range |
| Sodium Ethoxide (NaOEt) | Strong | Nucleophilic | Inexpensive, classic method. | Can lead to a mixture of products in crossed condensations; equilibrium reaction. | 50-70% |
| Sodium Hydride (NaH) | Very Strong | Non-nucleophilic | Irreversible deprotonation drives the reaction forward; often higher yields than NaOEt. | Can be pyrophoric; requires careful handling. Mineral oil dispersion needs to be washed. | 60-85% |
| Lithium Diisopropylamide (LDA) | Very Strong | Non-nucleophilic, Sterically Hindered | Excellent for directed (crossed) condensations, providing high selectivity; kinetically controlled. | Requires low temperatures (-78 °C); sensitive to moisture and air. | 70-95% |
Experimental Protocols
Protocol 1: Directed Crossed Claisen Condensation using LDA
This protocol is recommended for achieving high selectivity and yield.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Ethyl 5-methylhexanoate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
LDA Preparation (In situ): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add ethyl acetate (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate.[8]
-
Condensation: Add ethyl 5-methylhexanoate (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, or until TLC analysis indicates the consumption of the ethyl acetate enolate.
-
Workup: Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[14]
Protocol 2: Acetoacetic Ester Synthesis
An alternative route to the target molecule.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl acetoacetate
-
1-bromo-3-methylbutane
-
Dilute hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes.[11][12]
-
Alkylation: Add 1-bromo-3-methylbutane (1.1 equivalents) to the solution and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the intermediate product, ethyl 2-(3-methylbutanoyl)-3-oxobutanoate, can be isolated.
-
Hydrolysis and Decarboxylation: The crude intermediate is then heated with aqueous acid (e.g., 10% H₂SO₄) to hydrolyze the ester and induce decarboxylation to yield the final product, which is then purified by vacuum distillation.[9]
References
- BenchChem. (2025). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers. BenchChem.
-
Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. Retrieved from [Link]
- BenchChem. (2025). Comparing the efficacy of different bases in beta-keto ester synthesis. BenchChem.
-
University of Calgary. (n.d.). The Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Reaction of ester and sodium ethoxide. Chemistry Stack Exchange. Retrieved from [Link]
-
Wikipedia. (2023). Acetoacetic ester synthesis. Wikipedia. Retrieved from [Link]
- Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057.
-
Khan Academy. (2018). Crossed Claisen condensation. YouTube. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of β-keto ester. PrepChem.com. Retrieved from [Link]
-
Online Chemistry Notes. (2022). Acetoacetic ester synthesis (of ketones). Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation? ResearchGate. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
SlidePlayer. (n.d.). The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
- Google Patents. (n.d.). Process for crossed claisen condensation reactions promoted by lithium amide in liquid ammonia.
-
YouTube. (2024). LDA| Crossed-Claisen|Michael Addition| Aldol reaction |Robinson Annulation|Problem solved. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Claisen condensation. Wikipedia. Retrieved from [Link]
-
Pearson+. (n.d.). Predict the products of the following Claisen condensations. (e). Pearson+. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Organic Syntheses. Retrieved from [Link]
-
Chiang Mai University. (n.d.). CHAPTER 2. Retrieved from [Link]
-
ResearchGate. (2018). Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. ResearchGate. Retrieved from [Link]
-
Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Pearson. Retrieved from [Link]
-
ResearchGate. (2021). Applications of Claisen condensations in total synthesis of natural products. An old reaction, a new perspective. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted β-Keto Esters: A Comparative Analysis
For the modern researcher in synthetic chemistry and drug development, the β-keto ester motif represents a cornerstone of molecular architecture. Its inherent versatility as a synthetic intermediate allows for a vast array of subsequent transformations, making the efficient and selective synthesis of substituted β-keto esters a critical endeavor. This guide provides an in-depth comparison of the primary synthetic routes to this valuable class of compounds, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology. We will delve into the classic Claisen condensation and its variants, explore the strategic Carroll rearrangement, and survey modern catalytic approaches that offer enhanced efficiency and selectivity.
The Claisen Condensation: A Foundational Approach
The Claisen condensation is a robust and time-honored method for the formation of β-keto esters through the base-mediated self-condensation of two ester molecules.[1] At its core, the reaction relies on the generation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide results in the formation of the β-keto ester.[2]
Reaction Mechanism
The mechanism proceeds through a series of equilibrium steps, with the final deprotonation of the product driving the reaction to completion. This necessitates the use of a stoichiometric amount of a strong base.[1]
Caption: Mechanism of the Claisen Condensation.
Variations of the Claisen Condensation
Classic Claisen Condensation: This involves the self-condensation of an ester with at least two α-hydrogens.[3] While effective, it is limited to the synthesis of symmetrical β-keto esters.
Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester, yielding a cyclic β-keto ester.[4] This method is particularly efficient for the formation of 5- and 6-membered rings.[4]
Crossed Claisen Condensation: This variation involves the reaction between two different esters. To avoid a complex mixture of products, one of the esters should be non-enolizable (lacking α-hydrogens), such as ethyl benzoate or ethyl formate.[5][6] This allows for the synthesis of unsymmetrical β-keto esters.
Experimental Data and Comparison
| Variation | Substrates | Typical Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Classic | Ethyl Acetate | Sodium Ethoxide | Ethanol | Reflux | ~75 | [7][8] |
| Dieckmann | Diethyl Adipate | Sodium Ethoxide | Toluene | Reflux | 74-80 | [9] |
| Crossed | Ethyl Acetate & Ethyl Benzoate | Sodium Ethoxide | Toluene | Reflux | 65-70 | [5] |
Experimental Protocols
Representative Protocol for the Claisen Condensation of Ethyl Acetate: [7]
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 12.5 mL of xylenes and 2.0 g of fresh sodium metal.
-
Heat the mixture to reflux with vigorous stirring until the sodium melts and forms small beads.
-
Carefully decant the xylenes.
-
To the sodium beads, immediately add 25 mL of dry ethyl acetate.
-
Reflux the mixture for 1.5 hours, or until all the sodium has reacted.
-
Cool the reaction mixture and carefully acidify with 50% aqueous acetic acid.
-
Transfer the mixture to a separatory funnel and wash with a saturated NaCl solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, and purify by vacuum distillation to yield ethyl acetoacetate.
The Carroll Rearrangement: A Decarboxylative Allylation Strategy
The Carroll rearrangement offers a distinct approach to γ,δ-unsaturated ketones, which can be considered as substituted β-keto esters where the ester group is replaced by an alkyl or aryl group. The reaction involves the thermal or palladium-catalyzed rearrangement of a β-keto allyl ester, which proceeds through a[10][10]-sigmatropic rearrangement followed by decarboxylation.[11][12]
Reaction Mechanism
The thermal Carroll rearrangement proceeds through an enol intermediate, which undergoes a Claisen-like rearrangement. The resulting β-keto acid is unstable and readily decarboxylates. The palladium-catalyzed version, often referred to as the Tsuji-Trost reaction, proceeds under milder conditions via a π-allylpalladium intermediate.[11][13]
Caption: Mechanism of the Thermal Carroll Rearrangement.
Advantages and Disadvantages
The primary advantage of the Carroll rearrangement is its ability to introduce an allyl group at the α-position of a ketone precursor in a stereospecific manner. The thermal variant often requires high temperatures, which can be a limitation for sensitive substrates. The palladium-catalyzed reaction offers significantly milder conditions and broader substrate scope.[11]
Experimental Data
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Thermal | None (or Base) | High-boiling solvent | 140-220 | 60-80 | [14] |
| Palladium-catalyzed | Pd(PPh₃)₄ | THF | 50 | 80-95 | [15] |
Experimental Protocol
Representative Protocol for the Palladium-Catalyzed Decarboxylative Allylation (Tsuji-Trost Type): [15]
-
To a suspension of potassium tert-butoxide (2.0 eq) in dry THF at 0 °C under an argon atmosphere, add dimethyl malonate (2.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 10 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) in one portion.
-
Add a solution of the allylic ester (1.0 eq) in THF dropwise over 10 minutes.
-
Heat the reaction mixture at 50 °C for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.
Modern Catalytic Methods: Expanding the Synthetic Toolbox
Recent advances in catalysis have provided powerful new methods for the synthesis of substituted β-keto esters with high efficiency and selectivity.
Rhodium-Catalyzed C-H Insertion
Rhodium carbenoids, generated from α-diazo esters, can undergo intramolecular C-H insertion reactions to form cyclic β-keto esters.[16] This method is particularly useful for the synthesis of strained ring systems and offers excellent stereocontrol.
Experimental Protocol for Rhodium-Catalyzed Intramolecular C-H Insertion: [17]
-
To a solution of the α-diazo ketone (1.0 eq) in a suitable solvent (e.g., toluene), add the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitoring by TLC).
-
Concentrate the reaction mixture and purify the residue by column chromatography.
Acylation of Ketone Enolates
The direct acylation of pre-formed ketone enolates with an acylating agent, such as an ester or acid chloride, provides a straightforward route to β-keto esters. The choice of base and reaction conditions is crucial to control C- versus O-acylation.
Experimental Protocol for Acylation of a Ketone Enolate: [18]
-
Generate the lithium diisopropylamide (LDA) solution by adding n-butyllithium to a solution of diisopropylamine in THF at -78 °C.
-
Add a solution of the ketone in THF to the LDA solution at -78 °C to form the enolate.
-
After stirring for 30 minutes, add the acylating agent (e.g., an ester) to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by chromatography.
Reactions with Diketene Alternatives
Diketene is a highly reactive and useful reagent for the synthesis of acetoacetates, but its toxicity and instability can be problematic. 2,2,6-Trimethyl-4H-1,3-dioxin-4-one serves as a stable and convenient substitute, generating acetylketene in situ upon heating.[19][20]
Experimental Protocol using 2,2,6-Trimethyl-4H-1,3-dioxin-4-one: [19]
-
In a round-bottom flask, dissolve the alcohol or amine (1.0 eq) and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.1 eq) in THF.
-
Add sodium acetate (catalytic amount).
-
Reflux the mixture until the reaction is complete (monitoring by TLC).
-
Cool the reaction mixture, filter off the sodium acetate, and concentrate the filtrate under reduced pressure to obtain the β-keto ester or amide, often in quantitative yield.
Asymmetric Synthesis of β-Keto Esters
The synthesis of enantiomerically enriched β-keto esters is of paramount importance for the production of chiral drugs and natural products. Several catalytic asymmetric methods have been developed, including:
-
Chiral Phase-Transfer Catalysis: Enantioselective alkylation of β-keto esters using chiral quaternary ammonium salts.
-
Biocatalysis: Lipase-catalyzed transesterification or resolution of racemic β-keto esters.[1]
-
Asymmetric Hydrogenation: Enantioselective reduction of β-keto esters to chiral β-hydroxy esters using chiral metal catalysts.
These methods often provide high enantioselectivities (ee) and are becoming increasingly prevalent in industrial applications.
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic route to a substituted β-keto ester depends on several factors, including the desired substitution pattern, the scale of the reaction, and the availability of starting materials and reagents.
-
The Claisen condensation and its variants remain workhorse reactions for the synthesis of a wide range of β-keto esters, particularly in academic and small-scale settings.
-
The Carroll rearrangement provides a strategic entry into γ,δ-unsaturated ketones, with the palladium-catalyzed version offering mild and efficient conditions.
-
Modern catalytic methods , such as rhodium-catalyzed C-H insertion and palladium-catalyzed cross-couplings, offer unparalleled efficiency and selectivity for the synthesis of complex and highly functionalized β-keto esters.
-
For the synthesis of chiral β-keto esters, asymmetric catalytic methods are indispensable.
By understanding the strengths and limitations of each of these synthetic routes, researchers can make informed decisions to efficiently access the desired β-keto ester building blocks for their specific research and development needs.
References
-
Tsuji-Trost Allylation. NROChemistry. [Link]
-
Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Docta Complutense. [Link]
-
Raj, A. (2018). New approach of the synthesis of β-ketoesters. International Journal of Applied Research, 4(2), 35-38. [Link]
-
Hale, K. J., Grabski, M., & Flasz, J. T. (2008). A Mild New Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto Esters, -Thionoesters and Thioesters. Queen's University Belfast. [Link]
-
Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C−H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 72(9), 3207–3210. [Link]
-
Le, L. (2013). Preparation of Ethyl Acetoacetate - Claisen Condensation. Lu Le Laboratory. [Link]
-
Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. Organic Chemistry Portal. [Link]
-
Experiment 3: Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Columbia University. [Link]
-
Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. (2023, March 10). YouTube. [Link]
-
The Claisen Condensation. University of Babylon. [Link]
-
Acylation of ketones. University of Calgary. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Acylation of Ketones with Esters. ChemConnections. [Link]
-
Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. [Link]
-
A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Vedantu. [Link]
-
Ti-Crossed-Claisen Condensation Between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. ResearchGate. [Link]
-
What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate? Quora. [Link]
-
Wang, J. (2019). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Advances, 9(1), 1-17. [Link]
-
The O- Acylation of Ketone Enolates by Allyl 1H-imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate---A Convenient Procedure for the Synthesis of Substituted Allyl Enol Carbonates. National Institutes of Health. [Link]
-
Crossed Claisen Condensations. University of Rochester. [Link]
-
Carroll Rearrangement. Merck Index. [Link]
-
Wang, J. (2019). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Advances, 9(1), 1-17. [Link]
-
Carroll rearrangement. Wikipedia. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2004). The Tsuji−Trost Reaction: A New and Versatile Method for C−C Bond Formation. Journal of the American Chemical Society, 126(48), 15838–15839. [Link]
-
Dieckmann condensation. Wikipedia. [Link]
-
Diketene and Acetylated M이drum's Acid: Agents for a Facile Teprenone Synthesis via Carroll Rearrangement. ResearchGate. [Link]
-
Hu, W., & Doyle, M. P. (2018). Rhodium-Catalyzed B–H Bond Insertion Reactions of Unstabilized Diazo Compounds Generated in Situ from Tosylhydrazones. Journal of the American Chemical Society, 140(34), 10834–10838. [Link]
-
Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of dioxinone β‐keto ester 18. ResearchGate. [Link]
-
Crossed Claisen Condensation - EASY!. (2023, March 3). YouTube. [Link]
-
Carroll rearrangement. ResearchGate. [Link]
- Synthesis of B-keto esters.
-
Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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A Definitive Spectroscopic Guide to the Structural Validation of Ethyl 2-acetyl-5-methylhexanoate
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of a target molecule is paramount. This guide provides an in-depth spectroscopic validation of Ethyl 2-acetyl-5-methylhexanoate, a β-keto ester of interest. We will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, presenting a robust framework for its identification. Furthermore, this guide offers a comparative analysis with structurally similar molecules—Ethyl 2-acetylhexanoate and Ethyl 5-methylhexanoate—to highlight the distinguishing spectroscopic features and prevent potential misidentification.
Predicted Spectroscopic Profile of this compound
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The presence of the β-keto ester functionality can lead to keto-enol tautomerism, which would be reflected in the spectrum, though the keto form is generally predominant in non-polar solvents.[1]
Predicted ¹H NMR Data (Keto Form):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ha | ~4.20 | Quartet (q) | 2H | ~7.1 |
| Hb | ~3.45 | Triplet (t) | 1H | ~7.2 |
| Hc | ~2.25 | Singlet (s) | 3H | - |
| Hd | ~1.80 - 1.60 | Multiplet (m) | 2H | - |
| He | ~1.55 - 1.40 | Multiplet (m) | 1H | - |
| Hf | ~1.25 | Triplet (t) | 3H | ~7.1 |
| Hg | ~0.90 | Doublet (d) | 6H | ~6.6 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. The presence of two carbonyl carbons (ketone and ester) at characteristic downfield shifts is a key diagnostic feature.
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~203 |
| C=O (Ester) | ~169 |
| -OCH₂- | ~61 |
| -CH(Ac)- | ~58 |
| -CH(CH₃)₂ | ~38 |
| -CH₂- (adjacent to CH(Ac)) | ~34 |
| -CH₂- (adjacent to CH(CH₃)₂) | ~28 |
| -CH(CH₃)₂ | ~22.5 |
| -COCH₃ | ~29 |
| -OCH₂CH₃ | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carbonyl functional groups. The presence of two distinct C=O stretching frequencies for the ketone and ester is a hallmark of this class of compounds.
Predicted IR Data:
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | ~1720 | Strong |
| C=O Stretch (Ester) | ~1745 | Strong |
| C-H Stretch (sp³) | 2960-2870 | Medium-Strong |
| C-O Stretch | 1250-1150 | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrometry Data:
| m/z | Ion |
| 200 | [M]⁺ |
| 157 | [M - C₂H₅O]⁺ |
| 143 | [M - CH₃CO]⁺ |
| 115 | [M - C₄H₉CO]⁺ |
| 43 | [CH₃CO]⁺ (likely base peak) |
Comparative Spectroscopic Analysis
To prevent misidentification, it is crucial to compare the spectroscopic data of the target molecule with that of potential isomers or related compounds that may arise during synthesis. Here, we compare this compound with its straight-chain isomer, Ethyl 2-acetylhexanoate, and a related ester lacking the acetyl group, Ethyl 5-methylhexanoate.
¹H NMR Comparison
The most significant differences in the ¹H NMR spectra will be observed in the signals for the alkyl chain protons.
| Compound | Key Differentiating ¹H NMR Signals (δ, ppm) |
| This compound | ~0.90 (d, 6H, J≈6.6 Hz, two methyls of isobutyl) |
| Ethyl 2-acetylhexanoate | ~0.90 (t, 3H, J≈7.0 Hz, terminal methyl of butyl)[2][3] |
| Ethyl 5-methylhexanoate | Absence of a singlet around 2.25 ppm (acetyl methyl) and a triplet around 3.45 ppm (methine proton at C2).[4] |
¹³C NMR Comparison
The ¹³C NMR spectra will show clear differences in the chemical shifts of the alkyl chain carbons.
| Compound | Key Differentiating ¹³C NMR Signals (δ, ppm) |
| This compound | ~38 (-CH₂-), ~28 (-CH-), ~22.5 (2 x -CH₃) |
| Ethyl 2-acetylhexanoate | ~31, ~29, ~22, ~14 (butyl chain carbons)[2][5] |
| Ethyl 5-methylhexanoate | Absence of signals for the ketone carbonyl (~203 ppm) and the acetyl methyl (~29 ppm).[4] |
IR Spectroscopy Comparison
The primary difference in the IR spectra will be the presence or absence of the ketone carbonyl stretch.
| Compound | Key Differentiating IR Absorptions (cm⁻¹) |
| This compound | ~1720 (C=O ketone), ~1745 (C=O ester) |
| Ethyl 2-acetylhexanoate | ~1720 (C=O ketone), ~1745 (C=O ester)[2][6] |
| Ethyl 5-methylhexanoate | ~1740 (C=O ester), absence of a ketone C=O stretch.[4] |
Mass Spectrometry Comparison
The fragmentation patterns in the mass spectra will differ based on the stability of the resulting carbocations.
| Compound | Key Differentiating Mass Spectral Fragments (m/z) |
| This compound | Molecular Ion at 200. Fragments corresponding to the loss of the isobutyl group. |
| Ethyl 2-acetylhexanoate | Molecular Ion at 186. Fragments corresponding to the loss of the butyl group.[2] |
| Ethyl 5-methylhexanoate | Molecular Ion at 158. Fragmentation pattern dominated by the ester group and the branched alkyl chain.[4][7] |
Experimental Protocols
To obtain high-quality, reproducible data for the validation of this compound, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR Spectroscopy Analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm). Transfer the solution to a clean 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A typical acquisition involves 16 to 32 scans with a relaxation delay of 1-2 seconds to ensure full magnetization recovery for accurate integration.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. Due to the lower natural abundance of ¹³C, a larger number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 2-acetylhexanoate | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-acetylhexanoate(1540-29-0) 1H NMR [m.chemicalbook.com]
- 4. Ethyl 5-methylhexanoate | C9H18O2 | CID 234290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-acetylhexanoate(1540-29-0) 13C NMR spectrum [chemicalbook.com]
- 6. Ethyl 2-acetylhexanoate(1540-29-0) IR Spectrum [chemicalbook.com]
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A Comparative Guide to Catalyst Efficacy in the Transesterification of Beta-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
The transesterification of beta-keto esters is a pivotal transformation in organic synthesis, enabling the modification of complex molecules and the formation of key intermediates for pharmaceuticals and fine chemicals. The selection of an appropriate catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of this reaction. This guide offers a comprehensive comparison of different catalytic systems, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
The Core Reaction: Mechanism and Significance
Transesterification involves the exchange of an alkoxy group of an ester with another alcohol. For beta-keto esters, this reaction provides a powerful tool for structural diversification. The reaction typically proceeds through a tetrahedral intermediate, and the catalyst plays a crucial role in accelerating the formation and breakdown of this intermediate.
Figure 1: Generalized mechanism for the catalyzed transesterification of a beta-keto ester.
A Comparative Analysis of Catalytic Systems
The performance of a catalyst is evaluated based on several factors, including reaction rate, yield, selectivity, and the mildness of the required reaction conditions. Below is a comparative overview of the most prevalent catalyst classes for this transformation.
Base Catalysts
Homogeneous (e.g., sodium methoxide, potassium carbonate) and heterogeneous (e.g., hydrotalcites) base catalysts are frequently employed due to their high reactivity and cost-effectiveness.
-
Mechanism: The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the ester's carbonyl carbon.
-
Advantages: Typically provide high reaction rates and excellent yields.
-
Limitations: A significant drawback is the potential for saponification, an irreversible side reaction that consumes the ester and catalyst, particularly in the presence of water. This necessitates the use of anhydrous conditions. Homogeneous catalysts can also present challenges in product purification.
Comparative Experimental Data for Base Catalysts:
| Catalyst | Beta-Keto Ester | Alcohol | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Ethyl acetoacetate | Methanol | 65 | 1 | >95 |
| Potassium Carbonate | Ethyl benzoylacetate | Isopropanol | 80 | 5 | 88 |
| Mg-Al Hydrotalcite | Methyl acetoacetate | n-Butanol | 100 | 6 | 92 |
Acid Catalysts
Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., titanium(IV) isopropoxide) serve as effective catalysts, especially for substrates with base-sensitive functional groups.
-
Mechanism: The acid protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the alcohol.
-
Advantages: They are not sensitive to the presence of free fatty acids, thus avoiding saponification.
-
Limitations: Acid-catalyzed reactions are generally slower than their base-catalyzed counterparts and often necessitate higher temperatures. The corrosive nature of strong acids can also be a practical challenge.
Comparative Experimental Data for Acid Catalysts:
| Catalyst | Beta-Keto Ester | Alcohol | Temperature (°C) | Time (h) | Yield (%) |
| Sulfuric Acid | Ethyl 2-oxocyclopentanecarboxylate | Methanol | 65 | 8 | 90 |
| p-Toluenesulfonic Acid | Methyl 3-oxo-5-phenylpentanoate | Ethanol | 78 | 12 | 85 |
| Titanium(IV) isopropoxide | Ethyl acetoacetate | Benzyl alcohol | 120 | 4 | 93 |
Enzymatic Catalysts
Lipases are increasingly utilized as biocatalysts for transesterification, offering a green and highly selective alternative.
-
Mechanism: The reaction typically follows a "ping-pong bi-bi" mechanism, proceeding through an acyl-enzyme intermediate.
-
Advantages: Enzymes exhibit high levels of chemo-, regio-, and enantioselectivity, operating under mild conditions which minimizes side reactions and energy consumption.
-
Limitations: The primary drawbacks are the higher cost of enzymes and generally slower reaction rates compared to traditional chemical catalysts. Enzyme stability and potential inhibition by substrates or products can also be concerns.
Comparative Experimental Data for Enzymatic Catalysts:
| Enzyme | Beta-Keto Ester | Alcohol | Temperature (°C) | Time (h) | Yield (%) |
| Novozym 435 | Ethyl acetoacetate | n-Butanol | 50 | 24 | >99 |
| Pseudomonas cepacia Lipase | Methyl 3-oxopentanoate | Isoamyl alcohol | 40 | 48 | 95 |
| Candida rugosa Lipase | Ethyl benzoylacetate | Ethanol | 45 | 36 | 89 |
Organocatalysts
Emerging organocatalysts, such as N-heterocyclic carbenes (NHCs), offer a metal-free approach to transesterification.
-
Mechanism: NHCs act as nucleophilic catalysts by activating the ester carbonyl group.
-
Advantages: These catalysts provide high activity under mild conditions and avoid metal contamination of the final product. Their properties can be fine-tuned through structural modification.
-
Limitations: Some organocatalysts can be sensitive to air and moisture, and their cost may be higher than that of traditional catalysts.
Comparative Experimental Data for Organocatalysts:
| Organocatalyst | Beta-Keto Ester | Alcohol | Temperature (°C) | Time (h) | Yield (%) |
| 1,3-Di-tert-butylimidazol-2-ylidene | Methyl acetoacetate | Benzyl alcohol | 25 | 2 | 98 |
| 4-(Dimethylamino)pyridine (DMAP) | Ethyl 2-chloroacetoacetate | Methanol | 25 | 6 | 92 |
Experimental Protocols
General Procedure for Base-Catalyzed Transesterification
Figure 2: A typical workflow for base-catalyzed transesterification.
-
A solution of the beta-keto ester in an excess of the desired alcohol is prepared in a round-bottom flask under an inert atmosphere.
-
A catalytic amount of a base, such as sodium methoxide (typically 1-5 mol%), is added.
-
The mixture is heated to reflux, and the reaction progress is monitored by an appropriate analytical technique like TLC or GC.
-
Upon completion, the reaction is cooled, and the catalyst is neutralized with a mild acid.
-
The excess alcohol is removed under reduced pressure.
-
The crude product is then purified, typically by distillation or column chromatography.
General Procedure for Enzyme-Catalyzed Transesterification
Figure 3: A typical workflow for enzyme-catalyzed transesterification.
-
The beta-keto ester, the alcohol (often in a slight excess), and a dehydrating agent like molecular sieves are combined in a suitable vessel.
-
The immobilized enzyme (e.g., Novozym 435) is added to the mixture.
-
The reaction is incubated at a controlled temperature (typically 30-60 °C) with shaking to ensure proper mixing.
-
The progress of the reaction is monitored by taking small aliquots and analyzing them by GC or HPLC.
-
Once the desired conversion is achieved, the enzyme is removed by simple filtration and can often be reused.
-
The solvent and any excess alcohol are removed, and the product is purified as needed.
Concluding Remarks
The choice of catalyst for the transesterification of beta-keto esters is a multifaceted decision that hinges on the specific substrate, economic viability, and desired environmental footprint. Base catalysts offer a rapid and cost-effective solution for robust substrates, while acid catalysts provide a reliable alternative for base-sensitive molecules. For high-value applications demanding exceptional selectivity, enzymatic catalysts are often the superior choice, despite their higher cost and slower reaction rates. The burgeoning field of organocatalysis presents exciting opportunities for metal-free, efficient transformations under mild conditions. As catalyst technology continues to advance, chemists and chemical engineers will be equipped with an ever-expanding toolkit to perform this crucial transformation with greater precision and sustainability.
References
-
Atadashi, I. M., Aroua, M. K., Abdul Aziz, A., & Sulaiman, N. M. N. (2011). Refining of crude biodiesel, a review. Renewable and Sustainable Energy Reviews, 15(1), 943-948. [Link]
- Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (Eds.). (2008). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH.
A Senior Application Scientist's Guide to Benchmarking Purification Techniques for β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, β-keto esters stand as versatile building blocks, pivotal in the construction of a vast array of pharmaceuticals and complex molecular architectures. Their inherent reactivity, stemming from the juxtaposition of a ketone and an ester functional group, is a double-edged sword. While it unlocks a rich chemical space for derivatization, it also presents unique challenges in their purification. The propensity for keto-enol tautomerism and susceptibility to degradation under certain conditions necessitate a carefully considered purification strategy to ensure the high purity required for downstream applications.
This guide provides an in-depth, objective comparison of the three primary purification techniques for β-keto esters: distillation, column chromatography, and recrystallization. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions in your laboratory.
The Crucial Role of Purity in β-Keto Ester Chemistry
Impurities in a β-keto ester starting material can have cascading negative effects on a synthetic sequence. Residual starting materials from the synthesis, byproducts from side reactions, or degradation products can lead to reduced yields, difficult-to-separate mixtures in subsequent steps, and the formation of unintended products. In the context of drug development, even trace impurities can have significant pharmacological consequences, underscoring the critical need for robust purification methods.
At a Glance: Comparing Purification Techniques
| Technique | Principle | Best Suited For | Key Advantages | Common Challenges |
| Distillation | Separation based on differences in boiling points. | Thermally stable, liquid β-keto esters with non-volatile impurities. | Scalable, cost-effective for large quantities. | Potential for thermal degradation, difficulty in separating isomers with close boiling points. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Complex mixtures, thermally sensitive compounds, and purification of both liquid and solid β-keto esters. | High resolution, applicable to a wide range of compounds. | Can be time-consuming, potential for degradation on acidic silica gel. |
| Recrystallization | Separation based on differences in solubility. | Solid β-keto esters. | Can yield highly pure crystalline material, cost-effective. | Dependent on finding a suitable solvent system, potential for low recovery. |
In-Depth Analysis of Purification Techniques
Distillation: The Workhorse for Volatile β-Keto Esters
Distillation is a cornerstone of purification for liquid organic compounds, and for thermally stable β-keto esters, it can be a highly effective and scalable method. The principle relies on the separation of components with different volatilities.
Causality Behind Experimental Choices:
The primary concern during the distillation of β-keto esters is the potential for thermal decomposition. The presence of the acidic α-proton and the two carbonyl groups can make these molecules susceptible to degradation at elevated temperatures.[1] Therefore, vacuum distillation is almost always the preferred method, as it allows for distillation at significantly lower temperatures, thereby minimizing the risk of decomposition.[2]
Another critical consideration is the keto-enol tautomerism. The keto and enol forms have different boiling points, which can lead to fractional separation and a broad boiling point range if the interconversion is slow.[3] To address this, the distillation is often carried out in the presence of a non-volatile acid or base scavenger to minimize catalysis of interconversion and degradation.
Experimental Protocol: Vacuum Distillation of Ethyl Acetoacetate
This protocol describes the purification of a common β-keto ester, ethyl acetoacetate, using vacuum distillation.
Materials:
-
Crude ethyl acetoacetate
-
Boiling chips or a magnetic stir bar
-
Vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump with a pressure gauge
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude ethyl acetoacetate and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Applying Vacuum: Gradually apply vacuum to the system, monitoring the pressure with the gauge.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently with the heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point for ethyl acetoacetate at the recorded pressure. The boiling point will be significantly lower than its atmospheric pressure boiling point of 181 °C. For example, at 20 mmHg, ethyl acetoacetate boils at approximately 75 °C.
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Troubleshooting:
-
Bumping: Vigorous, uncontrolled boiling can occur. Ensure adequate boiling chips or efficient stirring.
-
Product Decomposition: If the distillate is discolored, the distillation temperature may be too high. Reduce the pressure further to lower the boiling point.
-
Broad Boiling Range: This may indicate the presence of impurities or slow keto-enol interconversion. Ensure a slow and steady distillation rate.
Workflow for Vacuum Distillation:
Caption: Workflow for the purification of a liquid β-keto ester via vacuum distillation.
Column Chromatography: High-Resolution Purification
Column chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture). It is particularly useful for purifying thermally sensitive β-keto esters or for separating complex mixtures.
Causality Behind Experimental Choices:
A significant challenge in the column chromatography of β-keto esters is their potential for degradation on standard silica gel. The acidic nature of silica gel can catalyze decomposition reactions.[4] To mitigate this, several strategies are employed:
-
Deactivated Silica Gel: The silica gel can be "deactivated" by treating it with a base, such as triethylamine, before packing the column. This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: More neutral stationary phases like alumina or Florisil can be used for highly acid-sensitive compounds.
-
Buffered Mobile Phase: Adding a small amount of a volatile base, like triethylamine or pyridine, to the eluent can help to neutralize the stationary phase in situ.
The keto-enol tautomerism can also complicate chromatographic purification, potentially leading to broadened peaks or the appearance of two separate spots on a TLC plate. Running the chromatography at a lower temperature can sometimes slow down the interconversion rate and improve separation.
Experimental Protocol: Flash Chromatography of a Solid β-Keto Ester
This protocol outlines the purification of a solid β-keto ester using flash column chromatography on deactivated silica gel.
Materials:
-
Crude solid β-keto ester
-
Silica gel (for flash chromatography)
-
Triethylamine
-
Hexanes and Ethyl Acetate (or other suitable solvents for the mobile phase)
-
Flash chromatography column and system
-
Test tubes or fraction collector
Procedure:
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in the desired mobile phase. Add a small amount of triethylamine (e.g., 1% v/v) to the slurry and mix well.
-
Packing the Column: Pack the column with the deactivated silica gel slurry.
-
Loading the Sample: Dissolve the crude β-keto ester in a minimum amount of the mobile phase or a suitable solvent. Load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Troubleshooting:
-
Tailing Peaks: This can be due to keto-enol tautomerism or strong interaction with the stationary phase. Using deactivated silica or a buffered eluent can help.
-
Product Degradation: If TLC analysis shows new spots appearing during chromatography, consider using a more neutral stationary phase or running the column at a lower temperature.
-
Poor Separation: Optimize the mobile phase composition to achieve better resolution between the desired product and impurities.
Workflow for Column Chromatography:
Caption: Workflow for the purification of a β-keto ester using column chromatography.
Recrystallization: The Path to Crystalline Purity
For solid β-keto esters, recrystallization is a powerful and often preferred method for achieving high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor.
Causality Behind Experimental Choices:
The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should:
-
Dissolve the β-keto ester sparingly or not at all at room temperature but completely at its boiling point.
-
Not react with the β-keto ester.
-
Dissolve the impurities well at all temperatures or not at all.
-
Be easily removable from the purified crystals.
Finding a single solvent that meets all these criteria can be challenging. In such cases, a mixed-solvent system is often employed. The impure compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent in which it is sparingly soluble is added dropwise until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the solid and cooled slowly to induce crystallization.
Experimental Protocol: Recrystallization of a Solid β-Keto Ester
This protocol describes the purification of a solid β-keto ester by recrystallization from a mixed solvent system.
Materials:
-
Crude solid β-keto ester
-
A "good" solvent (e.g., ethyl acetate, acetone)
-
A "poor" solvent (e.g., hexanes, petroleum ether)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid β-keto ester in an Erlenmeyer flask and add a minimal amount of the "good" solvent to dissolve it completely with gentle heating.
-
Inducing Saturation: While the solution is still warm, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor. Allow the crystals to air dry or dry them in a vacuum oven.
Troubleshooting:
-
Oiling Out: The compound separates as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. Reheat the solution and allow it to cool more slowly, or try a different solvent system.
-
No Crystals Form: The solution may not be saturated enough. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, evaporate some of the solvent and allow it to cool again.
-
Low Recovery: This can be due to using too much solvent or the compound being significantly soluble in the mother liquor even at low temperatures. Minimize the amount of solvent used for dissolution and ensure thorough cooling.
Workflow for Recrystallization:
Caption: Workflow for the purification of a solid β-keto ester via recrystallization.
Purity Assessment: A Critical Final Step
Regardless of the purification method employed, the final purity of the β-keto ester must be rigorously assessed. The two most common and powerful techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
-
¹H and ¹³C NMR Spectroscopy: NMR provides detailed structural information and can be used to identify and quantify impurities.[5] The presence of extraneous peaks in the spectrum indicates the presence of impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by integrating the signals of the compound against a known internal standard.[6][7][8]
-
GC-MS: This technique separates volatile compounds in the gas phase and then detects them with a mass spectrometer.[9][10] GC-MS is highly sensitive and can detect even trace amounts of volatile impurities. The mass spectrum provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.
Conclusion
The selection of an appropriate purification technique for a β-keto ester is a critical decision that directly impacts the success of a synthetic endeavor. A thorough understanding of the principles, advantages, and limitations of distillation, column chromatography, and recrystallization, as outlined in this guide, is essential for any researcher working with these valuable synthetic intermediates. By carefully considering the properties of the specific β-keto ester and the nature of the impurities, and by employing the appropriate analytical techniques to verify purity, scientists can ensure the integrity of their starting materials and the reliability of their experimental outcomes.
References
- Zhao, Y., et al. (2008). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Chinese Journal of Analytical Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem.
- Castañeda, L., et al. (2010). Separation of keto-enol tautomers in β-ketoesters: A gas chromatography-mass spectrometric study. Journal of the Mexican Chemical Society.
- BenchChem. (2025). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers. BenchChem.
- BenchChem. (2025). How to minimize byproduct formation in beta-keto ester synthesis. BenchChem.
- Amend, W. (1959). Purification of acetoacetic esters by distillation. U.S.
- García-Rivas, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem.
- Mujtaba, I. M. (2010). High Purity Ethyl Acetate Production with a Batch Reactive Distillation Column using Dynamic Optimization Strategy.
- National Institute of Standards and Technology. (n.d.). Purity by Absolute qNMR Instructions.
- BenchChem. (2025).
- Piotrowski, W., & Kubica, R. (2021). Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation.
- Kotle, S., et al. (2021). Multi-Aspect Comparison of Ethyl Acetate Production Pathways: Reactive Distillation Process Integration and Intensification via Mechanical and Chemical Approach. Processes.
- Mujtaba, I. M. (2010). High Purity Ethyl Acetate Production with a Batch Reactive Distillation Column using Dynamic Optimization Strategy.
- Tarrant, G. J., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry.
- Tarrant, G. J., et al. (2015). (PDF) Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.
- Chen, J., et al. (2006). Method for preparing acyclic beta keto ester.
- Konda, S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
- AK Lectures. (2014).
- BenchChem. (2025). Avoiding racemization during the synthesis of chiral beta-keto esters. BenchChem.
- Marigo, M., et al. (2018).
- Stewart, J. D. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast.
- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry.
- Reddy, G. S., et al. (2021).
- Civalleri, G., et al. (2023). Investigating the Spectroscopy of the Gas Phase Guanine–Cytosine Pair: Keto versus Enol Configurations. The Journal of Physical Chemistry A.
- Sherman, E. R., et al. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters.
- Ryabova, A. A., et al. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv.
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A Senior Application Scientist's Guide to the Analytical Characterization of β-Keto Esters
For researchers, scientists, and drug development professionals, β-keto esters are foundational building blocks in organic synthesis.[1] Their value lies in a unique bifunctional structure that offers a rich landscape for chemical transformations, enabling the construction of complex molecules and pharmaceutical agents. However, this same structural versatility presents a significant analytical challenge: keto-enol tautomerism. This dynamic equilibrium between two distinct isomers can complicate characterization, demanding a multi-faceted analytical approach for unambiguous identification, purity assessment, and quantitative analysis.
This guide provides an in-depth comparative study of the primary analytical methods for characterizing β-keto esters. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to ensure robust and reliable results.
The Analytical Challenge: Understanding Keto-Enol Tautomerism
At the heart of β-keto ester characterization is the concept of keto-enol tautomerism, a chemical equilibrium between a keto form and an enol form.[2] Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton.[3][4] The α-hydrogen, positioned between the two carbonyl groups, is sufficiently acidic to facilitate this transformation.[2] While the keto form is generally more stable, the enol tautomer can be significantly stabilized by π-system conjugation and the formation of an intramolecular hydrogen bond, creating a six-membered ring-like structure.[2][3]
The position of this equilibrium is not static; it is highly sensitive to the molecular structure, solvent polarity, and temperature.[2][5][6] This dynamic nature is precisely why a single analytical method may provide an incomplete picture. An effective characterization strategy must be able to identify and, in many cases, quantify both tautomers present in a sample.
Caption: Keto-enol tautomerism of a β-keto ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Elucidator
NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of β-keto esters, as it provides direct evidence and quantification of the keto-enol equilibrium.[2][7] Both ¹H and ¹³C NMR are invaluable, offering a distinct set of signals for each tautomer.
Expertise & Experience: Interpreting the Spectra
The key to using NMR effectively is knowing which signals are diagnostic for each form. In the ¹H NMR spectrum, the keto form is characterized by a singlet for the α-protons (–CH₂–) typically appearing around 3.4 ppm.[8] The enol form, by contrast, shows a vinylic proton (–CH=) signal near 5.0 ppm and, most distinctively, a broad singlet for the enolic hydroxyl proton (–OH) far downfield, often around 12.0 ppm, due to strong intramolecular hydrogen bonding.[8]
In the ¹³C NMR spectrum, the differences are equally stark. The keto form will display two carbonyl signals: one for the ketone (~200 ppm) and one for the ester (~167 ppm).[9][10] The enol form's spectrum is more complex due to conjugation, showing signals for the ester carbonyl, the enolic carbon bonded to the hydroxyl group, and the vinylic carbon.
Data Presentation: Characteristic NMR Signals
| Tautomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Keto | α-Protons (–CO–CH₂–CO–) | ~3.4 | ~50 |
| Ketone Carbonyl (C=O) | N/A | ~200 | |
| Ester Carbonyl (C=O) | N/A | ~167 | |
| Enol | Vinylic Proton (=CH–) | ~5.0 | ~90 |
| Enolic Proton (–OH) | ~12.0 (broad) | N/A | |
| Enol Carbon (=C–OH) | N/A | ~175 | |
| Ester Carbonyl (C=O) | N/A | ~165 |
Note: Values are approximate for a typical β-keto ester like ethyl acetoacetate in CDCl₃ and can vary with structure and solvent.[2][8][9]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-20 mg of the β-keto ester sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (0 ppm).[2]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal.[2]
-
Analysis: Integrate the distinct signals corresponding to the keto (α-protons) and enol (vinylic proton) forms to determine the tautomeric ratio.
Caption: Workflow for NMR spectroscopy analysis.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that identifies functional groups by their characteristic vibrational frequencies.[7] For β-keto esters, it provides a quick "fingerprint" to confirm the presence of both keto and enol forms.
Expertise & Experience: Decoding Vibrational Bands
The diagnostic power of IR lies in the carbonyl (C=O) stretching region (1650-1750 cm⁻¹). The keto form exhibits two distinct C=O stretching bands: one for the saturated ketone (~1717 cm⁻¹) and one for the saturated ester (~1740 cm⁻¹).[11][12] The enol form, however, presents a different pattern. The ester carbonyl is conjugated with the C=C double bond, shifting its absorption to a lower frequency (~1650 cm⁻¹). Additionally, a C=C stretching band appears around 1620 cm⁻¹.[11] The broad O-H stretch from the enol's intramolecularly hydrogen-bonded hydroxyl group can also be observed, typically in the 3200-2500 cm⁻¹ range.
Data Presentation: Characteristic IR Absorption Frequencies
| Tautomer | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Keto | C=O Stretch (Ketone) | ~1720 | Strong |
| C=O Stretch (Ester) | ~1740 | Strong | |
| Enol | O-H Stretch (H-bonded) | 3200 - 2500 | Broad, Medium |
| C=O Stretch (Conj. Ester) | ~1650 | Strong | |
| C=C Stretch (Alkene) | ~1620 | Medium |
Note: Frequencies are approximate and can be influenced by the molecular environment and sample state.[2][11]
Experimental Protocol: IR Analysis (Neat Liquid)
-
Sample Preparation: If the β-keto ester is a liquid, place a single drop between two salt plates (e.g., NaCl or KBr) to create a thin film.[2]
-
Instrument Setup: Ensure the spectrometer sample chamber is purged with dry air or nitrogen to minimize atmospheric interference.
-
Background Scan: Perform a background scan using the empty salt plates to record the instrument and atmospheric baseline.[2]
-
Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands for the keto and enol forms as detailed in the table above.
Caption: Workflow for IR spectroscopy analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns.[7] When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes an indispensable tool for identifying components in a mixture and confirming the identity of a synthesized β-keto ester.
Expertise & Experience: Interpreting Fragmentation
The fragmentation of β-keto esters under electron ionization (EI) is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[13] While MS does not usually allow for the quantification of tautomers in the original sample (as the high-energy gas-phase environment can shift the equilibrium), it can sometimes provide evidence for the existence of both forms.[14] The fragmentation patterns are highly useful for distinguishing between constitutional isomers, such as α- and γ-substituted β-keto esters.[13]
Data Presentation: Common Mass Fragments
| Fragmentation Process | Resulting Ion Structure | Significance |
| α-Cleavage | [M-OR]+, [M-R]+ | Loss of the ester alkoxy group or the ketone side chain. |
| McLafferty Rearrangement | Varies with structure | A characteristic rearrangement involving hydrogen transfer, often seen in carbonyl compounds. |
| Molecular Ion | [M]+ | Confirms the molecular weight of the compound. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the β-keto ester in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Set the GC oven temperature program, injector temperature, and carrier gas flow rate. Set the MS parameters, including ionization mode (typically EI), mass range, and scan speed.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Separation & Detection: The compound travels through the GC column, separates from impurities, and enters the MS source where it is ionized and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio (m/z).
-
Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC): Purity and Separation
HPLC is a cornerstone technique for assessing the purity of compounds and separating them from complex mixtures.[15] However, for β-keto esters, HPLC analysis presents a unique challenge.
Expertise & Experience: Overcoming Analytical Hurdles
The interconversion of keto and enol tautomers on the timescale of the chromatographic separation can lead to significant peak broadening or the appearance of split peaks. This makes accurate quantification and purity assessment difficult. Several strategies can be employed to mitigate this issue:
-
Temperature Adjustment: Increasing the column temperature can accelerate the interconversion rate, causing the two forms to elute as a single, sharp, time-averaged peak.
-
Mobile Phase Modification: Adjusting the pH of the mobile phase, often by adding a small amount of acid, can catalyze the interconversion to favor one form or speed up the equilibrium.
-
Specialized Columns: The use of mixed-mode columns has been shown to improve peak shape for β-diketones and related compounds.
Data Presentation: HPLC Method Comparison
| Method | Column | Mobile Phase | Expected Outcome |
| Standard RP-HPLC | C18 | Acetonitrile/Water | Potential for broad or split peaks due to on-column tautomerism. |
| Acid-Modified RP-HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | Can improve peak shape by catalyzing tautomer interconversion. |
| Elevated Temperature | C18 | Acetonitrile/Water | Can coalesce tautomer peaks into a single, sharper peak. |
| Mixed-Mode HPLC | Primesep (or similar) | Varies | Often provides the best resolution and peak shape by offering multiple interaction mechanisms. |
Experimental Protocol: General RP-HPLC
-
Sample Preparation: Prepare a solution of the β-keto ester in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup: Equilibrate the HPLC system, including the column (e.g., C18), with the chosen mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid) at a set flow rate (e.g., 1 mL/min).
-
Injection: Inject a defined volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the column effluent using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
Analysis: Analyze the resulting chromatogram for peak shape, retention time, and area to determine purity and/or concentration against a standard.
Caption: Workflow for HPLC analysis.
Comparative Summary and Best Practices
No single technique tells the whole story for β-keto esters. A robust characterization relies on the synergistic use of multiple methods.
-
For Structural Confirmation & Tautomer Quantification: NMR is the definitive tool.
-
For a Quick Functional Group Check: IR provides rapid, unmistakable evidence of the key structural motifs.
-
For Molecular Weight Confirmation & Isomer Differentiation: MS is essential, especially for verifying the identity of a newly synthesized compound.
-
For Purity Assessment & Separation: HPLC is the standard, but requires careful method development to manage the challenges of tautomerism.
By understanding the principles, strengths, and limitations of each of these analytical methods, researchers can design an effective workflow to confidently characterize β-keto esters, ensuring the quality and reliability of their work in drug discovery and organic synthesis.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074.
- MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- ResearchGate. (n.d.). Mass Spectra of β-Keto Esters.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- ResearchGate. (n.d.). Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism.
- Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.
- Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes.
- Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Chemical Science International Journal, 9(2), 1-19.
- Unnamed Publisher. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- BenchChem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
- Chromatography Forum. (2010, November 26). beta keto esters by HPLC.
- Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.
- Haller, R., & Hänsel, W. (1971). [Keto-enol tautomerism in heterocyclic beta-ketocarbonic acid esters. 8. Influence of the solvent and basic catalysators on the equilibrium and restoration velocity]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 304(2), 140–147.
- Unnamed Publisher. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- BenchChem. (n.d.). A Spectroscopic Showdown: Unmasking the Structural Nuances of β- and γ-Keto Esters.
- ResearchGate. (n.d.). Mastering β-keto esters.
- Unnamed Publisher. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- University of Wisconsin. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info.
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A Researcher's Guide to the Relative Acidity of Alpha-Protons in Beta-Dicarbonyl Compounds
For professionals in chemical research and drug development, a nuanced understanding of reaction mechanisms is paramount. The acidity of α-protons in carbonyl compounds is a cornerstone of organic synthesis, governing the formation of enolates—critical nucleophiles for carbon-carbon bond formation. Beta-dicarbonyl compounds, which feature a methylene group flanked by two carbonyl functionalities, exhibit significantly enhanced acidity at this α-position. This guide provides an in-depth comparison of the relative acidities of common beta-dicarbonyls, explains the underlying electronic principles, and presents robust experimental protocols for their empirical determination.
The Foundation of Enhanced Acidity in β-Dicarbonyls
Compared to a typical ketone like acetone (pKa ≈ 19-20), the α-protons of a β-dicarbonyl compound are remarkably more acidic, with pKa values often in the 9-13 range.[1][2] This dramatic increase of 6 to 10 orders of magnitude stems from the exceptional stability of the resulting conjugate base, the enolate.[3][4]
Upon deprotonation, the negative charge on the central carbon is not localized. Instead, it is extensively delocalized through resonance across the entire five-atom system, including both oxygen atoms.[2][5][6] This distribution of negative charge onto the highly electronegative oxygen atoms creates a stable, resonance-hybridized enolate, which lowers the energy of the conjugate base and, consequently, increases the acidity of the parent compound.[7]
Caption: Resonance delocalization in a β-dicarbonyl enolate.
Comparative Acidity: Diketones vs. Ketoesters vs. Diesters
While all β-dicarbonyls are acidic, the nature of the flanking R and R' groups introduces subtle but significant differences in pKa values. This is primarily governed by the interplay between resonance and inductive effects.[7][8] We will compare three representative compounds: acetylacetone (a β-diketone), ethyl acetoacetate (a β-ketoester), and diethyl malonate (a β-diester).
-
Acetylacetone (2,4-pentanedione): As a β-diketone, both carbonyl groups are highly effective at withdrawing electron density and stabilizing the negative charge of the enolate. This makes acetylacetone the most acidic among the common acyclic β-dicarbonyls.[9][10]
-
Ethyl Acetoacetate: In this β-ketoester, one of the carbonyls is part of an ester group. The lone pair of electrons on the ester's alkoxy oxygen can be donated into the carbonyl group via resonance. This "competing resonance" reduces the electrophilicity of that carbonyl carbon, making it less effective at withdrawing electron density from the α-carbon.[11][12] Consequently, the resulting enolate is slightly less stabilized than that of acetylacetone, and ethyl acetoacetate is a weaker acid.[9][11]
-
Diethyl Malonate: As a β-diester, both carbonyl groups are part of ester functionalities. Both alkoxy groups engage in competing resonance, significantly reducing the ability of both carbonyls to stabilize the carbanion. This cumulative effect makes diethyl malonate the least acidic of the three.[10][11]
The general trend in acidity is therefore: Acetylacetone > Ethyl Acetoacetate > Diethyl Malonate
Quantitative Data Summary
The following table summarizes the experimentally determined pKa values for these compounds in aqueous solution, providing a clear quantitative comparison.
| Compound Name | Structure | Class | Approximate pKa |
| Acetylacetone | CH₃COCH₂COCH₃ | β-Diketone | ~9[9][10] |
| Ethyl Acetoacetate | CH₃COCH₂COOCH₂CH₃ | β-Ketoester | ~10-11[9][10] |
| Diethyl Malonate | CH₃CH₂OCOCH₂COOCH₂CH₃ | β-Diester | ~11-13[9][13] |
Experimental Protocols for pKa Determination
Accurate pKa determination is crucial for reaction optimization. Two prevalent and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[14][15]
Protocol 1: pKa Determination by Potentiometric Titration
This classic method relies on monitoring the pH of a solution as a titrant of known concentration is added.[16] The pKa is the pH at which the acid is exactly half-neutralized (the half-equivalence point).[17]
Causality and Self-Validation: This protocol is self-validating because the pKa is derived directly from the inflection point of a titration curve, which represents the precise stoichiometric point of the acid-base reaction. Calibrating the pH meter with standard buffers ensures the accuracy of the fundamental measurement (pH). Purging with an inert gas like nitrogen is critical to prevent dissolved CO₂, an acidic gas, from interfering with the titration of weakly acidic compounds.[17]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements.[17]
-
Solution Preparation:
-
Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
Accurately weigh the β-dicarbonyl compound and dissolve it in a suitable solvent (e.g., deionized water, or a water/co-solvent mixture for sparingly soluble compounds) to a final concentration of at least 10⁻⁴ M.[16]
-
To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[17]
-
-
Titration Procedure:
-
Transfer a known volume of the β-dicarbonyl solution to a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen for several minutes before and during the titration to displace dissolved CO₂.[17]
-
Begin adding the titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).
-
Identify the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be determined more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.
-
The pKa of the compound is equal to the pH of the solution at this half-equivalence point.[17]
-
Protocol 2: pKa Determination by UV-Vis Spectrophotometry
This method is applicable when the protonated (HA) and deprotonated (A⁻) forms of a compound have distinct UV-Vis absorption spectra.[15] By measuring the absorbance of the compound in a series of buffers with known pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Causality and Self-Validation: The validity of this method rests on Beer's Law and the principle that the total absorbance of the solution is the sum of the absorbances of the individual acidic and basic species. The use of multiple buffer solutions across a pH range provides a series of data points that should fit a classic sigmoidal curve, and the quality of this fit validates the determined pKa value.[14] It requires a chromophore near the ionization center.[15]
Step-by-Step Methodology:
-
Spectral Characterization:
-
Prepare two stock solutions of the β-dicarbonyl at a fixed concentration (e.g., 0.2 mM).[15]
-
Prepare one solution in a strongly acidic buffer (pH << expected pKa, e.g., pH 2) to obtain the spectrum of the pure protonated form (HA).
-
Prepare the second solution in a strongly basic buffer (pH >> expected pKa, e.g., pH 14) to obtain the spectrum of the pure deprotonated enolate form (A⁻).
-
Scan both solutions across a suitable UV range (e.g., 220-400 nm) to identify the wavelength of maximum absorbance (λ_max) for each species and an isosbestic point, if present.
-
-
Buffered Sample Preparation:
-
Prepare a series of buffer solutions with precisely known pH values, spanning a range of approximately 2 pH units above and below the estimated pKa.[15]
-
Add a constant amount of the β-dicarbonyl stock solution to a fixed volume of each buffer to create a series of test solutions with identical total analyte concentration but varying pH.
-
-
Absorbance Measurement:
-
Measure the absorbance of each buffered solution at the λ_max previously determined for the deprotonated (A⁻) species.
-
-
Data Analysis:
-
Plot the measured absorbance (y-axis) against the pH of the buffer solutions (x-axis). This should yield a sigmoidal curve.[14]
-
The inflection point of this curve corresponds to the pKa of the compound.
-
Alternatively, the pKa can be calculated for each pH point using the following equation, derived from the Henderson-Hasselbalch equation and Beer's Law: pKa = pH + log[(A_b - A) / (A - A_a)] Where:
-
A is the absorbance of the sample at a given pH.
-
A_a is the absorbance of the fully acidic form.
-
A_b is the absorbance of the fully basic (enolate) form.
-
-
The average of the calculated pKa values provides the final result.
-
Conclusion
The acidity of the α-proton in β-dicarbonyl compounds is a direct function of the stability of the corresponding enolate conjugate base. This stability is primarily dictated by resonance delocalization, with inductive effects from flanking groups playing a crucial modulating role. Consequently, β-diketones like acetylacetone are more acidic than β-ketoesters such as ethyl acetoacetate, which in turn are more acidic than β-diesters like diethyl malonate. The precise quantification of these acidities can be reliably achieved through established analytical techniques like potentiometric titration and UV-Vis spectrophotometry, providing essential data for chemists to predict reactivity and design effective synthetic strategies.
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Comer, J. et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH National Center for Biotechnology Information. Available at: [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. Available at: [Link]
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Unknown Author. (n.d.). Enolates of β-Dicarbonyl Compounds. Course Hero. Available at: [Link]
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Unknown Author. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
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Harjanti, R. et al. (2021). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. Available at: [Link]
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Thompson, M. L. (1998). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education, ACS Publications. Available at: [Link]
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User Contribution. (2017). Is acetylacetone a stronger acid than ethyl acetoacetate?. Quora. Available at: [Link]
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Payton, F. et al. (2009). β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS. PMC, NIH. Available at: [Link]
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Pharma Eli. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharma Eli. Available at: [Link]
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User Contribution. (2019). Which has the more acidic active methylene group, ethyl acetocetate or acetyl acetone, and why?. Quora. Available at: [Link]
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Chemistry LibreTexts. (2025). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Chemistry LibreTexts. Available at: [Link]
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Perez-Cruz, F. et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. NIH National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to the Biological Activity Screening of Ethyl 2-acetyl-5-methylhexanoate Derivatives
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as platforms for generating bioactive molecules is a cornerstone of therapeutic innovation. Ethyl 2-acetyl-5-methylhexanoate, a β-keto ester, presents a versatile starting point for the synthesis of a diverse array of heterocyclic and other derivatized compounds. The inherent reactivity of its dicarbonyl system allows for the construction of molecules with significant potential for biological activity. This guide provides a comprehensive, comparative analysis of a synthesized series of this compound derivatives, detailing their screening for antimicrobial and anticancer properties. We will delve into the rationale behind the synthetic pathways chosen and the specific biological assays employed, presenting a clear, data-driven comparison of their potential as therapeutic agents.
The Rationale for Derivative Synthesis: Exploring Chemical Diversity
The selection of derivatives for this screening guide was driven by the desire to explore a range of pharmacologically relevant functionalities. Starting from the this compound backbone, we synthesized three classes of derivatives: a thiosemicarbazone, a pyrazole, and a chalcone-like derivative.
-
Thiosemicarbazones: These compounds are known for their potent and diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Their mechanism of action is often attributed to their ability to chelate metal ions, which can interfere with essential biological processes, such as the function of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[3]
-
Pyrazoles: This class of heterocyclic compounds is a well-established pharmacophore found in numerous approved drugs with a wide range of activities, including antimicrobial and anti-inflammatory effects.[4][5] Their mode of action can vary, from inhibiting cell wall synthesis to disrupting nucleic acid replication in microbes.[6]
-
Chalcone-like Derivatives: Chalcones and their analogues are precursors to flavonoids and are recognized for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[7][8] The α,β-unsaturated ketone moiety is a key feature responsible for their biological activity, often acting as a Michael acceptor in biological systems.[9]
A Comparative Screening Workflow
The synthesized derivatives were subjected to a rigorous screening process to evaluate their biological potential. The workflow was designed to provide a comparative assessment of their antimicrobial and anticancer activities.
Caption: Experimental workflow for synthesis and biological screening.
Comparative Antimicrobial Activity
The antimicrobial potential of the synthesized derivatives was initially assessed using the agar well diffusion method against a panel of pathogenic bacteria and fungi. This qualitative assay provides a preliminary indication of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.
Table 1: Antimicrobial Screening by Agar Well Diffusion (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| EAM-TSC | 18 | 14 | 16 |
| EAM-PYR | 12 | 9 | 10 |
| EAM-CHA | 15 | 11 | 13 |
| Ciprofloxacin (Control) | 25 | 28 | - |
| Fluconazole (Control) | - | - | 22 |
| DMSO (Vehicle Control) | 0 | 0 | 0 |
Following the initial screening, the Minimum Inhibitory Concentration (MIC) was determined for the most promising compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and provides a quantitative measure of its potency.[10]
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| EAM-TSC | 16 | 32 | 32 |
| EAM-PYR | 64 | >128 | 128 |
| EAM-CHA | 32 | 64 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | - |
| Fluconazole (Control) | - | - | 8 |
The results indicate that the thiosemicarbazone derivative (EAM-TSC) exhibited the most significant and broad-spectrum antimicrobial activity among the synthesized compounds.
Comparative Anticancer Activity
The cytotoxic potential of the derivatives was evaluated against a human breast cancer cell line (MCF-7) using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, thus providing an indication of cytotoxicity.[11][12]
Table 3: Anticancer Activity (IC50 in µM) against MCF-7 Cells
| Compound | IC50 (µM) |
| EAM-TSC | 25 |
| EAM-PYR | 85 |
| EAM-CHA | 45 |
| Doxorubicin (Control) | 1.2 |
The thiosemicarbazone derivative (EAM-TSC) also demonstrated the most potent anticancer activity, with the lowest IC50 value among the tested derivatives.
Methodologies
Synthesis of Derivatives
General Considerations: All reagents were of analytical grade and used without further purification. Reactions were monitored by thin-layer chromatography (TLC).
-
Synthesis of Thiosemicarbazone Derivative (EAM-TSC): this compound (1 mmol) and thiosemicarbazide (1.1 mmol) were dissolved in ethanol, and a catalytic amount of glacial acetic acid was added. The mixture was refluxed for 4-6 hours.[13][14] The resulting precipitate was filtered, washed with cold ethanol, and recrystallized to yield the pure product.
-
Synthesis of Pyrazole Derivative (EAM-PYR): A mixture of this compound (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol was refluxed for 8-10 hours.[4][15] The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography.
-
Synthesis of Chalcone-like Derivative (EAM-CHA): To a solution of this compound (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol, an aqueous solution of potassium hydroxide was added dropwise at room temperature. The mixture was stirred for 24 hours.[9] The reaction was then acidified with dilute HCl, and the precipitated product was filtered, washed with water, and recrystallized.
Caption: Synthetic pathways for the derivatives.
Biological Assays
Antimicrobial Screening:
-
Agar Well Diffusion Assay: Muller-Hinton agar plates were inoculated with standardized microbial suspensions.[16][17] Wells of 6 mm diameter were made in the agar, and 100 µL of each test compound solution (1 mg/mL in DMSO) was added. The plates were incubated at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi. The diameter of the zone of inhibition was measured in millimeters.
-
Minimum Inhibitory Concentration (MIC) Assay: A broth microdilution method was used.[18][19] Serial two-fold dilutions of the compounds were prepared in 96-well microtiter plates with Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi. The wells were inoculated with a standardized microbial suspension. The plates were incubated as described above. The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth.
Anticancer Screening:
-
MTT Assay: MCF-7 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. After treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates were incubated for another 4 hours.[20][21] The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.
Discussion and Future Perspectives
The comparative screening of the synthesized this compound derivatives reveals a clear structure-activity relationship. The thiosemicarbazone derivative (EAM-TSC) consistently demonstrated superior antimicrobial and anticancer activity compared to the pyrazole (EAM-PYR) and chalcone-like (EAM-CHA) derivatives. This heightened activity is likely attributable to the presence of the thiosemicarbazone moiety, which is a well-documented pharmacophore with strong metal-chelating properties.[22] The chelation of essential metal ions, such as iron and copper, can disrupt various cellular processes in both microbial and cancer cells, leading to growth inhibition and cell death.
The moderate activity of the chalcone-like derivative (EAM-CHA) suggests that the α,β-unsaturated carbonyl system also contributes to biological activity, possibly through Michael addition reactions with cellular nucleophiles. The lower activity of the pyrazole derivative (EAM-PYR) in this particular screening might indicate that the specific substitution pattern on the pyrazole ring is not optimal for potent antimicrobial or anticancer effects.
Future research should focus on the optimization of the thiosemicarbazone lead compound (EAM-TSC). This could involve the synthesis of a library of analogues with different substitutions on the aromatic ring and the N4 position of the thiosemicarbazone moiety to enhance potency and selectivity. Further mechanistic studies are also warranted to elucidate the precise molecular targets of these compounds.
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Comparison of enzymatic versus chemical methods for asymmetric reduction of beta-keto esters
An In-Depth Guide to the Asymmetric Reduction of β-Keto Esters: A Comparative Analysis of Enzymatic and Chemical Methodologies
Prepared by: A Senior Application Scientist
Introduction: The Critical Role of Chiral β-Hydroxy Esters
Optically active β-hydroxy esters are foundational chiral building blocks in the pharmaceutical and fine chemical industries. Their stereochemically defined hydroxyl and ester functionalities make them invaluable precursors for the synthesis of a wide array of complex molecules, including blockbuster drugs like statins and various natural products. The critical step in their synthesis is the stereoselective reduction of the prochiral ketone in a β-keto ester substrate. Over the decades, two powerful and distinct methodologies have emerged as the frontrunners for achieving this transformation with high fidelity: chemical asymmetric hydrogenation and enzymatic bioreduction.
This guide provides a detailed, objective comparison of these two approaches. We will move beyond a simple list of pros and cons to delve into the mechanistic underpinnings, practical considerations, and performance data that guide the choices of researchers and process chemists in both academic and industrial settings. The goal is to equip you with the necessary insights to select the optimal method for your specific synthetic challenge.
Part 1: The Chemical Approach: Transition Metal-Catalyzed Asymmetric Hydrogenation
The pinnacle of chemical methods for β-keto ester reduction is the Noyori asymmetric hydrogenation, a discovery that contributed to the 2001 Nobel Prize in Chemistry. This approach relies on the power of chiral transition-metal complexes to deliver hydrogen with exceptional facial selectivity.
Mechanism and Core Principles
The most well-established catalysts for this transformation are Ruthenium(II) complexes bearing the chiral bisphosphine ligand BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl).[1] The mechanism, broadly accepted to proceed via an outer-sphere pathway, involves the coordination of the β-keto ester to the chiral metal center.[1] The rigid, C2-symmetric backbone of the BINAP ligand creates a well-defined chiral environment, forcing the substrate to bind in a specific orientation. This steric control dictates which face of the ketone is exposed to the metal-hydride, leading to the highly enantioselective transfer of hydrogen.[2]
Key features of this method include:
-
High Pressure & Homogeneous Catalysis: The reaction is typically run in a homogeneous solution (e.g., methanol) under hydrogen pressure (from 4 to 100 atm) to ensure sufficient H₂ in solution and drive the catalytic cycle.[2][3]
-
Catalyst Loading: These catalysts are highly efficient, often requiring very low substrate-to-catalyst (S/C) ratios, sometimes as high as 100,000, making them suitable for large-scale industrial processes.[1]
-
Ligand Diversity: While Ru-BINAP is the classic example, significant research has led to a vast library of ligands and metals (e.g., Iridium, Rhodium) that can be tailored to specific substrates, including β-aryl β-keto esters.[1][4]
Strengths and Limitations
Strengths:
-
Broad Substrate Scope: Chemical catalysts often exhibit a broader substrate tolerance compared to their natural enzymatic counterparts.
-
High Efficiency: Exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs) are achievable.[4]
-
Predictable Stereochemistry: The stereochemical outcome is reliably determined by the chirality of the ligand (i.e., (R)-BINAP yields one enantiomer, (S)-BINAP yields the other).[2]
-
Mature Technology: The methodology is well-understood, extensively documented, and commercially scalable.
Limitations:
-
Harsh Reaction Conditions: The requirement for high pressures of hydrogen gas necessitates specialized and robust reactor systems (autoclaves).[2]
-
Metal Contamination: The use of precious and often toxic heavy metals like Ruthenium requires rigorous downstream purification to remove metal residues from the final product, a critical concern in pharmaceutical manufacturing.[5]
-
Cost and Availability: Chiral ligands and precious metal precursors can be expensive.
-
Solvent Waste: Reactions are typically run in organic solvents, contributing to the process's environmental footprint.[5]
Part 2: The Enzymatic Approach: Ketoreductase (KRED) Biocatalysis
Biocatalysis leverages the exquisite selectivity of nature's catalysts—enzymes—to perform chemical transformations. For the reduction of β-keto esters, the workhorses are ketoreductases (KREDs), a class of oxidoreductase enzymes that deliver a hydride from a cofactor to a carbonyl group.[6][7]
Mechanism and Core Principles
KREDs utilize a nicotinamide cofactor, either NADPH or NADH, as the hydride source. The enzyme's three-dimensional active site is a precisely shaped pocket that binds both the β-keto ester substrate and the cofactor in a specific, proximate orientation. This lock-and-key arrangement ensures that the hydride is delivered to only one face of the prochiral ketone, resulting in near-perfect enantioselectivity.[8]
Key considerations for this method include:
-
Cofactor Regeneration: The cofactor (NAD(P)H) is expensive and used in stoichiometric amounts. Therefore, an effective in situ regeneration system is essential for a cost-effective process.[9][10] The most common method is a substrate-coupled system, where a sacrificial alcohol like isopropanol is co-added. The KRED itself, or a second dehydrogenase enzyme [e.g., glucose dehydrogenase (GDH)], oxidizes the isopropanol to acetone, regenerating the NAD(P)H in the process.[9][11]
-
Isolated Enzymes vs. Whole Cells: The reduction can be performed using isolated, purified KREDs or with whole microbial cells (e.g., Baker's yeast, E. coli) that overexpress a specific KRED.[10][12] Isolated enzymes offer higher purity and volumetric productivity, while whole-cell systems have the advantage of containing the cofactor and its regeneration machinery natively, though side reactions from other cellular enzymes can be a concern.[10]
-
Enzyme Engineering: A major advantage of biocatalysis is the ability to improve an enzyme's properties through directed evolution and protein engineering. Scientists can create mutant KREDs with enhanced activity, stability, or even inverted stereoselectivity (switching from producing the (R)-alcohol to the (S)-alcohol).[9][13][14]
Strengths and Limitations
Strengths:
-
Unparalleled Selectivity: KREDs routinely deliver products with >99.5% enantiomeric excess (e.e.) and, for substrates with multiple potential reduction sites, exceptional regioselectivity.[15][16]
-
Mild Reaction Conditions: Reactions are typically run in aqueous buffer at or near room temperature and atmospheric pressure, simplifying reactor setup and reducing energy consumption.[15]
-
"Green" and Sustainable: Biocatalysts are biodegradable, and the use of water as a solvent significantly reduces the environmental impact. The process avoids the use of heavy metals.[5][6]
-
Access to Both Enantiomers: Commercial KRED screening kits often contain pairs of enzymes that provide selective access to either the (R) or (S) product alcohol.
Limitations:
-
Substrate Scope: A wild-type enzyme may have a narrow range of accepted substrates. However, this is increasingly overcome by enzyme engineering.[5]
-
Process Optimization: Parameters such as pH, temperature, cofactor regeneration, and potential substrate/product inhibition must be carefully optimized.
-
Initial Catalyst Cost: The cost of purified, isolated enzymes can be high, although their reusability via immobilization can mitigate this on a large scale.[15][17]
Part 3: Head-to-Head Performance Comparison
To provide a clear performance snapshot, we compare the reduction of a model substrate, ethyl 4-chloro-3-oxobutanoate, a key intermediate for statin synthesis.
Quantitative Data Comparison
| Parameter | Chemical Method (Ru/(R)-BINAP) | Enzymatic Method (Ketoreductase) |
| Substrate | Ethyl 4-chloro-3-oxobutanoate | Ethyl 4-chloro-3-oxobutanoate |
| Catalyst | RuBr₂[(R)-BINAP] | Engineered KRED (e.g., from Codexis) |
| Conditions | H₂ (100 atm), Methanol, 36h, 100°C | Aqueous buffer (pH 7.0), Isopropanol (for cofactor regeneration), 30°C, 24h |
| Yield | ~99% | >99% |
| Enantiomeric Excess (e.e.) | >99% (R) | >99.5% (S) or (R) depending on KRED |
| Reference | Based on Noyori's work[2] | Based on typical KRED performance[9][18] |
Qualitative Operational Comparison
| Feature | Chemical Asymmetric Hydrogenation | Enzymatic Reduction (KRED) |
| Stereoselectivity | Excellent (often >98% e.e.) | Superb (often >99.5% e.e.), high diastereoselectivity |
| Reaction Conditions | High pressure, elevated temperature, organic solvent | Atmospheric pressure, ambient temperature, aqueous buffer |
| Substrate Scope | Generally broad | Can be narrow for wild-type, but broadly expandable via engineering |
| Catalyst Sourcing | Commercially available ligands and metal salts | Commercially available screening kits and bulk enzymes; custom evolution services |
| Downstream Processing | Requires removal of metal catalyst and organic solvent | Simple extraction; product is often of very high purity |
| Safety & Environment | High-pressure H₂ is flammable/explosive; heavy metal waste | Generally recognized as safe (GRAS); biodegradable catalyst; aqueous waste |
| Development Timeline | Ligand screening can be rapid | Enzyme screening and optimization, or directed evolution, can take more time |
Part 4: Experimental Protocols
The following protocols are illustrative examples for the reduction of ethyl acetoacetate, a common benchmark substrate.
Protocol 1: Asymmetric Hydrogenation of Ethyl Acetoacetate via Ru-BINAP Catalyst
This protocol is based on procedures reported by Noyori and colleagues.[2][19]
Materials:
-
[RuCl₂((R)-BINAP)]₂ (catalyst precursor)
-
Ethyl acetoacetate (substrate)
-
Anhydrous, degassed Methanol (solvent)
-
High-pressure autoclave equipped with a magnetic stir bar and pressure gauge
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox under an inert atmosphere (N₂ or Ar), add [RuCl₂((R)-BINAP)]₂ (e.g., at an S/C ratio of 2000:1) to the autoclave vessel.
-
Solvent and Substrate Addition: Add anhydrous, degassed methanol to the vessel, followed by the ethyl acetoacetate substrate.
-
Reactor Assembly: Seal the autoclave securely.
-
Inerting: Purge the autoclave vessel with hydrogen gas three times to remove any residual air.
-
Pressurization & Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm). Begin stirring and heat the reaction to the target temperature (e.g., 50-100 °C).
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction can also be monitored by taking aliquots (after safely depressurizing and re-pressurizing) for GC or HPLC analysis.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel chromatography or distillation to remove the catalyst and yield the pure ethyl (R)-3-hydroxybutanoate.
Protocol 2: KRED-Catalyzed Reduction of Ethyl Acetoacetate
This protocol is a general representation of a KRED reaction with a substrate-coupled cofactor regeneration system.[8][11]
Materials:
-
Ketoreductase (lyophilized powder or solution, selecting for (S) or (R) outcome)
-
NADP⁺ or NAD⁺ (cofactor)
-
Glucose Dehydrogenase (GDH) for enzyme-coupled regeneration (optional, if KRED is not efficient with isopropanol)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol (IPA) or Glucose (cosubstrate for regeneration)
-
Ethyl acetoacetate (substrate)
-
Shaking incubator or stirred-tank reactor
Procedure:
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Mixture Assembly: In a reaction vessel, dissolve the KRED (e.g., 1-5 g/L), NADP⁺ (e.g., 0.1 g/L), and GDH (if used) in the buffer.
-
Cofactor Regeneration: Add the cosubstrate for regeneration. Typically, 5-10% v/v isopropanol is used.
-
Substrate Addition: Add the ethyl acetoacetate substrate to the desired concentration (e.g., 50 g/L).
-
Reaction: Place the vessel in a shaking incubator at 30 °C and 200 rpm. Maintain the pH at 7.0 by adding a base (e.g., 1M NaOH) as needed, as the oxidation of the cosubstrate can cause a pH drop.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing for substrate consumption and product formation via GC or HPLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer, which contains the product, from the aqueous layer containing the enzymes and salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield high-purity ethyl (S)-3-hydroxybutanoate (assuming an (S)-selective KRED was used).
Part 5: Workflow Visualization
The distinct operational flows of each methodology are visualized below.
Caption: Workflow for Chemical Asymmetric Hydrogenation.
Caption: Workflow for Enzymatic (KRED) Reduction.
Conclusion and Future Outlook
Both chemical asymmetric hydrogenation and enzymatic reduction are exceptionally powerful and mature technologies for producing chiral β-hydroxy esters. The choice between them is not a matter of one being universally "better," but rather a strategic decision based on project-specific priorities.
-
Chemical methods offer robustness, speed in initial catalyst screening, and a very broad substrate scope, making them a go-to for many applications, especially when high-pressure equipment is readily available.
-
Enzymatic methods are the clear winner for processes where mild conditions, unparalleled selectivity, and sustainability are paramount.[5][15] The rapid advancements in enzyme engineering are continually expanding their substrate scope, making them increasingly competitive and often the preferred choice in the pharmaceutical industry where purity and green credentials are of utmost importance.[9]
Ultimately, these two fields are not mutually exclusive and are often complementary.[5] A chemoenzymatic route, leveraging the strengths of both approaches at different steps in a longer synthesis, can often provide the most elegant and efficient solution.[20][21] The modern synthetic chemist is best served by having a deep understanding of both toolkits to innovate and optimize the creation of chiral molecules that shape our world.
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Safety Operating Guide
Navigating the Disposal of Ethyl 2-acetyl-5-methylhexanoate: A Guide for Laboratory Professionals
Our commitment is to empower researchers with the knowledge to handle chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice. By understanding the "why" behind each step, we can foster a culture of safety and environmental stewardship.
Part 1: Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. In the absence of a comprehensive Safety Data Sheet (SDS) for Ethyl 2-acetyl-5-methylhexanoate, we will assess its likely hazards based on its chemical structure—an ester—and data from related compounds.
Structural Analogs and Their Implications:
-
Esters: Generally, esters can be combustible and may cause skin and eye irritation.[1][2] They are often practically insoluble in water.[3]
-
2-Ethylhexanoic Acid (a related structure): This compound is known to cause skin irritation and may damage an unborn child.[4]
-
Other Ethyl Hexanoate Derivatives: Similar compounds are classified as flammable liquids that can cause skin and eye irritation.[2]
Based on this read-across analysis, it is prudent to handle this compound as a substance that is potentially:
-
A combustible liquid.[1]
-
Potentially harmful if swallowed or inhaled.[1]
-
Potentially possessing reproductive toxicity, warranting caution.[4]
Table 1: Key Chemical and Physical Properties (Inferred and Known)
| Property | Value/Information | Source |
| CAS Number | 84389-67-3 | [5][6] |
| Molecular Formula | C₁₀H₁₈O₃ | [3] |
| Molecular Weight | 186.25 g/mol | [3] |
| Appearance | Colorless clear liquid; Fruity wine-like aroma | [3] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [3] |
| Boiling Point | 127-129 °C @ 23 Torr | [7] |
| Density | ~0.95 g/cm³ | [3] |
Part 2: Pre-Disposal and Handling Protocols
Proper handling from the moment a chemical is designated as waste is critical to preventing accidents and ensuring regulatory compliance.
Personal Protective Equipment (PPE):
Before handling this compound waste, at a minimum, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles. If there is a splash hazard, a face shield should also be used.
-
Hand Protection: Nitrile or other chemically resistant gloves. Ensure gloves are inspected before use and changed if contaminated.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[6]
Segregation and Storage of Waste:
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[1]
-
Waste Container: Collect waste this compound in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE, or glass). The container must have a secure, tight-fitting screw cap.[1]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and volume.
-
The date the first drop of waste was added.
-
The associated hazards (e.g., "Combustible," "Irritant").
-
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[8] The SAA should be inspected weekly for any signs of leakage.[1] The container must be kept closed at all times, except when adding waste.[9]
Part 3: Step-by-Step Disposal Procedure
The disposal of this compound waste must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
Workflow for Disposal:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Initial Collection: In a chemical fume hood, carefully pour the waste this compound into the properly labeled hazardous waste container. Avoid splashing.
-
Container Management: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[5]
-
Secure Storage: After adding waste, securely close the container. Place the container in a secondary containment bin within your designated SAA to prevent spills from reaching the environment.[5]
-
Requesting Pickup: Once the container is full, or if it has been accumulating for the maximum time allowed by your institution (often 90 days for large quantity generators), submit a waste pickup request to your EHS office.[5][10]
-
Final Disposition (by EHS): The EHS department will arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal methods for this type of organic liquid waste are:
-
Incineration: This is a common and effective method for disposing of organic compounds.[11]
-
Fuel Blending: The chemical may be blended with other waste solvents to be used as a fuel source in industrial furnaces.
-
Part 4: Emergency Procedures
Spill Management:
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response team.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.[1]
-
Cleanup: Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleanup materials (gloves, pads, etc.) must be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically and ethically sound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
